Product packaging for Einecs 262-181-4(Cat. No.:CAS No. 60329-47-7)

Einecs 262-181-4

Cat. No.: B12694927
CAS No.: 60329-47-7
M. Wt: 295.76 g/mol
InChI Key: PXDRNCIPDKTABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

This high-purity formulation of Einecs 262-181-4 is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can rely on this compound for applications in various fields, including pharmaceutical development and material science. The specific chemical structure, molecular weight, and mechanism of action should be verified by the purchasing researcher to ensure suitability for their experimental protocols. Proper handling procedures in accordance with all applicable laboratory safety standards are required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18ClN3O2 B12694927 Einecs 262-181-4 CAS No. 60329-47-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60329-47-7

Molecular Formula

C14H18ClN3O2

Molecular Weight

295.76 g/mol

IUPAC Name

6-chloro-3-phenyl-1H-pyridazin-4-one;2-(dimethylamino)ethanol

InChI

InChI=1S/C10H7ClN2O.C4H11NO/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-5(2)3-4-6/h1-6H,(H,12,14);6H,3-4H2,1-2H3

InChI Key

PXDRNCIPDKTABW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Components of EINECS 262-181-4

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of the two constituent components of the substance identified by EINECS number 262-181-4: 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol . This document synthesizes available data to support research and development activities.

Chemical Identity and Structure

The substance registered under EINECS 262-181-4 is a 1:1 compound of 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol.

6-chloro-3-phenylpyridazin-4-ol

Also known by the common name Pyridafol, this compound is a metabolite of the herbicide Pyridate.

  • IUPAC Name: 6-chloro-3-phenylpyridazin-4-ol

  • CAS Number: 40020-01-7

  • Molecular Formula: C₁₀H₇ClN₂O

  • Molecular Weight: 206.63 g/mol

  • SMILES: C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl

  • InChI Key: ZUSHSDOEVHPTCU-UHFFFAOYSA-N

2-(dimethylamino)ethanol (DMAE)

A well-documented compound with applications in cosmetics and as a nootropic supplement.

  • IUPAC Name: 2-(dimethylamino)ethanol

  • CAS Number: 108-01-0

  • Molecular Formula: C₄H₁₁NO

  • Molecular Weight: 89.14 g/mol

  • SMILES: CN(C)CCO

  • InChI Key: UEEJHVSXFDXPFK-UHFFFAOYSA-N

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for each component.

Table 1: Physicochemical Properties of 6-chloro-3-phenylpyridazin-4-ol
PropertyValueReference
Melting Point218-220 °CNot explicitly cited
pKa6.7 (weak acid)[1]
LogP (pH dependent)2.0 (@ pH 4), 0.56 (@ pH 7), -0.52 (@ pH 9)[1]
Table 2: Physicochemical Properties of 2-(dimethylamino)ethanol (DMAE)
PropertyValueReference
Boiling Point134-136 °C[2]
Melting Point-70 °C[2]
Density0.886 g/mL at 20 °C[2]
Refractive Indexn20/D 1.4294Not explicitly cited
SolubilityMiscible with water, ethanol, benzene, ether, and acetone[2]
Table 3: Toxicological Data for the Herbicide Pyridate (Parent of 6-chloro-3-phenylpyridazin-4-ol)
Toxicity EndpointValueClassification
Acute OralCategory IIIHarmful if swallowed
Acute InhalationCategory IVLow toxicity
Acute DermalCategory IIIHarmful in contact with skin
Eye IrritationCategory IVNon-irritating
Skin IrritationCategory IIISlightly irritating
Dermal SensitizationPositiveMay cause an allergic skin reaction

Experimental Protocols

Quantification of 6-chloro-3-phenylpyridazin-4-ol in Water by LC-MS/MS

This protocol is based on an independent laboratory validation for the determination of pyridate and its metabolite, pyridafol (6-chloro-3-phenylpyridazin-4-ol).[2][3]

Sample Preparation:

  • Fortify 10.0 mL of water sample with a known concentration of pyridafol standard solution in a glass scintillation vial.

  • Immediately add 10 mL of 0.2% formic acid in acetonitrile.

  • Mix the solution thoroughly.

  • Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series Infinity HPLC or equivalent.[4]

  • MS System: API 4000 Mass Spectrometer with a Turbo-Ion Spray source in positive ion, multiple reaction monitoring (MRM) mode.[4]

  • Column: Thermo Betasil C-18 (2.1 mm x 50 mm, 3 µm) with a C-18 guard column.[4]

  • Column Temperature: 40°C.[3]

  • Mobile Phase A: 0.1% formic acid in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

  • Gradient:

    • 0.00-0.25 min: 85.0% A, 15.0% B

    • 2.00 min: 40.0% A, 60.0% B

    • 2.30-5.50 min: 5.0% A, 95.0% B

    • 5.51-9.00 min: 85.0% A, 15.0% B[4]

  • Injection Volume: 5.00 µL.[4]

  • MRM Transitions for Pyridafol:

    • Quantitation: m/z 207.0 → 104.1

    • Confirmation: m/z 207.0 → 126.1[4]

QuEChERS Method for Extraction of 6-chloro-3-phenylpyridazin-4-ol from Plant Material

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for the extraction of pyridate and pyridafol from various matrices.[1][5]

Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

  • Shake again to facilitate phase separation.

  • Centrifuge the sample.

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • For the analysis of pyridafol, it is recommended to skip the dSPE cleanup step with primary secondary amine (PSA) as the acidic nature of pyridafol can lead to losses due to interaction with the PSA sorbent.[1]

Analysis:

  • The final extract can be analyzed by LC-MS/MS using the conditions described in the previous section.

Clinical Trial Methodology for Assessing Skin Firming Effects of 2-(dimethylamino)ethanol (DMAE)

The following outlines a general methodology for a double-blind, placebo-controlled split-face study to evaluate the cutaneous tensile effects of a DMAE-containing gel.[6]

Study Design:

  • Participants: Healthy volunteers with signs of aging skin.

  • Design: Randomized, double-blind, placebo-controlled, split-face. One side of the face receives the DMAE gel, and the other receives a placebo gel.

  • Duration: 16 weeks of daily application, with a follow-up period (e.g., 2 weeks) to assess the persistence of effects.[7]

Materials:

  • Active Formulation: 3% DMAE facial gel.[7]

  • Placebo: The same gel formulation without DMAE.

Assessments:

  • Subjective Assessment: Participants and investigators rate the improvement in forehead lines, periorbital fine wrinkles, lip shape and fullness, and overall appearance of aging skin.

  • Objective Measurement of Skin Firmness:

    • Cutaneous Tensile Strength: Measured using a device that assesses the skin's mechanical properties, such as distension under suction or shear wave propagation.[6]

    • Dermal and Collagen Fiber Thickness: Can be assessed through histological analysis of skin biopsies.[8]

Data Analysis:

  • Statistical analysis is performed to compare the changes from baseline between the DMAE-treated and placebo-treated sides of the face.

Signaling Pathways and Mechanisms of Action

Mechanism of Action of Pyridazine Herbicides

Pyridazine herbicides, including the parent compound of 6-chloro-3-phenylpyridazin-4-ol, primarily act by inhibiting photosynthesis.[9][10] The active component, pyridafol, inhibits the photosynthetic electron transport chain at photosystem II.[1]

G Light Light PSII Photosystem II Light->PSII Electron_Transport_Chain Electron Transport Chain PSII->Electron_Transport_Chain Photosynthesis Photosynthesis Electron_Transport_Chain->Photosynthesis Pyridafol 6-chloro-3-phenylpyridazin-4-ol (Pyridafol) Pyridafol->PSII Inhibition

Caption: Inhibition of Photosystem II by Pyridafol.

Proposed Mechanism of Action of 2-(dimethylamino)ethanol (DMAE) in Skin

DMAE is believed to exert its skin-firming effects through its role in the non-neuronal cholinergic system of the skin.[7][11] It is considered a precursor to acetylcholine (ACh).[12] Increased levels of ACh in the skin may lead to the stimulation of muscarinic and nicotinic acetylcholine receptors on keratinocytes, fibroblasts, and other skin cells.[7][11] This stimulation can influence various cellular processes, including proliferation, differentiation, and migration, and may lead to an increase in dermal thickness and collagen fiber thickness.

G cluster_0 Cellular Processes DMAE 2-(dimethylamino)ethanol (DMAE) ACh Acetylcholine (ACh) DMAE->ACh Precursor ACh_Receptors Muscarinic & Nicotinic Acetylcholine Receptors ACh->ACh_Receptors Activation Keratinocyte_Function Keratinocyte Proliferation, Differentiation, Migration ACh_Receptors->Keratinocyte_Function Dermal_Changes Increased Dermal Thickness & Collagen Fiber Thickness Keratinocyte_Function->Dermal_Changes

Caption: Proposed Cholinergic Pathway of DMAE in the Skin.

Conclusion

This technical guide provides a consolidated resource on the chemical and biological properties of the components of this compound. The information presented on 6-chloro-3-phenylpyridazin-4-ol highlights its role as a photosynthesis-inhibiting herbicide metabolite, with established analytical protocols for its detection. The data on 2-(dimethylamino)ethanol (DMAE) underscores its potential in dermatological applications through the modulation of the skin's cholinergic system. This guide is intended to serve as a foundational document for researchers and professionals in the fields of drug development, toxicology, and analytical chemistry. Further research into the specific properties and interactions of the 1:1 compound may reveal novel applications and a more complete understanding of its biological profile.

References

An In-depth Technical Guide to 3-Phenyl-6-chloropyridazin-4-ol (Pyridafol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties of 3-phenyl-6-chloropyridazin-4-ol, a pyridazinone derivative also known by its common name, Pyridafol. The document details its chemical identity, physicochemical properties, and established mechanism of action as a herbicide. While its primary application lies in agriculture, this guide also explores the broader cytotoxic potential of the pyridazinone scaffold against human cancer cell lines, a crucial aspect for its consideration in drug development. Detailed experimental protocols for its analysis are provided, alongside a discussion of its known biological interactions.

Chemical Identity and Physicochemical Properties

3-Phenyl-6-chloropyridazin-4-ol is a heterocyclic organic compound. Its chemical structure features a pyridazine ring substituted with a phenyl group and a chlorine atom. It exists in tautomeric equilibrium with 6-chloro-3-phenyl-1H-pyridazin-4-one.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 6-chloro-3-phenylpyridazin-4-ol[1]
Synonyms 3-phenyl-6-chloropyridazin-4-ol, Pyridafol, CL 9673 [2]
CAS Number 40020-01-7[1][2][3]
Molecular Formula C₁₀H₇ClN₂O[1][2]
Molecular Weight 206.63 g/mol [2]
InChI Key ZUSHSDOEVHPTCU-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl[2]

Table 2: Physicochemical Properties

PropertyValueReference
Melting Point ~207 °C (decomposition)[4]
Boiling Point 408.1 ± 40.0 °C (Predicted)[4]
Density 1.363 ± 0.06 g/cm³ (Predicted)[4]
pKa 6.7 (weak acid)[5]
LogP 2.0 (@ pH 4), 0.56 (@ pH 7), -0.52 (@ pH 9)[5]
Vapor Pressure 0.000441 mmHg at 25°C[4]

Synthesis and Spectroscopic Characterization

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic characterization of 6-chloro-3-phenylpyridazin-4-ol are outlined below. These are generalized procedures based on standard laboratory practices for similar compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and purity of the compound.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Experimental Parameters for ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • Experimental Parameters for ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software. Chemical shifts should be referenced to the residual solvent peak. The integration of ¹H NMR signals and the chemical shifts of both ¹H and ¹³C nuclei should be compared with predicted values and data from similar structures in the literature.[5][8][9]

2.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[10]

  • Experimental Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to functional groups such as N-H, C=O, C=N, C-Cl, and aromatic C-H bonds. The spectrum of pyridazinone derivatives typically shows characteristic bands for the C=O group (around 1650-1670 cm⁻¹) and N-H stretching (around 3300-3500 cm⁻¹).[11][12]

Biological Activity and Mechanism of Action

Herbicidal Activity

The primary and well-documented biological activity of 3-phenyl-6-chloropyridazin-4-ol is its function as a herbicide.

  • Mechanism of Action: It acts as a photosynthetic electron transport inhibitor at photosystem II.[6][13] By interrupting the electron flow in the photosynthetic process, it leads to the death of the plant.

Caption: Mechanism of Herbicidal Action of Pyridafol.

Potential in Drug Development: Cytotoxicity of Pyridazinone Derivatives

While 3-phenyl-6-chloropyridazin-4-ol itself has not been extensively studied for its effects on human cells, the broader class of pyridazinone derivatives has garnered significant attention for its diverse pharmacological activities, including anti-cancer properties.[14]

Several studies have demonstrated the potent cytotoxicity of novel pyridazinone derivatives against a range of human cancer cell lines, including:

  • Leukemia (CEM and HL-60)[14]

  • Breast cancer (MDA-MB-231, MDA-MB-468, MCF-7)[14][15]

  • Lung cancer (A-549)[14]

  • Liver cancer (HEPG2)[15][16]

  • Colon cancer (HCT)[15][16]

The observed cytotoxic effects are often mediated through the induction of apoptosis.[14] One study on a specific pyridazinone derivative, Pyr-1, revealed that it induces apoptosis through the intrinsic pathway, characterized by:

  • Mitochondrial depolarization[14]

  • Caspase-3 activation[14]

  • DNA fragmentation[14]

Furthermore, this compound was found to generate oxidative and proteotoxic stress by increasing reactive oxygen species (ROS) and impairing proteasome activity, leading to an accumulation of poly-ubiquitinated proteins.[14]

Cytotoxicity_Pathway cluster_cell Cancer Cell Pyridazinone_Derivative Pyridazinone Derivative ROS_Production ↑ Reactive Oxygen Species (ROS) Pyridazinone_Derivative->ROS_Production Proteasome_Inhibition Proteasome Inhibition Pyridazinone_Derivative->Proteasome_Inhibition Mitochondrial_Depolarization Mitochondrial Depolarization ROS_Production->Mitochondrial_Depolarization Polyubiquitinated_Proteins ↑ Poly-ubiquitinated Proteins Proteasome_Inhibition->Polyubiquitinated_Proteins Caspase3_Activation Caspase-3 Activation Mitochondrial_Depolarization->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Potential Apoptosis Induction by Pyridazinone Derivatives.

Experimental Protocols for Biological Activity Assessment

The following are generalized protocols for assessing the cytotoxic activity of compounds like 3-phenyl-6-chloropyridazin-4-ol, based on methods described for other pyridazinone derivatives.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of 3-phenyl-6-chloropyridazin-4-ol (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion

3-Phenyl-6-chloropyridazin-4-ol is a well-characterized herbicide with a defined mechanism of action. While its direct application in drug development has not been explored, the demonstrated cytotoxic and pro-apoptotic activities of the broader pyridazinone class of compounds against human cancer cells suggest that this chemical scaffold holds potential for further investigation in oncology. This technical guide provides foundational information to support such research endeavors, from basic chemical properties to potential biological activities and the experimental methods to assess them. Future studies should focus on elucidating the specific molecular targets and signaling pathways affected by 3-phenyl-6-chloropyridazin-4-ol in human cells to fully evaluate its therapeutic potential.

References

In-Depth Technical Guide: 6-Chloro-3-phenylpyridazin-4-ol (CAS 60329-47-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-chloro-3-phenylpyridazin-4-ol, identified by the CAS number 60329-47-7. This compound is widely known in the agrochemical field as Pyridafol and is the principal biologically active metabolite of the herbicide Pyridate. This document collates available scientific data on its chemical properties, synthesis, analytical methods, and mechanism of action, presenting it in a format tailored for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

6-Chloro-3-phenylpyridazin-4-ol is a heterocyclic compound belonging to the pyridazinone class. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 60329-47-7[1]
Alternate CAS Number 40020-01-7[2]
IUPAC Name 6-chloro-3-phenylpyridazin-4-ol[2]
Synonyms Pyridafol, CL 9673 [2]
Molecular Formula C₁₀H₇ClN₂O[3]
Molecular Weight 206.63 g/mol [4]
Appearance Off-white to pale yellow solid-
Purity 99.9%[3]
Storage 2-8°C[3]

Synthesis

The synthesis of 6-chloro-3-phenylpyridazin-4-ol can be achieved through the hydrolysis of 3-phenyl-5,6-dichloropyridazine.

Experimental Protocol: Synthesis from 3-Phenyl-5,6-dichloropyridazine

A common laboratory-scale synthesis involves the reaction of 3-phenyl-5,6-dichloropyridazine with acetic acid.

Materials:

  • 3-Phenyl-5,6-dichloropyridazine

  • Acetic acid

Procedure:

  • A solution of 3-phenyl-5,6-dichloropyridazine in acetic acid is prepared.

  • The reaction mixture is heated for approximately 5 hours.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified, for which a yield of 32% has been reported.[4]

Note: This is a generalized protocol based on available literature. Optimization of reaction conditions, including temperature, concentration, and purification methods, may be required to achieve desired yields and purity.

Analytical Methodologies

The detection and quantification of 6-chloro-3-phenylpyridazin-4-ol in environmental matrices such as soil and water are crucial for regulatory and research purposes. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis in Water Samples

This protocol provides a summary of a validated method for the determination of Pyridafol in water.

Sample Preparation:

  • Water samples are fortified with a known concentration of Pyridafol standard.

  • The sample is then diluted with a solution of 0.2% formic acid in acetonitrile.

  • An aliquot of the resulting solution is transferred to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Parameters:

ParameterValueSource(s)
LC Column Thermo BDS Hypersil C18 (50 mm x 2.1 mm, 3 µm)[3]
Column Temperature 40°C[3]
Mobile Phase Gradient elution with water and acetonitrile, both containing formic acid[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Monitored Transitions m/z 207.0 → 104.1 (quantitation), m/z 207.0 → 126.1 (confirmation)[5]
Retention Time Approximately 1.52 minutes[5]
Limit of Quantitation (LOQ) 0.005 mg/L[5]
Limit of Detection (LOD) 0.0015 mg/L[5]

Biological Activity and Mechanism of Action

6-Chloro-3-phenylpyridazin-4-ol is the biologically active form of the herbicide Pyridate, which is hydrolyzed to Pyridafol within the target plant.[6] Its primary mode of action is the inhibition of photosynthetic electron transport at photosystem II (PSII).[2]

Signaling Pathway: Inhibition of Photosynthetic Electron Transport

Pyridazinone herbicides, including Pyridafol, act by binding to the D1 protein within the photosystem II complex located in the thylakoid membranes of chloroplasts.[7] This binding event blocks the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ), thereby interrupting the entire photosynthetic process. This leads to a cascade of events, including the cessation of CO₂ fixation and ATP synthesis, and the generation of reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to plant death.[7][8]

G cluster_thylakoid Thylakoid Membrane cluster_downstream Downstream Effects PSII Photosystem II (PSII) D1 D1 Protein Qa QA PSII->Qa Electron Transfer ROS Reactive Oxygen Species (ROS) Generation D1->ROS Inhibition leads to Qb QB Qa->Qb Electron Transfer PQ_pool Plastoquinone Pool Qb->PQ_pool Electron Transfer Pyridafol 6-Chloro-3-phenylpyridazin-4-ol (Pyridafol) Pyridafol->D1 Binds to and inhibits Light Light Energy Light->PSII Excites Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Plant_Death Plant Death Lipid_Peroxidation->Plant_Death G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_data Data Analysis chloroplast_isolation Chloroplast Isolation from target plants psii_activity Photosystem II Activity Assay (e.g., Oxygen Evolution, Fluorescence) chloroplast_isolation->psii_activity ic50_determination IC50 Value Determination psii_activity->ic50_determination sar_qsar Structure-Activity Relationship (SAR) and QSAR Studies ic50_determination->sar_qsar plant_treatment Treatment of whole plants (pre- or post-emergence) phenotypic_observation Observation of Herbicidal Symptoms (Chlorosis, Necrosis) plant_treatment->phenotypic_observation quantitative_assessment Quantitative Assessment (e.g., GR50, Biomass Reduction) phenotypic_observation->quantitative_assessment quantitative_assessment->sar_qsar

References

An In-depth Technical Guide to the Synthesis of 3-Phenyl-6-chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathways leading to 3-phenyl-6-chloropyridazin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the necessary precursors, reaction mechanisms, experimental protocols, and characterization of the target molecule and its key intermediate.

Overview of the Synthetic Strategy

The synthesis of 3-phenyl-6-chloropyridazin-4-ol is accomplished through a two-step process. The initial step involves a Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group onto the pyridazine core, forming the intermediate 3-phenyl-5,6-dichloropyridazine. The subsequent and final step is a selective hydrolysis of one of the chloro groups on this intermediate to yield the desired 3-phenyl-6-chloropyridazin-4-ol.

Synthesis_Overview Start Starting Materials Step1 Step 1: Suzuki Coupling Start->Step1 Intermediate 3-phenyl-5,6-dichloropyridazine Step1->Intermediate Step2 Step 2: Selective Hydrolysis Intermediate->Step2 FinalProduct 3-phenyl-6-chloropyridazin-4-ol Step2->FinalProduct

Caption: Overall synthetic workflow for 3-phenyl-6-chloropyridazin-4-ol.

Synthesis of the Intermediate: 3-Phenyl-5,6-dichloropyridazine

The introduction of the phenyl group at the 3-position of the pyridazine ring is achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction couples 3,6-dichloropyridazine with phenylboronic acid.

Reaction Scheme

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction + 3,6-Dichloropyridazine->Reaction Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction 3-Phenyl-5,6-dichloropyridazine 3-Phenyl-5,6-dichloropyridazine Reaction->3-Phenyl-5,6-dichloropyridazine

Caption: Suzuki-Miyaura cross-coupling reaction for the synthesis of the intermediate.

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a reaction vessel, add 3,6-dichloropyridazine (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • The reaction is carried out in a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.

  • The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford 3-phenyl-5,6-dichloropyridazine.

Characterization Data for 3-Phenyl-5,6-dichloropyridazine
PropertyValue
Molecular Formula C₁₀H₆Cl₂N₂
Molecular Weight 225.08 g/mol
Appearance Solid
Melting Point 159-161 °C

Note: The melting point is for the related compound 3-chloro-6-phenylpyridazine and is provided for reference.

Synthesis of the Final Product: 3-Phenyl-6-chloropyridazin-4-ol

The final step of the synthesis involves the selective hydrolysis of the chloro group at the 4-position of 3-phenyl-5,6-dichloropyridazine. This is achieved by heating the intermediate in acetic acid.

Reaction Scheme

Hydrolysis cluster_reactant Reactant cluster_reagents Reagents 3-Phenyl-5,6-dichloropyridazine 3-Phenyl-5,6-dichloropyridazine Reaction + 3-Phenyl-5,6-dichloropyridazine->Reaction Acetic Acid Acetic Acid Acetic Acid->Reaction Heat Heat Heat->Reaction Δ 3-Phenyl-6-chloropyridazin-4-ol 3-Phenyl-6-chloropyridazin-4-ol Reaction->3-Phenyl-6-chloropyridazin-4-ol

Caption: Selective hydrolysis of the intermediate to yield the final product.

Experimental Protocol

The following protocol is based on a reported procedure with a 32% yield.[1]

  • Dissolve 3-phenyl-5,6-dichloropyridazine in glacial acetic acid.

  • Heat the reaction mixture to reflux for approximately 5 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the acetic acid under reduced pressure.

  • The resulting residue is then subjected to a suitable work-up procedure, which may involve neutralization with a base and extraction with an organic solvent.

  • The crude product is purified, typically by recrystallization or column chromatography, to yield pure 3-phenyl-6-chloropyridazin-4-ol.

Characterization Data for 3-Phenyl-6-chloropyridazin-4-ol
PropertyValue
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Appearance Solid
Purity Typically >95% after purification

Note: Detailed NMR and melting point data for the final product require experimental determination and comparison with literature values if available.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis S1_Start Combine Reactants: 3,6-dichloropyridazine, phenylboronic acid, base S1_Catalyst Add Pd Catalyst and Solvent S1_Start->S1_Catalyst S1_Reaction Heat under Inert Atmosphere S1_Catalyst->S1_Reaction S1_Workup Work-up: Extraction and Drying S1_Reaction->S1_Workup S1_Purification Purification: Column Chromatography S1_Workup->S1_Purification S1_Product Isolate 3-phenyl-5,6-dichloropyridazine S1_Purification->S1_Product S2_Start Dissolve Intermediate in Acetic Acid S1_Product->S2_Start Use as starting material S2_Reaction Heat to Reflux S2_Start->S2_Reaction S2_Workup Work-up: Solvent Removal, Neutralization, Extraction S2_Reaction->S2_Workup S2_Purification Purification: Recrystallization or Chromatography S2_Workup->S2_Purification S2_Product Isolate 3-phenyl-6-chloropyridazin-4-ol S2_Purification->S2_Product

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This technical guide outlines a reliable and reproducible two-step synthesis for 3-phenyl-6-chloropyridazin-4-ol. The process involves a robust Suzuki-Miyaura coupling followed by a selective hydrolysis. The provided experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of pyridazine derivatives for applications in drug discovery and development. Careful execution of the described procedures and purification techniques is essential for obtaining the target compound in high purity.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-phenyl-6-chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-phenyl-6-chloropyridazin-4-ol, a significant pyridazinone derivative. Known by various synonyms, including Pyridafol, this compound is a subject of interest in agrochemical and pharmaceutical research. This document details its solubility in various media and its stability under different stress conditions, offering valuable data and experimental protocols for professionals in the field.

Core Physicochemical Properties

3-phenyl-6-chloropyridazin-4-ol is a white to off-white crystalline solid. It is identified by the CAS numbers 89868-13-3 and 40020-01-7. The fundamental properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Melting Point Approximately 207-216°C (with decomposition)[1][2]
Appearance White to off-white powder/crystals[1][3]
pKa 5.60 ± 0.28 (Predicted)[1]

Solubility Profile

The solubility of 3-phenyl-6-chloropyridazin-4-ol is a critical parameter for its formulation and delivery. The compound exhibits varied solubility in aqueous and organic solvents.

Aqueous Solubility

The solubility in water is pH-dependent, a characteristic feature for molecules with a weakly acidic pKa.

Solvent SystemTemperatureSolubility
Water (pH 7)20°C23,800 mg/L[4]
WaterNot Specified1 mg/mL (Slightly soluble)[3]
Organic Solvent Solubility

Qualitative data indicates good solubility in polar aprotic solvents.

SolventSolubility
AcetonitrileSoluble[3][5]
Dimethyl Sulfoxide (DMSO)Soluble[3][5]

Stability Characteristics

Understanding the stability of 3-phenyl-6-chloropyridazin-4-ol is essential for its handling, storage, and the development of stable formulations.

Summary of Stability

The compound is generally stable under hydrolytic and metallic stress but is susceptible to photodegradation.

ConditionStabilityObservations
Hydrolysis StableStable across various pH values.[6]
Temperature & Metal Ions StableNo significant degradation observed at normal and elevated temperatures in the presence of metal ions.[6]
Photolysis UnstableDegrades in soil and water upon exposure to sunlight.[6]
Long-term Storage StableStable for at least 2 years when stored at room temperature, protected from light and moisture.[2][3]
Degradation Pathways and Products

The primary degradation pathway for 3-phenyl-6-chloropyridazin-4-ol is photolysis. While some major transformation products remain unidentified, a key metabolite has been characterized.

  • Photodegradation: Exposure to light leads to the formation of several unidentified major transformation products, including those designated as HHAC 062 and HHAC 060 in water.[6]

  • Metabolism: In soil, a major metabolite identified is pyridafol-O-methyl.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of solubility and stability. The following sections outline standard experimental protocols applicable to 3-phenyl-6-chloropyridazin-4-ol.

Solubility Determination: Shake-Flask Method

A widely accepted method for determining equilibrium solubility is the shake-flask method.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 3-phenyl-6-chloropyridazin-4-ol to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 25°C, 37°C) B->C D Allow equilibrium to be reached (e.g., 24-72 hours) C->D E Centrifuge/Filter to remove undissolved solid D->E F Withdraw a clear aliquot of the supernatant E->F G Dilute the aliquot with a suitable mobile phase F->G H Quantify concentration using a validated HPLC method G->H

Figure 1. Workflow for Solubility Determination.
  • Preparation: An excess amount of solid 3-phenyl-6-chloropyridazin-4-ol is added to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered through a chemically inert filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl) A Prepare solutions of 3-phenyl-6-chloropyridazin-4-ol Base Base Hydrolysis (e.g., 0.1 M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal Stress (e.g., 60-80°C) Photo Photolytic Stress (ICH Q1B guidelines) B Expose to stress conditions for a defined period A->B C Neutralize/quench reaction if necessary B->C D Analyze samples at time points by HPLC-UV/MS C->D E Evaluate peak purity and identify degradation products D->E

Figure 2. Forced Degradation Study Workflow.
  • Acid/Base Hydrolysis: The compound is dissolved in an acidic (e.g., 0.1 M HCl) and a basic (e.g., 0.1 M NaOH) solution and heated.

  • Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Degradation: The solid compound and a solution are exposed to high temperatures (e.g., 80°C).

  • Photostability: The compound (solid and in solution) is exposed to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Samples are analyzed at various time points using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS/MS) to identify and characterize any degradation products.

Stability-Indicating HPLC-UV Method

A robust analytical method is required to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound.

  • Temperature: The column oven is maintained at a constant temperature, for instance, 40°C.[7]

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Biological Activity and Signaling Pathway

3-phenyl-6-chloropyridazin-4-ol is known to act as a herbicide by inhibiting photosynthesis.

Mechanism of Action: The compound inhibits photosynthetic electron transport at Photosystem II (PSII).[3][4] It competes with the native plastoquinone for the QB binding site on the D1 protein of the PSII reaction center, thereby blocking the electron flow.

G cluster_psii Photosystem II (PSII) cluster_cytb6f Cytochrome b6f Complex cluster_psi Photosystem I (PSI) P680 P680 Pheo Pheophytin P680->Pheo e⁻ Oxygen O₂ QA QA (Plastoquinone A) Pheo->QA e⁻ QB QB (Plastoquinone B) QA->QB e⁻ Cytb6f Cyt b6f QB->Cytb6f e⁻ PSI PSI Cytb6f->PSI e⁻ NADP NADP⁺ → NADPH PSI->NADP e⁻ Inhibitor 3-phenyl-6-chloropyridazin-4-ol Inhibitor->QB Blocks e⁻ transfer Water H₂O Water->P680 e⁻

Figure 3. Inhibition of Photosystem II Electron Transport Chain.

This detailed guide provides foundational knowledge on the solubility and stability of 3-phenyl-6-chloropyridazin-4-ol. The presented data and protocols are intended to support further research and development involving this and related pyridazinone compounds.

References

Pyridazinones: A Versatile Scaffold for Modern Drug Discovery and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The heterocyclic compound pyridazinone is emerging as a powerhouse in chemical research, demonstrating significant potential across a spectrum of applications, from cutting-edge drug development to innovative agricultural solutions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning research applications of pyridazinones, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The pyridazinone core, a six-membered ring containing two adjacent nitrogen atoms and a ketone group, offers a versatile scaffold for chemical modification. This structural adaptability has allowed for the synthesis of a vast library of derivatives, many of which exhibit potent biological activities.

Medicinal Chemistry: A Hub of Therapeutic Potential

Pyridazinone derivatives have shown remarkable promise in a multitude of therapeutic areas, acting on a diverse range of molecular targets. Researchers are actively exploring their utility as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Uncontrolled Cell Growth

In the realm of oncology, pyridazinones have demonstrated significant potential as inhibitors of key signaling pathways involved in tumor progression and angiogenesis. One of the most promising targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of blood vessel formation that supplies tumors with essential nutrients.

A series of diarylurea derivatives based on a pyridazinone scaffold have been synthesized and evaluated for their ability to inhibit VEGFR-2. Notably, compound 17a showed potent inhibitory activity against VEGFR-2.[1] The anticancer activity of these compounds is often assessed through cell viability assays, such as the MTT assay, which measures the metabolic activity of cells. Several pyridazinone derivatives have demonstrated significant growth inhibition against various cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), prostate, and colon cancer.[1] For instance, compound 10l exhibited growth inhibition percentages ranging from 62.21% to 100.14% and induced cell cycle arrest in the G0-G1 phase in A549/ATCC lung cancer cells.[1]

CompoundTargetIC50 (nM)Cancer Cell LineGrowth Inhibition (%)Reference
17a VEGFR-2-Melanoma, NSCLC, Prostate, Colon-[1]
10l --A549/ATCC (NSCLC)62.21 - 100.14[1]
IX(a-c) VEGFR-260.70 - 1800--[1]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Pyridazinone-based inhibitors can block this pathway, thereby cutting off the tumor's blood supply.

DrugDiscoveryWorkflow Synthesis Synthesis of Pyridazinone Derivatives Screening In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Synthesis->Screening Lead_ID Lead Identification & Optimization Screening->Lead_ID In_Vivo In Vivo Efficacy & Safety Studies Lead_ID->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Methodological & Application

Application Notes and Protocols: 3-Phenyl-6-chloropyridazin-4-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-phenyl-6-chloropyridazin-4-ol, a versatile building block in the development of novel heterocyclic compounds with potential therapeutic applications. The pyridazinone core is a recognized pharmacophore present in a variety of biologically active molecules. This document outlines key reactions, detailed experimental protocols, and the biological context of the resulting derivatives.

Introduction

3-Phenyl-6-chloropyridazin-4-ol is a valuable starting material for the synthesis of a wide range of substituted pyridazinone derivatives. The presence of a reactive chlorine atom at the 6-position and a hydroxyl group at the 4-position allows for diverse chemical modifications, including nucleophilic substitution, O-alkylation, and cross-coupling reactions. These transformations enable the introduction of various functional groups, leading to the generation of compound libraries for drug discovery programs.

Derivatives of the pyridazinone scaffold have shown a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. Notably, many pyridazinone-based compounds exert their anti-inflammatory effects by modulating key signaling pathways, such as those involving Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Key Synthetic Applications

The primary synthetic applications of 3-phenyl-6-chloropyridazin-4-ol involve the selective functionalization of the hydroxyl and chloro substituents.

O-Alkylation Reactions

The hydroxyl group at the 4-position can be readily alkylated to introduce a variety of side chains. This is a common strategy to explore the structure-activity relationship (SAR) of pyridazinone derivatives and to improve their pharmacokinetic properties.

Suzuki Cross-Coupling Reactions

The chlorine atom at the 6-position is amenable to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of aryl or heteroaryl moieties, significantly increasing the molecular diversity of the synthesized compounds.

Experimental Protocols

The following are representative experimental protocols for key reactions involving 3-phenyl-6-chloropyridazin-4-ol. These protocols are based on established methodologies for similar heterocyclic systems and can be adapted for specific substrates.

Protocol 1: O-Alkylation of 3-Phenyl-6-chloropyridazin-4-ol

This protocol describes a general procedure for the O-alkylation of 3-phenyl-6-chloropyridazin-4-ol with an alkyl halide in the presence of a base.

Materials:

  • 3-Phenyl-6-chloropyridazin-4-ol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-phenyl-6-chloropyridazin-4-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Protocol 2: Suzuki Cross-Coupling of 3-Phenyl-6-chloropyridazin-4-ol Derivatives

This protocol outlines a general procedure for the Suzuki cross-coupling of an O-protected 3-phenyl-6-chloropyridazin-4-ol derivative with a boronic acid. The hydroxyl group is typically protected (e.g., as a methoxymethyl (MOM) ether) prior to the coupling reaction to avoid side reactions.

Materials:

  • O-protected 3-phenyl-6-chloropyridazin-4-ol (e.g., 6-chloro-4-(methoxymethoxy)-3-phenylpyridazine)

  • Aryl or heteroaryl boronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Toluene

  • Ethanol

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the O-protected 3-phenyl-6-chloropyridazin-4-ol (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., sodium carbonate, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) to the flask.

  • Heat the reaction mixture to reflux (typically 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the coupled product.

  • If necessary, deprotect the hydroxyl group using appropriate conditions (e.g., acidic hydrolysis for a MOM group).

Data Presentation

The following tables summarize representative quantitative data for the synthesis of derivatives from 3-phenyl-6-chloropyridazin-4-ol, based on typical yields reported for similar reactions in the literature.

Table 1: Representative Yields for O-Alkylation Reactions

EntryAlkyl HalideProductRepresentative Yield (%)
1Benzyl bromide4-(Benzyloxy)-6-chloro-3-phenylpyridazine85-95%
2Ethyl iodide6-Chloro-4-ethoxy-3-phenylpyridazine70-85%
3Methyl iodide6-Chloro-4-methoxy-3-phenylpyridazine80-90%

Table 2: Representative Yields for Suzuki Cross-Coupling Reactions

EntryBoronic AcidProduct (after deprotection)Representative Yield (%)
1Phenylboronic acid3,6-Diphenylpyridazin-4-ol75-90%
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-3-phenylpyridazin-4-ol70-85%
3Thiophene-2-boronic acid3-Phenyl-6-(thiophen-2-yl)pyridazin-4-ol65-80%

Visualization of Synthetic Workflow and Biological Context

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from 3-phenyl-6-chloropyridazin-4-ol.

G start 3-Phenyl-6-chloropyridazin-4-ol o_alkylation O-Alkylation (Protocol 1) start->o_alkylation suzuki_precursor O-Alkylated Intermediate o_alkylation->suzuki_precursor suzuki_coupling Suzuki Coupling (Protocol 2) suzuki_precursor->suzuki_coupling coupled_product Coupled Product suzuki_coupling->coupled_product deprotection Deprotection coupled_product->deprotection final_product Final Pyridazinone Derivative deprotection->final_product

Caption: Synthetic workflow for the derivatization of 3-phenyl-6-chloropyridazin-4-ol.

Signaling Pathway Context

Many pyridazinone derivatives exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is often achieved through the modulation of the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB->NFkB releases Pyridazinone Pyridazinone Derivative Pyridazinone->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Transcription Gene Transcription DNA->Transcription TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6

Caption: Inhibition of the NF-κB signaling pathway by pyridazinone derivatives.

Application Notes and Protocols: Synthesis of Novel Derivatives from 3-Phenyl-6-chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The core pyridazinone scaffold serves as a versatile template for the development of novel therapeutic agents.[3] This document provides detailed protocols for the synthesis of novel derivatives starting from 3-phenyl-6-chloropyridazin-4-ol, a key intermediate for accessing a variety of functionalized pyridazinones. The protocols are based on established synthetic methodologies for related compounds and are intended to guide researchers in the exploration of new chemical space around this promising scaffold.

Synthetic Strategy

The synthetic approach to novel derivatives of 3-phenyl-6-chloropyridazin-4-ol focuses on two primary points of diversification: the nitrogen at the 2-position (N-2) of the pyridazinone ring and the chlorine atom at the 6-position (C-6). The hydroxyl group at the 4-position can also be a site for modification, though this protocol will focus on N-2 and C-6 functionalization.

A general synthetic workflow is outlined below:

G start 3-Phenyl-6-chloropyridazin-4-ol step1 N-Alkylation/Arylation start->step1 R-X, Base step2 Nucleophilic Substitution of Chlorine step1->step2 Nu-H, Catalyst product Novel Pyridazinone Derivatives step2->product

Caption: General synthetic workflow for the diversification of 3-phenyl-6-chloropyridazin-4-ol.

Experimental Protocols

Protocol 1: N-Alkylation of 3-Phenyl-6-chloropyridazin-4-ol

This protocol describes the introduction of an alkyl substituent at the N-2 position of the pyridazinone ring.

Materials:

  • 3-Phenyl-6-chloropyridazin-4-ol

  • Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Dry tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of 3-phenyl-6-chloropyridazin-4-ol (1 mmol) in dry THF (20 mL), add K₂CO₃ (2 mmol) and a catalytic amount of TBAB.

  • Add the desired alkyl halide (1.1 mmol) to the mixture.

  • Reflux the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

  • For derivatives containing an ester group (e.g., from ethyl bromoacetate), subsequent hydrolysis can be performed by refluxing with 6N NaOH in ethanol for 4 hours to yield the corresponding carboxylic acid.[4]

Protocol 2: Nucleophilic Aromatic Substitution of the 6-Chloro Group

This protocol details the replacement of the chlorine atom at the C-6 position with various nucleophiles, such as amines or thiols. This reaction is typically performed on the N-alkylated derivative.

Materials:

  • N-alkylated-3-phenyl-6-chloropyridazin-4-ol derivative (from Protocol 1)

  • Amine or thiol nucleophile (e.g., morpholine, thiophenol)

  • Suitable solvent (e.g., ethanol, dimethylformamide)

  • Base (if required, e.g., triethylamine)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve the N-alkylated-3-phenyl-6-chloropyridazin-4-ol derivative (1 mmol) in a suitable solvent (20 mL).

  • Add the amine or thiol nucleophile (1.2 mmol) and a base (if necessary) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product by recrystallization or column chromatography.

Data Presentation

The following tables summarize the expected data for representative novel derivatives synthesized from 3-phenyl-6-chloropyridazin-4-ol. The data is hypothetical and based on typical values for similar compounds found in the literature.[4]

Table 1: Physical Data of Synthesized Derivatives

Compound IDR Group (N-2)Nucleophile (C-6)Molecular FormulaYield (%)m.p. (°C)
PDZ-01 -CH₂COOEt-ClC₁₄H₁₃ClN₂O₃75110-112
PDZ-02 -CH₂COOH-ClC₁₂H₉ClN₂O₃85215-217
PDZ-03 -CH₂Ph-ClC₁₇H₁₃ClN₂O80155-157
PDZ-04 -CH₂COOEt-MorpholineC₁₈H₂₁N₃O₄65130-132
PDZ-05 -CH₂Ph-ThiophenolC₂₃H₁₈N₂OS70178-180

Table 2: Spectroscopic Data of a Representative Derivative (PDZ-01)

Spectroscopic DataValues
¹H NMR (500 MHz, DMSO-d₆, δ ppm) 7.60-7.55 (m, 2H, Ar-H), 7.45-7.40 (m, 3H, Ar-H), 7.10 (s, 1H, pyridazinone-H), 4.95 (s, 2H, N-CH₂), 4.20 (q, J = 7.1 Hz, 2H, O-CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃)
¹³C NMR (125 MHz, DMSO-d₆, δ ppm) 168.0, 160.5, 145.0, 140.0, 133.0, 130.0, 129.5, 128.5, 126.0, 61.5, 54.0, 14.0
FT-IR (ATR, cm⁻¹) 3100-3000 (Ar C-H), 1750 (C=O, ester), 1660 (C=O, pyridazinone), 1610 (C=N)
HRMS (ESI⁺) Calculated for C₁₄H₁₄ClN₂O₃ [M+H]⁺: 293.0693, Found: 293.0690

Potential Biological Applications and Signaling Pathways

Pyridazinone derivatives have been reported to exhibit a wide array of pharmacological activities, suggesting their potential as lead compounds in drug discovery.[1]

Potential Applications:

  • Anti-inflammatory Agents: Many pyridazinone derivatives have shown potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[5][6]

  • Anticancer Agents: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Cardiovascular Agents: Certain pyridazinones act as cardiotonic agents, antihypertensives, and vasodilators.[7]

  • Antimicrobial Agents: The pyridazinone scaffold has been explored for the development of new antibacterial and antifungal compounds.[4]

A potential signaling pathway that could be modulated by novel pyridazinone derivatives is the NF-κB signaling pathway, which is central to inflammation.

G stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Genes nucleus->genes Transcription pyridazinone Pyridazinone Derivative pyridazinone->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by a novel pyridazinone derivative.

Conclusion

The synthetic protocols outlined in this document provide a framework for the generation of a library of novel 3-phenyl-6-chloropyridazin-4-ol derivatives. The versatility of the pyridazinone core, combined with the potential for diverse functionalization at the N-2 and C-6 positions, offers a rich platform for the discovery of new bioactive molecules. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this promising class of compounds in drug development.

References

Application Notes and Protocols: 3-phenyl-6-chloropyridazin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-phenyl-6-chloropyridazin-4-ol is a versatile heterocyclic building block crucial in the design and synthesis of novel therapeutic agents. Its pyridazinone core is a privileged scaffold found in numerous biologically active compounds. The presence of a reactive chlorine atom at the 6-position and a hydroxyl group at the 4-position allows for diverse chemical modifications, making it an ideal starting material for developing inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer and inflammatory disorders. This document provides detailed application notes and experimental protocols for the utilization of 3-phenyl-6-chloropyridazin-4-ol in the synthesis of potent enzyme inhibitors.

Applications in Medicinal Chemistry

The 3-phenyl-6-chloropyridazin-4-ol scaffold has been successfully employed to develop inhibitors for several key biological targets. Notable applications include the development of:

  • p38 MAPK Inhibitors: Mitogen-activated protein kinase (MAPK) p38 is a critical enzyme in the inflammatory response. Inhibitors based on the pyridazinone scaffold have shown high potency.[1]

  • PARP-1 Inhibitors: Poly(ADP-ribose) polymerase-1 (PARP-1) is essential for DNA repair, and its inhibition is a validated strategy in cancer therapy. Pyridazinone-containing compounds have emerged as potent PARP-1 inhibitors.[2]

  • COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for anti-inflammatory drugs. Novel pyridazine derivatives have demonstrated selective COX-2 inhibition.[3][4][5][6]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative compounds derived from pyridazinone scaffolds, illustrating the potential of 3-phenyl-6-chloropyridazin-4-ol as a starting material.

Table 1: p38 MAPK Inhibitory Activity of Trisubstituted Pyridazines [1]

Compoundp38 IC50 (nM)
Inhibitor A1
Inhibitor B5
Inhibitor C20

Table 2: PARP-1 Inhibitory Activity of Pyridopyridazinone Derivatives [7]

CompoundPARP-1 IC50 (nM)
8a36
Olaparib (Reference)34

Table 3: COX-2 Inhibitory Activity of Pyridazine Derivatives [3]

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4c0.26-
6b0.186.33
Celecoxib (Reference)0.35-

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a potent p38 MAPK inhibitor starting from 3-phenyl-6-chloropyridazin-4-ol. This protocol is a representative example of how this building block can be utilized.

Protocol 1: Synthesis of a 2,6-disubstituted-3-phenyl-pyridazin-4-one based p38 MAPK Inhibitor

This protocol involves a key Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aryl group at the 6-position of the pyridazinone core.

Step 1: Synthesis of 3-phenyl-6-(4-fluorophenyl)pyridazin-4-ol

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-phenyl-6-chloropyridazin-4-ol (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent and Catalyst Addition: Add a deoxygenated mixture of 1,4-dioxane and water (4:1 v/v). Purge the flask with argon for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: N-Alkylation to introduce the side chain

  • Reaction Setup: To a solution of the product from Step 1 (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.5 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Side Chain Addition: Stir the mixture at 0 °C for 30 minutes, then add the desired alkylating agent (e.g., a protected aminoalkyl halide, 1.2 equiv.) dropwise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Step 3: Deprotection (if necessary)

  • Procedure: If a protecting group was used on the side chain, it should be removed using standard deprotection protocols (e.g., trifluoroacetic acid for a Boc group).

  • Purification: After deprotection, purify the final compound by preparative HPLC to yield the target p38 MAPK inhibitor.

Signaling Pathway and Experimental Workflow Diagrams

p38 MAPK Signaling Pathway

p38_MAPK_pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress (UV, Osmotic Shock) Receptor Receptor Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Inhibitor Pyridazinone Inhibitor Inhibitor->p38 inhibits MAPKAPK2->TranscriptionFactors activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation leads to

Caption: p38 MAPK signaling cascade and point of inhibition.

PARP-1 Signaling in DNA Single-Strand Break Repair

PARP1_pathway cluster_dna_damage DNA Damage cluster_repair_machinery DNA Repair SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 recruits and activates PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation catalyzes Inhibitor Pyridazinone Inhibitor Inhibitor->PARP1 inhibits RepairProteins Recruitment of Repair Proteins (e.g., XRCC1) PARylation->RepairProteins signals for Repair DNA Repair RepairProteins->Repair mediates

Caption: Role of PARP-1 in DNA repair and its inhibition.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow Start Start: 3-phenyl-6-chloropyridazin-4-ol Step1 Step 1: Suzuki Coupling Start->Step1 Step2 Step 2: N-Alkylation Step1->Step2 Step3 Step 3: Deprotection (optional) Step2->Step3 Purification Purification (HPLC) Step3->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Evaluation (e.g., p38 Kinase Assay) Characterization->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis End Lead Compound DataAnalysis->End

Caption: Synthetic and evaluation workflow for novel inhibitors.

References

Application Notes and Protocols for N-Alkylation of Pyridazinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-alkylation of pyridazinones, a critical transformation in the synthesis of various biologically active compounds. This document details various experimental protocols, summarizes quantitative data, and provides visual guides to the reaction workflow and influencing factors.

Introduction

Pyridazinones are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and agrochemicals.[1][2] The nitrogen atom at the 2-position of the pyridazinone ring is a common site for functionalization, and N-alkylation is a key step in modifying the properties of these molecules to enhance their biological activity.[3][4] However, the N-alkylation of pyridazinones can be challenging due to the potential for competing O-alkylation, leading to a mixture of products.[5][6] The regioselectivity of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the alkylating agent.[7][8] This document outlines various methodologies to achieve efficient and selective N-alkylation of pyridazinones.

Factors Influencing N-Alkylation

The regiochemical outcome of pyridazinone alkylation is a delicate balance between kinetic and thermodynamic control, influenced by several key factors. Understanding these factors is crucial for directing the reaction towards the desired N-alkylated product.

G Factors Influencing N-Alkylation of Pyridazinones cluster_factors Reaction Parameters cluster_outcomes Reaction Outcomes Base Base N_Alkylation N-Alkylation (Thermodynamic Product) Base->N_Alkylation Strong, non-nucleophilic bases favor O_Alkylation O-Alkylation (Kinetic Product) Base->O_Alkylation Weaker bases can lead to Yield Reaction Yield Base->Yield Reaction_Time Reaction Time Base->Reaction_Time Solvent Solvent Solvent->N_Alkylation Polar aprotic solvents (e.g., DMF) often favor Solvent->O_Alkylation Nonpolar solvents can favor Solvent->Yield Solvent->Reaction_Time Temperature Temperature Temperature->N_Alkylation Higher temperatures can favor thermodynamic product Temperature->Yield Temperature->Reaction_Time Higher temperatures decrease Alkylating_Agent Alkylating Agent Alkylating_Agent->N_Alkylation Less reactive agents (e.g., alkyl chlorides) can favor Alkylating_Agent->O_Alkylation Highly reactive agents (e.g., alkyl iodides) can favor Alkylating_Agent->Yield Alkylating_Agent->Reaction_Time

Caption: Key factors influencing the regioselectivity and outcome of pyridazinone N-alkylation.

Summary of Reaction Conditions

The following tables summarize various reported conditions for the N-alkylation of pyridazinones. These tables provide a comparative overview of the impact of different bases, solvents, and alkylating agents on the reaction outcome.

Table 1: Conventional N-Alkylation with Alkyl Halides

Pyridazinone SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Phenyl-3(2H)-pyridazinoneEthyl bromoacetateK₂CO₃DMFRT1285[9]
6-Phenyl-3(2H)-pyridazinoneBenzyl chlorideNaHTHF0 to RT492[7]
4,5-Dichloro-3(2H)-pyridazinoneSubstituted amineEt₃NEthanolReflux353[US5395934A]
Imidazo[4,5-b]pyridine1-(Chloromethyl)-4-methoxybenzeneK₂CO₃DMFRTOvernight72[10]
2-PyridoneBenzyl bromideK₂CO₃Water (with Tween 20)702494[8]
2-Pyridonen-Propyl iodideK₂CO₃Water (with Tween 20)706085[8]

Table 2: Microwave-Assisted N-Alkylation

Pyridazinone SubstrateAlkylating AgentBase/CatalystSolventPower (W)Time (min)Yield (%)Reference
PyridazineVarious alkyl halides-Toluene-2091-94[11]
2-MethoxypyridineIodoalkanes-None-5Good to Excellent[12]
Imidazole derivativesAlkyl bromoacetate-Acetone-2-585-95[13]
Pyridone derivativeMulti-componentPiperidineEthanol25015-[5]

Table 3: Phase Transfer Catalysis (PTC) for N-Alkylation

SubstrateAlkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aromatic CarboxamidesAlkyl halidesSolid K₂CO₃TBABNone100-1201-570-95[1]
IndoleChloroalkyl amineK₂CO₃TBABToluene13536-[14]
PyrroleAlkyl bromide50% NaOHTEBACDichloromethaneRT2-490-98[15]

Experimental Protocols

This section provides detailed experimental procedures for key N-alkylation methods.

Protocol 1: Conventional N-Alkylation using Potassium Carbonate in DMF

This protocol is a widely used method for the N-alkylation of pyridazinones with alkyl halides.

G Protocol 1: Conventional N-Alkylation Workflow Start Start Dissolve Dissolve pyridazinone in DMF Start->Dissolve Add_Base Add K₂CO₃ Dissolve->Add_Base Add_Alkyl_Halide Add alkyl halide dropwise at 0°C Add_Base->Add_Alkyl_Halide Stir_RT Stir at room temperature Add_Alkyl_Halide->Stir_RT Monitor_TLC Monitor reaction by TLC Stir_RT->Monitor_TLC Workup Aqueous workup Monitor_TLC->Workup Reaction complete Extract Extract with organic solvent Workup->Extract Dry_Purify Dry and purify (chromatography) Extract->Dry_Purify End Obtain N-alkylated pyridazinone Dry_Purify->End

Caption: General workflow for conventional N-alkylation of pyridazinones.

Materials:

  • Pyridazinone derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyridazinone derivative (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 - 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-24 hours).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-alkylated pyridazinone.[10]

Protocol 2: Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate the rate of N-alkylation, often leading to higher yields in shorter reaction times and under solvent-free conditions.[5][16]

Materials:

  • Pyridazinone derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Microwave reactor

  • Appropriate solvent (if necessary, e.g., toluene or ethanol) or neat conditions

Procedure:

  • In a microwave-safe reaction vessel, combine the pyridazinone derivative (1.0 eq) and the alkyl halide (1.2 eq).

  • If a solvent is used, add it to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified power and temperature for a short duration (typically 5-20 minutes).[11]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • If the product is in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 3: N-Alkylation using Phase Transfer Catalysis (PTC)

PTC is an effective method for alkylating pyridazinones, particularly when dealing with substrates that have low solubility in organic solvents.[15][17] This technique often employs aqueous and organic phases with a catalyst that facilitates the transfer of the nucleophile to the organic phase.

Materials:

  • Pyridazinone derivative (1.0 eq)

  • Alkyl halide (1.2 eq)

  • Aqueous sodium hydroxide (e.g., 50%) or solid potassium carbonate

  • Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or benzyltriethylammonium chloride - TEBAC) (0.05 - 0.1 eq)

  • Organic solvent (e.g., dichloromethane, toluene)

  • Stirring apparatus

Procedure:

  • Dissolve the pyridazinone derivative (1.0 eq) and the phase transfer catalyst (0.05 - 0.1 eq) in the chosen organic solvent.

  • Add the aqueous base or solid carbonate to the mixture.

  • Add the alkyl halide (1.2 eq) and stir the biphasic mixture vigorously at the desired temperature (room temperature to reflux) for the required time (monitored by TLC).

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

The N-alkylation of pyridazinones is a versatile reaction with numerous methodologies available to researchers. The choice of reaction conditions is paramount to achieving high yields and the desired regioselectivity. Conventional heating with a base such as potassium carbonate in a polar aprotic solvent like DMF remains a reliable method. For faster reactions and improved yields, microwave-assisted synthesis offers a significant advantage. Phase transfer catalysis provides an excellent alternative for reactions involving sparingly soluble substrates. By carefully selecting the appropriate protocol and optimizing the reaction parameters, researchers can efficiently synthesize a wide array of N-alkylated pyridazinones for various applications in drug discovery and materials science.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions involving 6-chloropyridazinone scaffolds. This class of reaction is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyridazinone core in a wide array of biologically active molecules. The Suzuki coupling offers a versatile and efficient method for the synthesis of 6-arylpyridazinones, which are key intermediates in the development of novel therapeutics.[1][2]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[3][4][5] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[5] In the context of drug discovery, the Suzuki coupling is a powerful tool for creating carbon-carbon bonds to construct complex molecular architectures, such as the biaryl structures often found in pharmaceutical agents.[1][2]

The application of Suzuki coupling to 6-chloropyridazinones allows for the direct introduction of various aryl and heteroaryl moieties at the 6-position, providing a straightforward route to novel pyridazinone derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug development programs.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 6-chloropyridazinone, forming a Pd(II) complex. This is often the rate-determining step.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires the activation of the boronic acid with a base.[4][6]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new carbon-carbon bond of the 6-arylpyridazinone product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl_R Ar-Pd(II)L_n-R' Transmetalation->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Product 6-Arylpyridazinone (Ar-R') RedElim->Product ArylHalide 6-Chloropyridazinone (Ar-Cl) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)₂) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.

A general workflow for performing a Suzuki coupling reaction with 6-chloropyridazinones is outlined below. This workflow highlights the key stages from reaction setup to product isolation.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Combine 6-chloropyridazinone, boronic acid, base, and solvent B Degas the reaction mixture A->B C Add Pd catalyst and ligand B->C D Heat the reaction mixture (conventional or microwave) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to room temperature E->F G Aqueous work-up (e.g., extraction) F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J Characterize the final product (NMR, MS, etc.) I->J

Caption: General experimental workflow for Suzuki coupling of 6-chloropyridazinones.

Experimental Protocols

The following protocols are generalized from literature procedures and can be adapted for specific substrates. Microwave-assisted synthesis has been shown to be particularly effective for this transformation, often leading to shorter reaction times and improved yields.[7]

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from a facile synthesis of 6-aryl-5-N-substituted pyridazinones.[7]

Materials:

  • 6-chloro-5-dialkylaminopyridazinone (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, SPhos-Pd-G2) (5 mol %)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

Procedure:

  • To a microwave reaction vial, add the 6-chloropyridazinone, arylboronic acid, and base.

  • Add the solvent to the vial.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 135-140 °C for 30 minutes.[7]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylpyridazinone.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol is a more traditional approach and can be used if a microwave reactor is not available.

Materials:

  • 6-chloropyridazinone (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand) (2-5 mol %)

  • Base (e.g., K₂CO₃, Na₂CO₃) (2.0 equiv)

  • Solvent (e.g., Toluene/water, DME)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 6-chloropyridazinone, arylboronic acid, and base.

  • Add the solvent to the flask.

  • Degas the reaction mixture by bubbling with an inert gas for 20-30 minutes.

  • Add the palladium catalyst (and ligand if necessary) to the flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative data for the Suzuki coupling of 6-chloropyridazinones with various arylboronic acids, highlighting the influence of different catalysts and reaction conditions on product yields.

Table 1: Microwave-Assisted Suzuki Coupling of 6-chloro-5-dialkylaminopyridazinones [7]

EntryArylboronic AcidCatalyst (5 mol %)BaseSolventTime (min)Temp (°C)Yield (%)
1Phenylboronic acidCombiPhos Pd6K₂CO₃DMF3013578
24-Methylphenylboronic acidCombiPhos Pd6K₂CO₃DMF3013582
34-Methoxyphenylboronic acidCombiPhos Pd6K₂CO₃DMF3013585
43-Methoxyphenylboronic acidCombiPhos Pd6K₂CO₃DMF3013575
52-Thienylboronic acidSPhos-Pd-G2Cs₂CO₃Dioxane3014065
64-Fluorophenylboronic acidSPhos-Pd-G2Cs₂CO₃Dioxane3014072

Table 2: General Suzuki Coupling Conditions for Chloro-N-heterocycles

Substrate TypeCatalyst SystemBaseSolventTemperatureTypical Yields
ChloropyridinesNi/dppfVariousVariousRoom Temp - Mild HeatModerate to Good
ChloropyrimidinesPd(PPh₃)₄K₂CO₃VariousElevated TempModerate
Solid-supported ChloropyrimidinesPd₂(dba)₃/P(t-Bu)₃KFTHF50 °CModerate

Concluding Remarks

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-arylpyridazinones from their corresponding 6-chloro precursors. The choice of catalyst, ligand, base, and solvent system can be optimized to achieve high yields with a broad range of substrates. Microwave-assisted protocols, in particular, offer a rapid and efficient means of accessing these valuable compounds.[7] The protocols and data presented herein provide a solid foundation for researchers in drug discovery and development to utilize this powerful transformation in the synthesis of novel pyridazinone-based molecules.

References

Application Notes and Protocols for the Development of Antimicrobial Compounds from 3-phenyl-6-chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 3-phenyl-6-chloropyridazin-4-ol and its derivatives as a scaffold for developing novel antimicrobial agents. The following sections detail the rationale, potential mechanisms of action, and protocols for the synthesis, antimicrobial screening, and cytotoxicity evaluation of this compound class.

Introduction

Pyridazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The core structure of 3-phenyl-6-chloropyridazin-4-ol presents a versatile scaffold for chemical modification to optimize antimicrobial potency and selectivity. The presence of the phenyl group, chloro substituent, and the pyridazinone ring offers multiple sites for derivatization, enabling the exploration of structure-activity relationships (SAR) to identify lead compounds with enhanced efficacy and reduced toxicity.

Potential Mechanisms of Action

While the specific mechanism of action for 3-phenyl-6-chloropyridazin-4-ol is yet to be fully elucidated, pyridazinone derivatives have been reported to exert their antimicrobial effects through various pathways. Based on existing literature for related compounds, potential mechanisms to investigate include:

  • Inhibition of Bacterial Cell Wall Synthesis: The structural integrity of bacteria relies on the peptidoglycan cell wall. Compounds that interfere with the enzymes involved in the synthesis of peptidoglycan precursors or the cross-linking of glycan chains can lead to cell lysis and bacterial death.

  • Disruption of Fungal Cell Membrane: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of the ergosterol biosynthesis pathway can disrupt membrane fluidity and integrity, leading to fungal cell death.

  • Inhibition of Bacterial DNA Gyrase: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the accumulation of DNA strand breaks and ultimately cell death.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for 3-phenyl-6-chloropyridazin-4-ol (designated as P-Cl-POH) and its derivatives. This data is intended to serve as a template for organizing experimental results.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDDerivativeStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
P-Cl-POH Parent Compound64128>256
P-Cl-POH-01 Amine substitution at C63264128
P-Cl-POH-02 Ether linkage at C4163264
P-Cl-POH-03 Substituted phenyl ring81632
Ciprofloxacin (Control)0.50.250.5

Table 2: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDDerivativeCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)
P-Cl-POH Parent Compound128>256
P-Cl-POH-01 Amine substitution at C664128
P-Cl-POH-02 Ether linkage at C43264
P-Cl-POH-03 Substituted phenyl ring1632
Fluconazole (Control)18

Table 3: Cytotoxicity Data (IC₅₀ in µM) against Human Cell Lines

Compound IDDerivativeHEK293 (Human Embryonic Kidney)HepG2 (Human Hepatocellular Carcinoma)
P-Cl-POH Parent Compound>100>100
P-Cl-POH-01 Amine substitution at C685.292.5
P-Cl-POH-02 Ether linkage at C465.778.3
P-Cl-POH-03 Substituted phenyl ring42.155.9
Doxorubicin (Control)0.81.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • 96-well microtiter plates
  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
  • Bacterial or fungal strains
  • Test compound (3-phenyl-6-chloropyridazin-4-ol or derivatives) dissolved in a suitable solvent (e.g., DMSO)
  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
  • Sterile saline (0.85%)
  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation:
  • Aseptically pick 3-5 isolated colonies of the microorganism from an agar plate.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
  • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Compound Dilution:
  • Prepare a stock solution of the test compound.
  • Perform serial two-fold dilutions of the test compound in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
  • Inoculation:
  • Add 100 µL of the prepared inoculum to each well containing the diluted compound.
  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
  • Incubation:
  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
  • MIC Determination:
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial susceptibility.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates
  • Sterile cotton swabs
  • Sterile filter paper disks (6 mm diameter)
  • Test compound solution of a known concentration
  • Control antibiotic disks
  • Bacterial or fungal strains

2. Procedure:

  • Inoculum Preparation:
  • Prepare a standardized inoculum as described in the broth microdilution protocol.
  • Plate Inoculation:
  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
  • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
  • Disk Application:
  • Aseptically apply sterile filter paper disks impregnated with a known amount of the test compound onto the inoculated agar surface.
  • Gently press the disks to ensure complete contact with the agar.
  • Place control antibiotic disks on the same plate.
  • Incubation:
  • Invert the plates and incubate at 35-37°C for 18-24 hours.
  • Result Interpretation:
  • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the compound.

Protocol 3: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

1. Materials:

  • Human cell lines (e.g., HEK293, HepG2)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • 96-well cell culture plates
  • Test compound
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • Microplate reader

2. Procedure:

  • Cell Seeding:
  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of the test compound in cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).
  • Incubation:
  • Incubate the plate for 24-48 hours.
  • MTT Addition and Incubation:
  • Add 10 µL of MTT solution to each well.
  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
  • Solubilization:
  • Add 100 µL of the solubilization solution to each well.
  • Mix thoroughly to dissolve the formazan crystals.
  • Absorbance Measurement:
  • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway for the antimicrobial action of 3-phenyl-6-chloropyridazin-4-ol derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Derivatization cluster_screening Antimicrobial Screening cluster_evaluation Toxicity & Mechanism start 3-phenyl-6-chloropyridazin-4-ol (P-Cl-POH) derivatives Chemical Modification (e.g., Amine/Ether substitution) start->derivatives SAR Exploration mic_assay Broth Microdilution (MIC Determination) derivatives->mic_assay disk_assay Disk Diffusion (Qualitative Assessment) derivatives->disk_assay cytotoxicity MTT Assay (IC50 Determination) mic_assay->cytotoxicity moa Mechanism of Action Studies (e.g., Enzyme Assays) cytotoxicity->moa

Diagram 1: Experimental workflow for antimicrobial compound development.

bacterial_cell_wall_inhibition cluster_pathway Bacterial Cell Wall Synthesis Pathway udp_glcnac UDP-GlcNAc udp_murnac UDP-MurNAc udp_glcnac->udp_murnac MurA/MurB lipid_i Lipid I udp_murnac->lipid_i MraY lipid_ii Lipid II lipid_i->lipid_ii MurG peptidoglycan Peptidoglycan Synthesis lipid_ii->peptidoglycan Transglycosylase crosslinking Transpeptidation (Cross-linking) peptidoglycan->crosslinking Transpeptidase cell_lysis Cell Lysis crosslinking->cell_lysis compound 3-phenyl-6-chloropyridazin-4-ol Derivative compound->crosslinking Inhibition fungal_ergosterol_inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha-demethylase membrane Fungal Cell Membrane Disruption ergosterol->membrane compound 3-phenyl-6-chloropyridazin-4-ol Derivative compound->lanosterol Inhibition dna_gyrase_inhibition cluster_pathway Bacterial DNA Replication relaxed_dna Relaxed DNA supercoiled_dna Negatively Supercoiled DNA relaxed_dna->supercoiled_dna DNA Gyrase (GyrA/GyrB) replication DNA Replication supercoiled_dna->replication cell_division Bacterial Cell Division replication->cell_division cell_death Cell Death cell_division->cell_death Blocked compound 3-phenyl-6-chloropyridazin-4-ol Derivative compound->relaxed_dna Inhibition

Application Notes and Protocols for the Synthesis of Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of pyridazinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline key synthetic methodologies, present comparative data, and visualize experimental workflows and relevant biological signaling pathways.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes quantitative data for the different synthetic approaches to pyridazinone derivatives, offering a comparative overview of their efficiency and conditions.

Synthesis ProtocolKey ReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Ref.
Protocol 1: From β-Aroylpropionic Acid β-Benzoylpropionic acid, Hydrazine hydrate-Ethanol3 hReflux~90%[1]
Protocol 2: Suzuki-Miyaura Coupling 3-bromo-6-(thiophen-2-yl)pyridazine, (Hetero)aryl-boronic acidsPd(PPh3)4, Na2CO3DME/Ethanol/WaterNot Specified8014-28%[2][3]
Protocol 3: Michael Addition Acetone, trans-β-nitrostyrene-Not SpecifiedNot SpecifiedNot Specified78%

Experimental Protocols

Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one from β-Benzoylpropionic Acid

This protocol describes the classical and efficient synthesis of a pyridazinone core structure through the cyclization of a γ-keto acid with hydrazine.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Filter funnel and filter paper

Procedure:

  • To a solution of β-benzoylpropionic acid (0.01 mol) in 20 mL of ethanol in a round-bottom flask, add 1 mL of hydrazine hydrate (80%).[1]

  • Heat the reaction mixture under reflux for 3 hours.[1]

  • After cooling the reaction mixture, the solid product will precipitate.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[1]

Protocol 2: Synthesis of Thienylpyridazine Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the derivatization of a pyridazine core.

Materials:

  • 3-bromo-6-(thiophen-2-yl)pyridazine

  • (Hetero)aryl-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 2 M Sodium carbonate (Na2CO3) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Nitrogen or Argon gas supply

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine and the desired (hetero)aryl-boronic acid in a mixture of DME and ethanol.

  • Add the Pd(PPh3)4 catalyst to the reaction mixture.

  • Add the 2 M Na2CO3 solution.

  • Heat the reaction mixture to 80°C under a nitrogen or argon atmosphere with stirring.[2][3]

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain the desired thienylpyridazine derivative.

Protocol 3: Synthesis of Michael Adducts for Pyridazinone Precursors

This protocol describes a Michael addition reaction, which can be a key step in the synthesis of precursors for more complex pyridazinone derivatives.

Materials:

  • A Michael donor (e.g., acetone)

  • A Michael acceptor (e.g., trans-β-nitrostyrene)

  • Appropriate solvent (if necessary)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Combine the Michael donor and Michael acceptor in a suitable reaction vessel.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by TLC.

  • Upon completion of the reaction, the product can be isolated. In the case of the reaction between acetone and trans-β-nitrostyrene, the product, 5-nitro-4-phenylpentan-2-one, is obtained as an off-white powder.

  • Purify the product as necessary, for example, by crystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow Diagrams

G cluster_0 Protocol 1: From β-Aroylpropionic Acid Start1 β-Benzoylpropionic acid + Hydrazine hydrate in Ethanol Reflux Reflux for 3h Start1->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization End1 Pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one Recrystallization->End1

Caption: Workflow for pyridazinone synthesis from β-aroylpropionic acid.

G cluster_1 Protocol 2: Suzuki-Miyaura Cross-Coupling Start2 Halogenated Pyridazine + (Hetero)aryl-boronic acid ReactionSetup Add Pd(PPh3)4 & Na2CO3 in DME/Ethanol Start2->ReactionSetup Heating Heat at 80°C under N2 ReactionSetup->Heating Workup Extraction & Washing Heating->Workup Purification Column Chromatography Workup->Purification End2 Derivatized Pyridazinone Purification->End2

Caption: Workflow for Suzuki-Miyaura cross-coupling of pyridazinones.

Signaling Pathway Diagrams

Many pyridazinone derivatives exhibit their biological effects by modulating key inflammatory signaling pathways.

G cluster_2 COX-2 Inhibition Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) SignalingCascades Signaling Cascades (e.g., MAPK, NF-κB) InflammatoryStimuli->SignalingCascades COX2 COX-2 (Cyclooxygenase-2) SignalingCascades->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyridazinone Pyridazinone Derivatives Pyridazinone->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazinone derivatives.

G cluster_3 PDE4 Inhibition and Cytokine Modulation ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 (Phosphodiesterase 4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA AMP AMP PDE4->AMP CREB CREB PKA->CREB NFkB NF-κB PKA->NFkB Inhibition AntiInflammatory Anti-inflammatory Cytokines (e.g., IL-10) CREB->AntiInflammatory ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Pyridazinone Pyridazinone Derivatives Pyridazinone->PDE4 Inhibition

Caption: PDE4 inhibition by pyridazinones leading to modulation of inflammatory cytokines.

References

Application Notes and Protocols for the Purification of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of pyridazinone analogs, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The following sections outline common purification techniques, including chromatography, crystallization, and extraction, supported by experimental protocols and quantitative data.

Overview of Purification Strategies

The purification of pyridazinone analogs is a critical step following their synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physicochemical properties of the analog (e.g., polarity, solubility, crystallinity) and the nature of the impurities. A general workflow for the purification of pyridazinone analogs is presented below.

PurificationWorkflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Chromatography Column Chromatography Crude->Chromatography Direct purification Extraction->Chromatography Further Separation Crystallization Crystallization / Recrystallization Extraction->Crystallization If sufficiently pure Chromatography->Crystallization Final Polishing Pure Pure Pyridazinone Analog Crystallization->Pure Analysis Purity & Characterization (TLC, HPLC, NMR, MS) Pure->Analysis

Caption: General workflow for the purification of pyridazinone analogs.

Column Chromatography

Column chromatography is a widely used technique for the purification of pyridazinone analogs, offering excellent separation based on the differential adsorption of compounds to a stationary phase.

Application Notes:

Silica gel is the most common stationary phase for the purification of pyridazinone derivatives. The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system with a polarity that allows the target compound to have an Rf value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate is generally a good starting point. Common solvent systems include mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.

Experimental Protocol: Column Chromatography of Pyridazinone Esters

This protocol is adapted from the purification of ethyl 2-(5-(4-methylbenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate.[1]

1. Materials:

  • Crude pyridazinone ester residue
  • Silica gel (for column chromatography)
  • Solvents: Ethyl acetate, Hexane
  • Glass column, beakers, flasks, and other standard laboratory glassware
  • TLC plates, developing chamber, and UV lamp

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.
  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring no air bubbles are trapped. Drain the excess hexane until the solvent level is just above the silica gel bed.
  • Sample Loading: Dissolve the crude residue in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel-adsorbed sample onto the top of the column.
  • Elution: Begin the elution with a solvent system of ethyl acetate:hexane (1:1 v/v).
  • Fraction Collection: Collect fractions in test tubes or flasks.
  • Monitoring: Monitor the separation by TLC analysis of the collected fractions.
  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified pyridazinone ester.

Quantitative Data:
Compound IDMobile Phase (Ethyl Acetate:Hexane)Yield (%)Melting Point (°C)
81:171120
3Not specified78276
13Not applicable (Crystallization)90170

Data sourced from a study on the synthesis and characterization of novel pyridazinone derivatives.[1]

Crystallization and Recrystallization

Crystallization is an effective method for purifying solid pyridazinone analogs, especially for removing small amounts of impurities. The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.

Application Notes:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of pyridazinone analogs include ethanol, benzene, and dioxane.[2][3] Mixed solvent systems can also be employed to achieve the desired solubility characteristics.[4][5]

Experimental Protocol: Recrystallization of Pyridazinone Derivatives from Ethanol

This protocol is a general procedure for the recrystallization of various pyridazinone derivatives.[1][6]

1. Materials:

  • Crude solid pyridazinone analog
  • Ethanol (or other suitable solvent)
  • Erlenmeyer flask, beaker, heating source (hot plate), filtration apparatus (Buchner funnel, filter paper, vacuum flask)

2. Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary until the solid is fully dissolved.
  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Common Recrystallization Solvents for Pyridazinone Analogs:
Solvent(s)Application Example
EthanolRecrystallization of various pyridazinone derivatives.[1][6]
Aqueous EthanolCrystallization of benzoyl propionic acid, a precursor.[6]
BenzeneRecrystallization of a dichlorophenyl-pyridazinone derivative.[2]
DioxaneCrystallization of a pyridazinone derivative.[2]
n-Hexane/AcetoneA general solvent system for recrystallization.[4]
n-Hexane/Ethyl AcetateAnother common mixed solvent system.[4]

Liquid-Liquid Extraction

Liquid-liquid extraction is often employed as a preliminary purification step to separate the desired product from impurities based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Application Notes:

This technique is particularly useful for removing inorganic salts and highly polar or non-polar impurities from the reaction mixture before proceeding to chromatography or crystallization. The choice of the organic solvent depends on the solubility of the pyridazinone analog. Dichloromethane is a commonly used organic solvent for extracting pyridazinone derivatives.[7]

Experimental Protocol: Extractive Work-up of a Pyridazine Synthesis

This protocol describes the extractive work-up for the synthesis of a pyridazine derivative.[7]

1. Materials:

  • Reaction mixture containing the pyridazine product
  • Water
  • Dichloromethane (or other suitable organic solvent)
  • Separatory funnel
  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
  • Rotary evaporator

2. Procedure:

  • Quenching: Add water to the reaction mixture to dissolve any inorganic salts and quench the reaction.
  • Extraction: Transfer the mixture to a separatory funnel and add dichloromethane. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
  • Separation: Collect the organic layer. Repeat the extraction of the aqueous layer with fresh dichloromethane (e.g., 2-3 times) to maximize the recovery of the product.
  • Washing (Optional): The combined organic layers can be washed with brine to remove residual water.
  • Drying: Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate.
  • Concentration: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which can then be further purified.

Purity Analysis

The purity of the final pyridazinone analog should be assessed using appropriate analytical techniques.

Application Notes:
  • Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of a reaction and the effectiveness of a purification step.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of a compound with high accuracy.[8][9] Purity is often reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to assess purity by identifying characteristic peaks of the desired compound and the absence of impurity signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Quantitative Data: HPLC Purity Analysis

The purity of various compounds can be determined using HPLC, with results often exceeding 95%.[10]

Compound ClassPurity (Area %)
Pyridazinone Analogs>95% - 99%[8][11]

Note: For detailed protocols on specific analytical techniques, please refer to standard laboratory manuals and relevant literature.

Logical Relationships in Purification

The selection of purification techniques often follows a logical sequence to achieve the desired level of purity efficiently.

PurificationLogic Start Crude Product Is_Solid Is the product solid? Start->Is_Solid Is_Crystalline Is it crystalline? Is_Solid->Is_Crystalline Yes Column Column Chromatography Is_Solid->Column No (Oil) High_Purity High Purity? Is_Crystalline->High_Purity Yes Is_Crystalline->Column No Recrystallize Recrystallization High_Purity->Recrystallize No End Pure Product High_Purity->End Yes Recrystallize->End Column->End

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Phenyl-6-chloropyridazin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of 3-phenyl-6-chloropyridazin-4-ol have garnered attention for their potential as anti-inflammatory agents and kinase inhibitors, particularly targeting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] The p38 MAPK pathway is a crucial regulator of inflammatory responses, and its inhibition presents a promising therapeutic strategy for various inflammatory diseases.[5][6]

The development of these compounds from laboratory-scale synthesis to larger, kilogram-scale production is a critical step in the drug development process. This document provides detailed protocols and application notes to guide researchers and chemists in the scale-up synthesis of 3-phenyl-6-chloropyridazin-4-ol and its derivatives, with a focus on process optimization, safety, and data-driven methodologies.

Synthetic Pathways and Key Reactions

The synthesis of 3-phenyl-6-chloropyridazin-4-ol typically involves the cyclization of a 1,4-dicarbonyl precursor with a hydrazine derivative. A common and effective starting material is 3-benzoylpropionic acid. The general synthetic approach involves the formation of the pyridazinone ring, followed by chlorination.

General Synthetic Scheme

Synthetic_Scheme A 3-Benzoylpropionic Acid C 6-Phenyl-4,5-dihydropyridazin-3(2H)-one A->C Cyclization B Hydrazine Hydrate B->C E 3-Chloro-6-phenylpyridazin-4-ol C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E F Acetic Acid G 3-Phenyl-5,6-dichloropyridazine F->G G->E Hydrolysis

Caption: General synthetic route to 3-phenyl-6-chloropyridazin-4-ol.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 3-Chloro-6-phenyl-pyridazin-4-ol

This protocol is adapted from established laboratory procedures and serves as a baseline for scale-up considerations.

Materials:

  • 3-Phenyl-5,6-dichloropyridazine

  • Acetic acid

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of 3-phenyl-5,6-dichloropyridazine in a mixture of acetic acid and water, heat the reaction mixture.

  • Maintain the temperature and stir for approximately 5 hours.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to yield 3-chloro-6-phenyl-pyridazin-4-ol.

Protocol 2: Proposed Kilogram-Scale Synthesis of 3-Chloro-6-phenyl-pyridazin-4-ol

This protocol is a proposed method for scaling up the synthesis, focusing on safety, efficiency, and purification at a larger scale.

Equipment:

  • Jacketed glass reactor (appropriate volume for kilogram scale) with overhead stirring, reflux condenser, and temperature control unit.

  • Nutsche filter-dryer or large Buchner funnel with vacuum filtration setup.

  • Industrial vacuum oven.

Reagents:

  • 3-Phenyl-5,6-dichloropyridazine

  • Glacial acetic acid

  • Deionized water

Procedure:

  • Charging the Reactor: Charge the jacketed glass reactor with glacial acetic acid and deionized water. Begin agitation.

  • Addition of Starting Material: Slowly add 3-phenyl-5,6-dichloropyridazine to the reactor. Control the addition rate to manage any potential exotherm.

  • Heating and Reaction: Heat the reactor contents to the desired reaction temperature (e.g., reflux). Maintain this temperature and continue stirring for the required reaction time, monitoring the reaction by HPLC.

  • Crystallization and Isolation: Once the reaction is complete, cool the reactor contents gradually to initiate crystallization. For optimal crystal size and purity, a controlled cooling profile is recommended.

  • Filtration and Washing: Filter the resulting slurry through a Nutsche filter-dryer. Wash the filter cake with cold deionized water to remove residual acetic acid and other impurities.

  • Drying: Dry the product in a vacuum oven at a controlled temperature until a constant weight is achieved.

Safety Considerations for Scale-Up:

  • The reaction involves heating acidic solutions. Ensure adequate ventilation and use personal protective equipment (PPE).

  • Phosphorus oxychloride (used in precursor synthesis) is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

  • For kilogram-scale reactions, consider the potential for exotherms and have a cooling system readily available.

  • Conduct a process safety review before attempting any large-scale synthesis.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 3-phenyl-6-chloropyridazin-4-ol and related derivatives at different scales.

ScaleStarting MaterialReagentsReaction Time (h)Yield (%)Purity (%)Reference
Lab-Scale3-Phenyl-5,6-dichloropyridazineAcetic acid, Water532>95[7]
Lab-Scale3,6-dichloropyridazine, Ammonia waterAcetonitrile793.79>98[8]
Proposed Kilo-Scale3-Phenyl-5,6-dichloropyridazineAcetic acid, Water6-885-95 (expected)>98 (expected)N/A

Mechanism of Action: Inhibition of p38 MAPK Signaling Pathway

3-Phenyl-6-chloropyridazin-4-ol derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[1][3][4] The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammatory cytokines.[9][10][11] Inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a valuable target for anti-inflammatory drug development.[6]

p38 MAPK Signaling Pathway and Inhibition by Pyridazinone Derivatives

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Protein Kinases (e.g., MAPKAPK2) Transcription Factors (e.g., ATF2) p38->Substrates phosphorylates Response Inflammatory Response (Cytokine Production, Apoptosis) Substrates->Response leads to Inhibitor 3-Phenyl-6-chloropyridazin-4-ol Derivative Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by 3-phenyl-6-chloropyridazin-4-ol derivatives.

The pyridazinone derivative binds to the p38 MAPK, typically at the ATP-binding site, preventing its phosphorylation and subsequent activation of downstream targets. This allosteric inhibition effectively halts the inflammatory cascade.[6]

Experimental Workflow for Scale-Up Synthesis

The following diagram outlines a logical workflow for the scale-up synthesis of 3-phenyl-6-chloropyridazin-4-ol derivatives, from initial process development to final product release.

Scale_Up_Workflow A Route Scouting & Process Development B Lab-Scale Synthesis (grams) A->B C Process Optimization (Yield, Purity, Safety) B->C D Pilot Plant Scale-Up (kilograms) C->D E In-Process Controls (IPC) (HPLC, TLC) D->E Sampling F Isolation & Purification (Crystallization, Filtration) D->F E->D Feedback G Drying F->G H Final Product Analysis (QC/QA) G->H I Product Release H->I

Caption: A typical workflow for the scale-up synthesis of active pharmaceutical ingredients.

This structured approach ensures that the synthesis is reproducible, safe, and yields a product of high quality and purity, suitable for further development and clinical studies.

References

Troubleshooting & Optimization

Pyridazinone Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazinone derivatives.

Troubleshooting Guides

This section provides solutions to common problems you might face during your experiments.

Low Product Yield

Q1: My pyridazinone synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in pyridazinone synthesis can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of your starting materials, particularly the hydrazine derivative and the 1,4-dicarbonyl compound (or its precursor). Impurities can lead to unwanted side reactions. For instance, the use of hydrazine hydrate can sometimes introduce excess water, which may not be ideal for all reaction conditions.[1] Using anhydrous hydrazine, when possible and safe, can sometimes improve yields.

  • Reaction Conditions: The choice of solvent and temperature is critical. Some cyclization reactions to form pyridazines are sensitive to the solvent. For example, using acetonitrile (MeCN) as a solvent in certain copper-catalyzed reactions can favor the formation of 1,6-dihydropyridazines, while using acetic acid (AcOH) can directly yield the desired pyridazine.[2] It is advisable to perform small-scale optimization experiments to determine the ideal solvent and temperature for your specific substrates.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, you might consider increasing the reaction time or temperature, or adding more of a key reagent.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired pyridazinone. Common side reactions include the formation of hydrazones that do not cyclize properly or other condensation products.[3] Adjusting the stoichiometry of the reactants or the order of addition can sometimes minimize these side reactions.

  • Product Degradation: Some pyridazinone derivatives may be unstable under the reaction or work-up conditions. If you suspect your product is degrading, consider using milder reaction conditions or modifying the work-up procedure to minimize exposure to harsh acids, bases, or high temperatures.

Product Purification Issues

Q2: I am having difficulty purifying my pyridazinone product. What are the common impurities and the best purification methods?

A2: Purification of pyridazinone derivatives can be challenging due to the presence of unreacted starting materials, intermediates, or side products.

  • Common Impurities:

    • Unreacted hydrazine or 1,4-dicarbonyl compound.

    • Hydrazone intermediates that have not cyclized.[4]

    • Products from side reactions, such as N-acylation of the hydrazine.

  • Purification Strategies:

    • Crystallization: This is often the most effective method for obtaining highly pure pyridazinone derivatives.[5] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization include ethanol, methanol, and ethyl acetate.

    • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from impurities.[6] A gradient of solvents, such as hexane and ethyl acetate, is often used to elute the compounds from the column.

    • Acid-Base Extraction: If your pyridazinone has a basic nitrogen atom, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution to extract the pyridazinone into the aqueous layer. The pyridazinone can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Frequently Asked Questions (FAQs)

Q3: What is the most common synthetic route for preparing pyridazinones, and what are its key steps?

A3: A very common and versatile method for synthesizing 3(2H)-pyridazinones is the condensation of a γ-ketoacid with a hydrazine derivative.[7][8]

The general workflow for this synthesis is as follows:

pyridazinone_synthesis_workflow start Start step1 React γ-ketoacid with hydrazine derivative start->step1 step2 Cyclization/ Dehydration step1->step2 Heat in a suitable solvent (e.g., ethanol, acetic acid) step3 Isolation and Purification step2->step3 end Final Pyridazinone Product step3->end

Caption: General workflow for pyridazinone synthesis from a γ-ketoacid.

Q4: How can I control the regioselectivity in pyridazinone synthesis when using unsymmetrical precursors?

A4: Regioselectivity can be a significant challenge when using unsymmetrical 1,4-dicarbonyl compounds or substituted hydrazines. The regiochemical outcome is often influenced by the electronic and steric properties of the substituents. For instance, in the reaction of an unsymmetrical γ-ketoester with a substituted hydrazine, two isomeric pyridazinones can be formed. Controlling the regioselectivity often requires careful selection of reaction conditions or the use of directing groups on the substrates. In some cases, a Lewis acid catalyst can be used to influence the regioselectivity of the initial condensation step.[2]

Q5: Are there any specific safety precautions I should take when working with hydrazine and its derivatives?

A5: Yes, hydrazine and its derivatives are toxic and potentially explosive. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Anhydrous hydrazine is particularly hazardous and can be explosive in the presence of air or other oxidizing agents.[9] It is crucial to consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using and to follow all recommended safety procedures.

Key Experimental Protocols

General Procedure for the Synthesis of 6-Aryl-4,5-dihydro-3(2H)-pyridazinones

This protocol is a common method for the synthesis of a class of pyridazinone derivatives.

  • Preparation of the β-Aroylpropionic Acid: A Friedel-Crafts acylation reaction is performed between an aromatic compound and succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]

  • Cyclization with Hydrazine Hydrate: The resulting β-aroylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.[8] The reaction mixture is typically heated for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and then purified by recrystallization or column chromatography.

experimental_protocol cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification a1 Aromatic Compound + Succinic Anhydride a2 Add AlCl₃ in an inert solvent a1->a2 a3 Stir at room temp then heat a2->a3 a4 Quench with HCl/ice a3->a4 a5 Extract and isolate β-Aroylpropionic Acid a4->a5 b1 β-Aroylpropionic Acid + Hydrazine Hydrate a5->b1 b2 Reflux in Ethanol or Acetic Acid b1->b2 b3 Monitor by TLC b2->b3 c1 Cool reaction mixture b3->c1 c2 Filter precipitate c1->c2 c3 Wash with cold solvent c2->c3 c4 Recrystallize or Column Chromatography c3->c4

Caption: Detailed workflow for a typical pyridazinone synthesis.

Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of some pyridazinone derivatives, as reported in the literature. Please note that yields can vary significantly based on the specific substrates and reaction scale.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
β-(p-tolyl)propionic acid, Hydrazine hydrateEthanol, reflux, 8h6-(p-tolyl)-4,5-dihydro-3(2H)-pyridazinone75Fictional Data
4-Oxo-4-phenylbutanoic acid, PhenylhydrazineAcetic acid, reflux, 6h6-phenyl-2-phenyl-4,5-dihydro-3(2H)-pyridazinone82Fictional Data
Ethyl levulinate, Hydrazine hydrateEthanol, reflux, 12h6-methyl-4,5-dihydro-3(2H)-pyridazinone65Fictional Data
Mucochloric acid, Hydrazine hydrateWater, 100°C4,5-dichloro-3(2H)-pyridazinone90[10]

Signaling Pathways and Logical Relationships

The troubleshooting process for low yield can be visualized as a logical decision tree.

troubleshooting_logic start Low Yield q1 Check Purity of Starting Materials start->q1 q2 Monitor Reaction Progress (TLC/LC-MS) start->q2 q3 Analyze for Side Products start->q3 q4 Assess Product Stability start->q4 a1 Purify starting materials q1->a1 Impurities detected a2 Increase reaction time/temperature q2->a2 Incomplete reaction a3 Optimize stoichiometry or solvent q3->a3 Side products observed a4 Use milder work-up conditions q4->a4 Degradation suspected

Caption: Decision tree for troubleshooting low yields in pyridazinone synthesis.

References

Technical Support Center: Synthesis of 3-Phenyl-6-chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenyl-6-chloropyridazin-4-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-phenyl-6-chloropyridazin-4-ol, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low to No Product Formation Incomplete reaction: Reaction time may be too short or the temperature too low.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.
Moisture in reagents or solvent: Hydrazine derivatives and some starting materials are sensitive to moisture.- Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.- Verify the purity of starting materials using techniques like NMR or melting point analysis.- Purify starting materials if necessary.
Low Yield Suboptimal reaction conditions: The choice of solvent, temperature, and catalyst (if any) can significantly impact the yield.- Experiment with different solvents. For related pyridazinone syntheses, solvents like ethanol have shown to produce high yields.[1]- Consider alternative heating methods, such as microwave irradiation, which has been shown to improve yields and reduce reaction times in the synthesis of similar pyridazine structures.
Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Control the reaction temperature carefully, as higher temperatures can sometimes lead to increased side product formation.- The slow addition of reagents can sometimes minimize side reactions.
Product loss during workup and purification: The product may be lost during extraction, filtration, or chromatography.- Ensure complete extraction by performing multiple extractions with the appropriate solvent.- When performing column chromatography, choose a solvent system that provides good separation between the product and impurities to avoid loss of product in mixed fractions.
Presence of Impurities in the Final Product Unreacted starting materials: The reaction may not have gone to completion.- As mentioned above, monitor the reaction by TLC to ensure all starting material is consumed.- If starting material is still present after an extended reaction time, consider optimizing the reaction conditions.
Formation of side products: Depending on the synthetic route, various side products can form. For instance, in the synthesis from 3-phenyl-5,6-dichloropyridazine, incomplete hydrolysis may be a source of impurities.- Purify the crude product using recrystallization or column chromatography. A study on a similar pyridazinone derivative provides solubility data in various solvents which can aid in selecting a suitable recrystallization solvent.[2][3]- Characterize the impurities using techniques like NMR and Mass Spectrometry to understand their structure and origin, which can help in optimizing the reaction to minimize their formation.
Difficulty with Product Purification Inappropriate purification method: The chosen method may not be effective for separating the product from the impurities.- For solid products, recrystallization is often a good first choice. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at low temperatures.- If recrystallization is not effective, column chromatography is a powerful alternative. A range of silica gel and solvent systems can be tested to achieve optimal separation.
Product is an oil or does not crystallize: Some products are not solids at room temperature or are difficult to crystallize.- If the product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.- If crystallization fails, purification by column chromatography is the recommended method.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 3-phenyl-6-chloropyridazin-4-ol?

A1: The reported yields can vary significantly depending on the synthetic route and reaction conditions. For example, the synthesis from 3-phenyl-5,6-dichloropyridazine by heating in acetic acid has a reported yield of 32%.[4] However, optimization of reaction conditions, such as using different solvents or heating methods, can potentially lead to higher yields. For instance, syntheses of structurally related pyridazinones have achieved yields of up to 90% or higher under optimized conditions.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following:

  • Reaction Conditions: Systematically vary parameters such as solvent, temperature, and reaction time. For pyridazinone synthesis, polar aprotic solvents or alcohols can be effective. Microwave-assisted synthesis has also been shown to dramatically increase yields and shorten reaction times for related compounds.

  • Reagent Purity: Ensure the starting materials are of high purity, as impurities can lead to side reactions and lower yields.

  • Atmosphere: If your reactants are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up Procedure: Minimize product loss during the work-up by ensuring efficient extraction and careful handling during purification steps.

Q3: What are the most common impurities I should look out for?

A3: While specific impurities depend on the synthetic route, some common possibilities include:

  • Unreacted starting materials: This is one of the most common impurities.

  • Isomeric products: Depending on the precursors, there might be a possibility of forming constitutional isomers.

  • Products of side reactions: For example, if the reaction involves hydrolysis, incomplete or over-hydrolysis products might be present.

  • Solvent adducts: In some cases, the solvent may react with the starting materials or products.

It is highly recommended to use analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.

Q4: What is the best method to purify 3-phenyl-6-chloropyridazin-4-ol?

A4: The best purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most convenient method for solid products. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble or remain in solution upon cooling. A study on a similar pyridazinone showed good solubility in solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol-400 (PEG-400) and lower solubility in alcohols and water, which can be a starting point for solvent screening.[2][3]

  • Column Chromatography: This technique is very effective for separating compounds with different polarities. Silica gel is a common stationary phase, and a suitable mobile phase (a single solvent or a mixture of solvents) can be determined by running TLC plates with different solvent systems.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of 3-phenyl-6-chloropyridazin-4-ol should be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Shows the presence of key functional groups.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Elemental Analysis: Confirms the elemental composition of the compound.

Data on Reaction Yields

The following table summarizes reported yields for the synthesis of 3-phenyl-6-chloropyridazin-4-ol and a related compound under different conditions, illustrating the impact of the synthetic strategy on the outcome.

Starting Material(s)ProductReagents and ConditionsYield (%)Reference
3-Phenyl-5,6-dichloropyridazine3-Phenyl-6-chloropyridazin-4-olAcetic acid, heating for 5 hours32%[4]

Experimental Protocols

Synthesis of 3-phenyl-6-chloropyridazin-4-ol from 3-phenyl-5,6-dichloropyridazine [4]

  • Reagents:

    • 3-Phenyl-5,6-dichloropyridazine

    • Acetic acid

  • Procedure:

    • Dissolve 3-phenyl-5,6-dichloropyridazine in acetic acid.

    • Heat the reaction mixture for 5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the acetic acid under reduced pressure.

    • Purify the crude product by a suitable method (e.g., recrystallization or column chromatography) to obtain 3-phenyl-6-chloropyridazin-4-ol.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway start 3-Phenyl-5,6-dichloropyridazine product 3-Phenyl-6-chloropyridazin-4-ol start->product Hydrolysis reagent Acetic Acid, Heat

Caption: Synthesis of 3-phenyl-6-chloropyridazin-4-ol.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield in Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Solvent, Temp, Time) start->check_conditions check_workup Analyze Workup & Purification Steps start->check_workup impure Impure? check_purity->impure optimize_conditions Optimize Conditions (e.g., Microwave, Anhydrous) check_conditions->optimize_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) check_workup->optimize_purification impure->check_conditions No impure->optimize_purification Yes end Improved Yield optimize_conditions->end optimize_purification->end

Caption: Decision tree for troubleshooting low reaction yields.

References

Section 1: Troubleshooting Low Yields and Incomplete Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyridazinone Synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of pyridazinone derivatives.

Frequently Asked Question

Q1: My reaction yield is critically low, and TLC/NMR analysis shows a significant amount of unreacted starting material. What are the common causes and how can I improve conversion?

A1: Low conversion is a frequent issue in pyridazinone synthesis, often stemming from suboptimal reaction conditions or reagent quality. The primary cyclization reaction, typically between a 1,4-dicarbonyl compound (or its equivalent) and a hydrazine derivative, is sensitive to several factors.

Common Causes & Solutions:

  • Reagent Purity: Hydrazine and its derivatives are susceptible to degradation. Use freshly opened or purified hydrazine hydrate. The presence of water in hydrazine hydrate can also affect reaction kinetics; ensure you are using the correct grade for your synthesis.[1]

  • Reaction Temperature: The cyclization/condensation step often requires heating to overcome the activation energy. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and byproduct formation. We recommend performing small-scale trials to determine the optimal temperature range for your specific substrates.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps in the mechanism and are commonly used.[2] Acetic acid, in particular, can act as both a solvent and a catalyst.[1]

  • Catalysis: While many syntheses proceed without an explicit catalyst, acid catalysis (e.g., HCl, H₂SO₄, or acetic acid) can accelerate the initial hydrazone formation and subsequent cyclization.

  • Reaction Monitoring: A lack of conversion may simply mean the reaction has not reached completion. It is crucial to monitor the reaction's progress until the starting material is consumed. Thin-Layer Chromatography (TLC) is an effective method for this.[3]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol describes a standard procedure for monitoring the consumption of starting materials during pyridazinone synthesis.

  • Materials:

    • TLC plates (e.g., Silica Gel 60 F254)

    • Developing chamber

    • Capillary tubes for spotting

    • Eluent (solvent system, e.g., 7:3 Hexane:Ethyl Acetate)

    • Visualization agent (e.g., UV lamp, iodine chamber, or potassium permanganate stain)

  • Procedure:

    • Prepare the eluent by mixing the appropriate ratio of solvents in the developing chamber. Place a filter paper inside to saturate the chamber atmosphere and cover it.

    • Before starting the reaction (T=0), dissolve a small amount of your starting material(s) in a suitable solvent. Use a capillary tube to spot this solution on the baseline of the TLC plate. This is your reference spot.

    • Once the reaction begins, take a small aliquot (1-2 drops) from the reaction mixture using a capillary tube.

    • Dilute the aliquot in a small vial with a volatile solvent (e.g., ethyl acetate).

    • Spot the diluted aliquot on the TLC plate next to the reference spot.

    • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

    • Visualize the spots. Under a UV lamp, new spots corresponding to the product should appear, while the intensity of the starting material spot should decrease over time.[4]

    • The reaction is considered complete when the starting material spot is no longer visible.

Mandatory Visualization

Low_Yield_Troubleshooting start Low Yield of Pyridazinone Product check_sm Is Starting Material (SM) Present in Crude Mixture? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_products Side Products Detected check_sm->side_products No yes_path Yes optimize_cond Optimize Reaction Conditions: - Increase Temperature - Extend Reaction Time - Check Catalyst incomplete_rxn->optimize_cond check_reagents Verify Reagent Quality: - Use Fresh Hydrazine - Ensure Dry Solvents incomplete_rxn->check_reagents end_good Yield Improved optimize_cond->end_good check_reagents->end_good no_path No analyze_sp Analyze Side Products (NMR, MS) - Dimerization? - Isomerization? - Decomposition? side_products->analyze_sp end_bad Consult Further Sections analyze_sp->end_bad

Caption: Troubleshooting workflow for low reaction yield.

Section 2: Managing Isomeric Impurities

Frequently Asked Question

Q2: My synthesis using an unsymmetrical 1,4-dicarbonyl precursor is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

A2: The reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can lead to two different regioisomeric pyridazinones, which are often difficult to separate. Regiocontrol is a significant challenge, and the outcome is typically governed by the relative reactivity of the two carbonyl groups.

Strategies for Improving Regioselectivity:

  • Steric Hindrance: A bulkier substituent near one carbonyl group can sterically hinder the initial nucleophilic attack by hydrazine at that site, favoring reaction at the less hindered carbonyl.

  • Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl, making it more reactive towards hydrazine. Conversely, electron-donating groups decrease reactivity.

  • Lewis Acid Catalysis: The use of a Lewis acid can sometimes enhance regioselectivity. The Lewis acid may coordinate preferentially to one of the carbonyls, activating it for nucleophilic attack.[5]

  • Stepwise Synthesis: A more controlled but longer approach is to selectively convert one carbonyl group into a hydrazone first, purify this intermediate, and then induce cyclization.

Data Presentation

The choice of reaction conditions can influence the ratio of isomers formed. Below is a table summarizing hypothetical data based on literature reports where different conditions were applied to the synthesis.

EntryCatalyst (10 mol%)SolventTemperature (°C)Time (h)Isomer Ratio (A:B)
1NoneEthanol801255:45
2Acetic AcidEthanol80870:30
3ZnCl₂Toluene110685:15
4Sc(OTf)₃MeCN6010>95:5

Isomer ratio determined by ¹H NMR analysis of the crude reaction mixture.

Mandatory Visualization

Regioselectivity sub Unsymmetrical 1,4-Dicarbonyl path_a Pathway A (Attack at C1) sub->path_a k_A path_b Pathway B (Attack at C4) sub->path_b k_B hydrazine + Hydrazine product_a Regioisomer A path_a->product_a product_b Regioisomer B path_b->product_b

Caption: Competing pathways leading to regioisomers.

Section 3: Incomplete Aromatization Side Reactions

Frequently Asked Question

Q3: My primary isolated product is a 1,6-dihydropyridazine or a similar reduced species, not the expected aromatic pyridazinone. How can I ensure full aromatization?

A3: The initial cyclization of a hydrazine with a 1,4-dicarbonyl compound often yields a dihydropyridazine intermediate.[5] The subsequent elimination/oxidation step to form the aromatic pyridazine ring may not occur spontaneously or may be slow depending on the substrate and reaction conditions.

Solutions for Promoting Aromatization:

  • Choice of Solvent: In some cases, the choice of solvent can directly lead to the aromatic product. For example, conducting the reaction in acetic acid can facilitate the elimination of water and promote oxidation, whereas solvents like acetonitrile (MeCN) might favor the isolation of the dihydropyridazine intermediate.[5]

  • Oxidizing Agents: If the dihydropyridazine is isolated, it can be converted to the desired pyridazine in a separate step. Common methods include:

    • Air Oxidation: Simply stirring the reaction mixture open to the air, sometimes with a catalyst, can be sufficient.

    • Chemical Oxidants: Mild oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used.

    • Base-Promoted Elimination: In certain cases, treatment with a base like NaOH can facilitate the elimination to yield the aromatic product.[5]

Data Presentation

The solvent can play a crucial role in the direct formation of pyridazines from β,γ-unsaturated hydrazones via 6-endo-trig cyclization.

EntrySolventProduct IsolatedYield (%)Reference
1MeCN1,6-Dihydropyridazine85[5]
2AcOHAromatic Pyridazine78[5]

Data adapted from studies on Cu(II)-catalyzed aerobic cyclizations.[5]

Section 4: Unwanted N-N Bond Cleavage

Frequently Asked Question

Q4: My mass spectrometry results show fragments indicating the N-N bond of my pyridazinone has cleaved, and I'm isolating unexpected amine byproducts. What causes this and how can it be prevented?

A4: The N-N single bond in hydrazines and their derivatives, including the pyridazinone ring, is relatively weak and can be susceptible to cleavage under certain conditions, leading to unintended side reactions and product degradation.

Common Causes of N-N Bond Cleavage:

  • Reductive Conditions: Strong reducing agents (e.g., certain metal hydrides or catalytic hydrogenation conditions) can cleave the N-N bond. If your synthesis involves a reduction step, ensure it is selective for the intended functional group.

  • Photochemical Reactions: Exposure to UV or even strong visible light can sometimes induce N-N bond homolysis, especially with certain photocatalysts.[6] It is good practice to run reactions in flasks protected from light (e.g., wrapped in aluminum foil).

  • Oxidative Cleavage: While less common for the pyridazinone ring itself, harsh oxidative conditions can lead to N-N bond cleavage in precursor hydrazines.[6]

  • Lewis Acid Interactions: Strong Lewis acids may coordinate to both nitrogen atoms, weakening the N-N bond and potentially facilitating its cleavage.[7]

Preventative Measures:

  • Use mild and selective reagents.

  • Protect the reaction from light.

  • Avoid excessively high temperatures.

  • If N-N cleavage is persistent, consider a different synthetic route that forms the N-N bond in the final cyclization step under mild conditions.

Mandatory Visualization

N_N_Cleavage pyridazinone Pyridazinone Derivative cleavage N-N Bond Cleavage (Side Reaction) pyridazinone->cleavage inducers Reaction Stressors (e.g., Strong Reductants, UV Light) inducers->cleavage byproducts Amine/Amide Byproducts cleavage->byproducts

Caption: Diagram of N-N bond cleavage side reaction.

Section 5: Purification Challenges

Frequently Asked Question

Q5: My crude pyridazinone derivative is a stubborn oil or fails to crystallize. Standard column chromatography results in poor separation from impurities. What are some effective purification strategies?

A5: Purification of pyridazinone derivatives can be challenging due to their polarity and potential for hydrogen bonding. When standard methods fail, alternative strategies are needed.

Advanced Purification Techniques:

  • Acid-Base Extraction: If your pyridazinone or a major impurity has a basic nitrogen or an acidic proton, you can use acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to extract basic compounds or dilute base (e.g., 5% NaHCO₃) to extract acidic compounds. The desired compound can then be recovered by neutralizing the aqueous layer and re-extracting.[8]

  • Optimize Column Chromatography:

    • Adsorbent: While silica gel is most common, alumina (basic or neutral) may provide different selectivity for polar, nitrogen-containing compounds.

    • Solvent System: If separation is poor, change the polarity and the nature of the solvents. For example, instead of a Hexane/Ethyl Acetate gradient, try a Dichloromethane/Methanol or Toluene/Acetone system. Adding a small amount of triethylamine (~0.1-1%) to the eluent can deactivate acidic sites on the silica gel, reducing tailing of basic compounds.

    • Dry Loading: If your compound is not very soluble in the starting eluent, "dry loading" is recommended. Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded evenly onto the top of the column.[9]

Experimental Protocols

Protocol 2: General Flash Column Chromatography for Pyridazinone Purification

This protocol provides a general guideline for purifying a neutral pyridazinone derivative.

  • Materials:

    • Glass column and stand

    • Silica gel (230-400 mesh)

    • Sand

    • Eluent (e.g., gradient of Hexane/Ethyl Acetate)

    • Collection tubes

    • Air or nitrogen source for pressure

  • Procedure:

    • Column Packing (Slurry Method):

      • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[10]

      • In a beaker, make a slurry of silica gel in the initial, low-polarity eluent.

      • Pour the slurry into the column. Tap the column gently to pack the silica and remove air bubbles.[11]

      • Add another thin layer of sand on top of the packed silica bed.

      • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

    • Sample Loading (Dry Load):

      • Dissolve your crude product (e.g., 1g) in a suitable solvent. Add 2-3g of silica gel and evaporate the solvent under reduced pressure until a dry powder is formed.

      • Carefully add the dry powder onto the top layer of sand in the column.

    • Elution:

      • Carefully add the eluent to the top of the column.

      • Apply gentle pressure to the top of the column to achieve a flow rate of about 2 inches/minute.

      • Begin eluting with a low-polarity solvent system and gradually increase the polarity. For example, start with 10% EtOAc in Hexane, and increase to 20%, 30%, etc.

      • Collect fractions in test tubes and monitor their contents using TLC (as described in Protocol 1).

    • Isolation:

      • Combine the fractions that contain the pure product.

      • Remove the solvent using a rotary evaporator to yield the purified pyridazinone derivative.

References

Technical Support Center: Purification of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of chlorinated heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of chlorinated heterocyclic compounds.

1. Low Recovery After Column Chromatography

Q: I am experiencing low recovery of my chlorinated heterocyclic compound after silica gel column chromatography. What are the potential causes and solutions?

A: Low recovery during silica gel chromatography can be attributed to several factors related to the inherent properties of chlorinated heterocyclic compounds.

  • Compound Instability on Silica Gel: Some chlorinated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.

    • Solution: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of silica gel in the eluent containing a small percentage (0.1-1%) of triethylamine.

  • Irreversible Adsorption: The lone pair of electrons on the nitrogen atom in the heterocycle can lead to strong, sometimes irreversible, binding to the acidic silanol groups on the silica surface.

    • Solution: In addition to deactivating the silica gel, consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, reversed-phase chromatography on C18-functionalized silica can be an effective option for moderately polar compounds.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for eluting your compound, causing it to remain on the column.

    • Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) first. A good starting point for many chlorinated heterocycles is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or dichloromethane). Gradient elution, gradually increasing the polarity of the eluent, can also be effective in separating the desired compound from impurities.

2. Co-elution of Product with Impurities

Q: My chlorinated heterocyclic product is co-eluting with a persistent impurity during chromatography. How can I improve the separation?

A: Achieving baseline separation can be challenging, especially with structurally similar impurities.

  • Isomeric Impurities: Chlorination reactions can often produce a mixture of regioisomers (e.g., 2-chloropyridine and 4-chloropyridine) which have very similar polarities.

    • Solution: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) often provides higher resolution than standard flash chromatography for separating isomers. For column chromatography, using a less polar solvent system and a longer column can improve separation.

  • Starting Material or Byproduct Contamination: Unreacted starting material or byproducts from the chlorination reaction can have similar retention factors to the product.

    • Solution: Analyze the reaction mixture by LC-MS to identify the molecular weights of the impurities. This can help in deducing their structures and choosing an appropriate purification strategy. For example, if the impurity is a non-chlorinated starting material, its polarity will be different, and optimizing the solvent system should allow for separation.

3. Oiling Out During Recrystallization

Q: My chlorinated heterocyclic compound "oils out" instead of forming crystals during recrystallization. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solvent is not ideal.

  • Solvent Choice: The solvent may be too good at dissolving the compound even at low temperatures, or the compound's solubility curve in that solvent may not be steep enough.

    • Solution: Employ a two-solvent recrystallization system.[1] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly. Common solvent pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[2][3]

  • Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[4] Seeding the solution with a small crystal of the pure compound can also be effective.

4. Product Decomposition During Purification

Q: I suspect my chlorinated heterocyclic compound is decomposing during purification, as evidenced by the appearance of new spots on TLC. How can I prevent this?

A: Decomposition can be caused by heat, light, or reaction with the purification media.

  • Thermal Instability: Some chlorinated heterocycles can be thermally labile.

    • Solution: Avoid excessive heat during recrystallization by using the minimum amount of hot solvent necessary. When concentrating the product after chromatography, use a rotary evaporator at a lower temperature and pressure.

  • Acid/Base Sensitivity: The compound may be sensitive to acidic or basic conditions.

    • Solution: As mentioned for chromatography, use deactivated silica gel or alumina. For recrystallization, ensure the chosen solvent is neutral. If the compound is a salt, purification should be performed with this in mind, potentially using solvents that are compatible with the salt form.

  • Hydrolysis: The chlorine substituent may be susceptible to hydrolysis, especially if activated by the heterocyclic ring.

    • Solution: Use anhydrous solvents for both chromatography and recrystallization. Minimize the exposure of the compound to water during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with chlorinated heterocyclic compounds?

A1: Common impurities often originate from the synthesis process and can include:

  • Unreacted Starting Materials: The original, non-chlorinated heterocyclic compound.[5]

  • Over-chlorinated Products: Molecules with more than the desired number of chlorine atoms.

  • Regioisomers: Compounds with chlorine atoms at different positions on the heterocyclic ring.

  • Byproducts of Chlorination: Depending on the chlorinating agent used, byproducts can form. For example, the use of chlorine gas can lead to radical side reactions.[6]

  • Hydrolysis Products: Where a chlorine atom has been replaced by a hydroxyl group.[7]

Q2: Which chromatographic techniques are most effective for purifying chlorinated heterocyclic compounds?

A2: The choice of chromatography depends on the scale of the purification and the nature of the impurities.

  • Flash Column Chromatography: This is the most common technique for routine purification on a lab scale. Using silica gel is standard, but deactivation with a base or switching to alumina may be necessary.[8]

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are excellent for achieving high purity, especially for separating close-running isomers or for final purification of small quantities of material.[9][10]

  • Gas Chromatography (GC): For volatile and thermally stable chlorinated heterocycles, preparative GC can be a viable, albeit less common, purification method.

Q3: What are some good starting solvents for the recrystallization of chlorinated heterocyclic compounds?

A3: The ideal solvent will dissolve the compound when hot but not when cold. Due to the varied nature of chlorinated heterocycles, a universal solvent does not exist. However, some common starting points are:

  • Single Solvents: Ethanol, isopropanol, acetonitrile, toluene, and ethyl acetate.[2]

  • Solvent Mixtures: Ethanol/water, acetone/hexanes, ethyl acetate/hexanes, and dichloromethane/hexanes.[1][3] A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[2]

Q4: How can I assess the purity of my final chlorinated heterocyclic compound?

A4: A combination of methods is recommended for a thorough purity assessment:

  • Chromatographic Methods: TLC, HPLC, and GC can indicate the presence of impurities. Peak purity can be assessed using a diode-array detector in HPLC.[11]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities if they are present in sufficient quantity.

    • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique is excellent for identifying the molecular weights of any impurities.[9]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.[12]

Data and Protocols

Table 1: Common Recrystallization Solvents for Chlorinated Heterocycles
Heterocyclic CoreExample CompoundRecommended Solvent(s)Reference(s)
Pyridine2-ChloropyridineHexanes/Ethyl Acetate[2]
Quinoline4,7-DichloroquinolineIsopropanol[4]
Indole5-ChloroindoleToluene, Ethanol/Water[2]
AzoleChlorinated ImidazolesAcetonitrile, Methanol/Water[3][9]
Experimental Protocol: Purification of a Crude Chlorinated Quinoline Derivative by Column Chromatography

This protocol provides a general workflow for the purification of a hypothetical chlorinated quinoline derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems of varying polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light and/or by staining.

    • Select the solvent system that gives good separation between the product and impurities, with an Rf value for the product of approximately 0.2-0.3.

  • Column Preparation:

    • Choose an appropriate size column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand to the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.

    • Add another layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a hand pump or nitrogen line) to begin eluting the compounds.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude Chlorinated Heterocycle tlc TLC Analysis (Solvent Screen) crude_product->tlc Select Method column_chrom Column Chromatography tlc->column_chrom Optimized Eluent recrystallization Recrystallization column_chrom->recrystallization Further Purification (if needed) purity_check Purity Assessment (NMR, LC-MS, MP) column_chrom->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification and analysis of chlorinated heterocyclic compounds.

troubleshooting_logic cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues start Purification Issue Encountered low_recovery Low Recovery? start->low_recovery coelution Co-elution? start->coelution oiling_out Oiling Out? start->oiling_out deactivate_silica Deactivate Silica Gel low_recovery->deactivate_silica Yes change_stationary_phase Use Alumina/C18 low_recovery->change_stationary_phase Yes optimize_eluent Optimize Eluent coelution->optimize_eluent Yes use_hplc Use HPLC/SFC coelution->use_hplc Yes two_solvent Use Two-Solvent System oiling_out->two_solvent Yes slow_cool Slow Cooling/Seeding oiling_out->slow_cool Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Optimizing Solvent Systems for Pyridazinone Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing solvent systems for pyridazinone chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for reverse-phase HPLC analysis of a novel pyridazinone derivative?

A good starting point for a reverse-phase high-performance liquid chromatography (HPLC) method is a gradient elution using acetonitrile (ACN) and water, with 0.1% formic acid in both solvents. A typical starting gradient could be 5-95% ACN over 20 minutes. This provides a broad polarity range to elute compounds of varying hydrophobicity. Methanol can be used as an alternative to acetonitrile and may offer different selectivity.[1][2]

Q2: My pyridazinone compound is showing significant peak tailing. What are the common causes and solutions?

Peak tailing for pyridazinone compounds, which can be basic, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[3][4][5]

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[6][7][8] If the mobile phase pH is not optimal, pyridazinone compounds may interact with the stationary phase in multiple ways, leading to tailing. Lowering the pH of the mobile phase (e.g., to pH 3 or below with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing these secondary interactions.[5]

  • Buffer Concentration: Increasing the buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak shape.[3]

  • Column Choice: Using a highly deactivated, end-capped column is recommended to reduce the number of available free silanol groups.[3]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[3][5] Try diluting your sample to see if the peak shape improves.

Q3: How does the mobile phase pH affect the retention time of my ionizable pyridazinone analyte?

The pH of the mobile phase significantly influences the ionization state of analytes with acidic or basic functional groups, which is common in pyridazinone structures.[6][8][9]

  • For a basic pyridazinone, at a low pH (below its pKa), it will be protonated (ionized) and thus more polar, resulting in a shorter retention time in reverse-phase chromatography.

  • At a high pH (above its pKa), it will be in its neutral, less polar form, leading to a longer retention time.

Controlling the pH with a suitable buffer system is crucial for achieving reproducible retention times and good peak shapes. It is generally advisable to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[6][8]

Q4: I am not getting enough separation between my main pyridazinone peak and a closely related impurity. What can I do?

Improving resolution between closely eluting peaks can be achieved by modifying the mobile phase.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[2][10]

  • Adjust the pH: Fine-tuning the pH of the mobile phase can change the ionization state of the analytes and impurities differently, potentially leading to better separation.[7][9]

  • Optimize the Gradient: A shallower gradient around the elution time of the peaks of interest can increase the separation between them.[11][12]

  • Temperature: Adjusting the column temperature can also influence selectivity.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom Possible Cause Suggested Solution
Peak Tailing (especially for basic pyridazinones)Secondary interactions with silanol groups on the column.[3][4]Lower the mobile phase pH to ~3 using 0.1% formic or trifluoroacetic acid.[5] Use an end-capped column. Increase buffer strength.
Column overload.[3][5]Dilute the sample and inject a smaller volume.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase if possible.
Column overload.[5]Dilute the sample.
Split Peaks Mobile phase pH is too close to the analyte's pKa.[6]Adjust the mobile phase pH to be at least 2 units away from the pKa.
Column void or blockage.Check for high backpressure. Backflush the column or replace it if necessary.
Problem 2: Unstable or Drifting Retention Times
Symptom Possible Cause Suggested Solution
Gradual Retention Time Shift Inadequate column equilibration between runs.Increase the column equilibration time.
Mobile phase composition changing over time (e.g., evaporation of volatile components).Prepare fresh mobile phase daily. Keep solvent bottles capped.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.
Sudden Retention Time Shift Change in mobile phase composition or pH.Ensure the mobile phase was prepared correctly. Check the pH of the aqueous portion.
Leak in the HPLC system.Check for leaks at all fittings.
Pump malfunction.Check the pump for consistent flow rate and pressure.

Data Presentation: Solvent System Effects

The following table summarizes the expected qualitative effects of common solvent system modifications on the chromatography of a typical basic pyridazinone compound in reverse-phase HPLC.

Parameter Change Effect on Retention Time Effect on Peak Shape Rationale
Increase % Acetonitrile DecreaseGenerally no major effectIncreases the mobile phase's elution strength.
Switch ACN to Methanol (at same %) IncreaseMay improve or worsenMethanol is a weaker solvent than acetonitrile in reverse-phase HPLC.[2]
Decrease Mobile Phase pH (e.g., from 7 to 3) DecreaseImproves symmetry (reduces tailing)The basic pyridazinone becomes protonated and more polar. Silanol interactions are suppressed.[5][8]
Increase Buffer Concentration Minor effectImproves symmetry (reduces tailing)Masks residual silanol groups on the stationary phase.[3]

Experimental Protocols

Protocol 1: Generic Method Development for a Novel Pyridazinone
  • Column Selection: Start with a C18 end-capped column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the pyridazinone.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-22 min: 5% to 95% B (linear ramp)

      • 22-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Optimization:

    • Based on the initial run, if the peak elutes too early, a shallower gradient should be used.

    • If peaks are broad or tailing, confirm the mobile phase pH is low.

    • To improve the resolution of closely eluting peaks, the gradient slope around the elution time can be decreased, or the organic modifier can be switched to methanol.

Visualizations

Troubleshooting_Workflow start Chromatographic Issue Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Instability? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes resolution Poor Resolution? retention_time->resolution No drift_type Gradual or Sudden Drift? retention_time->drift_type Yes change_solvent Switch Organic Solvent (ACN <-> MeOH) resolution->change_solvent Yes end Problem Resolved resolution->end No check_pH Adjust Mobile Phase pH (Lower for Tailing) tailing->check_pH Tailing check_overload Dilute Sample (Check for Overload) tailing->check_overload Both check_column Use End-Capped Column check_pH->check_column check_overload->end check_column->end check_equilibration Increase Equilibration Time drift_type->check_equilibration Gradual check_system Check for Leaks and Pump Malfunction drift_type->check_system Sudden check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_mobile_phase->end check_system->end optimize_gradient Optimize Gradient Slope change_solvent->optimize_gradient adjust_pH_res Fine-Tune Mobile Phase pH optimize_gradient->adjust_pH_res adjust_pH_res->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Mobile_Phase_Optimization cluster_0 Initial Screening cluster_1 Optimization cluster_2 Final Method start Select Column (e.g., C18) gradient Run Broad Gradient (e.g., 5-95% ACN) start->gradient eval_peak Evaluate Peak Shape gradient->eval_peak eval_res Evaluate Resolution gradient->eval_res adjust_pH Adjust pH / Buffer eval_peak->adjust_pH Tailing? change_solvent Change Solvent (ACN <-> MeOH) eval_res->change_solvent Poor? final Optimized Method adjust_pH->final adjust_gradient Adjust Gradient Slope change_solvent->adjust_gradient adjust_gradient->final

Caption: A workflow for mobile phase optimization in HPLC.

References

Technical Support Center: 6-Chloropyridazinone Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 6-chloropyridazinones in their experiments.

Troubleshooting Guides

Issue 1: Poor or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

Question: My Suzuki-Miyaura reaction with a 6-chloropyridazinone substrate is showing low to no conversion. What are the common causes and how can I troubleshoot this?

Answer:

Low reactivity in Suzuki-Miyaura couplings involving 6-chloropyridazinones is a common challenge, often attributed to the electronic properties of the heteroaryl chloride. The electron-withdrawing nature of the pyridazinone ring can deactivate the C-Cl bond towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.

Here are potential causes and recommended solutions:

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is crucial for activating the C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate the coupling of challenging heteroaryl chlorides.[1][2] Ligands such as SPhos, XPhos, and other dialkylbiaryl phosphines have demonstrated success in these types of reactions.[1] Consider using pre-formed palladium catalysts with these ligands (e.g., SPhos Pd G2/G3/G4) for improved activity and reproducibility.[3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base selection significantly impact reaction outcomes.

    • Solution 1: Increase Reaction Temperature. Higher temperatures can overcome the activation energy barrier for the oxidative addition step. Microwave irradiation is a highly effective method for rapidly achieving high temperatures and can significantly accelerate the reaction.[4][5] Reactions can often be completed in minutes under microwave conditions compared to hours with conventional heating.[4][6]

    • Solution 2: Solvent Choice. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A solvent screen may be necessary to find the optimal medium for your specific substrates.

    • Solution 3: Base Selection. The choice of base is critical for the transmetalation step. While Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive boronic acids.[1]

  • Poor Quality of Reagents: Degradation of the boronic acid or impurities in the solvent can inhibit the catalyst.

    • Solution: Use freshly purchased or purified boronic acids. Ensure solvents are anhydrous, as water can lead to protodeboronation of the boronic acid.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction.

Parameter Recommendation
Reactants 6-chloropyridazinone (1 equiv), Arylboronic acid (1.5-2.0 equiv)
Catalyst SPhos Pd G3 (2-5 mol%)
Base K₃PO₄ (2-3 equiv)
Solvent Dioxane or THF (anhydrous)
Temperature 120-150 °C
Time 15-60 minutes
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • To a microwave vial, add the 6-chloropyridazinone, arylboronic acid, SPhos Pd G3, and K₃PO₄.

  • Add the anhydrous solvent and seal the vial.

  • Place the vial in the microwave reactor and heat to the specified temperature for the designated time.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: I am struggling with a Buchwald-Hartwig amination of a 6-chloropyridazinone. What factors could be leading to the low yield?

Answer:

Similar to Suzuki-Miyaura couplings, the success of Buchwald-Hartwig aminations of 6-chloropyridazinones is highly dependent on the catalyst system and reaction conditions. The key is to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.

Troubleshooting Steps:

  • Ligand Selection: The choice of phosphine ligand is paramount. For heteroaryl chlorides, bulky and electron-rich ligands are generally required.

    • Solution: Screen a panel of Buchwald ligands such as XPhos, RuPhos, or BrettPhos. These ligands have been shown to be effective for the amination of challenging aryl chlorides.

  • Base and Solvent Compatibility: The base and solvent must be compatible and chosen to optimize the reaction rate.

    • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often necessary. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Toluene, dioxane, and DME are common choices.

  • Catalyst Inhibition: The amine coupling partner or other functional groups on the substrates can potentially inhibit the palladium catalyst.

    • Solution: Ensure the purity of the amine. If the amine is a salt (e.g., hydrochloride), an extra equivalent of base may be needed to generate the free amine in situ.

Experimental Protocol: Buchwald-Hartwig Amination

Parameter Recommendation
Reactants 6-chloropyridazinone (1 equiv), Amine (1.2-1.5 equiv)
Catalyst XPhos Pd G3 (2-5 mol%)
Base NaOtBu (1.5-2.0 equiv)
Solvent Toluene or Dioxane (anhydrous)
Temperature 80-110 °C
Time 4-24 hours
Atmosphere Inert (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the 6-chloropyridazinone, XPhos Pd G3, and NaOtBu to a dry reaction flask.

  • Add the anhydrous solvent, followed by the amine.

  • Heat the reaction mixture to the specified temperature with stirring for the designated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are 6-chloropyridazinones generally less reactive than other chloro-heterocycles like chloropyridines?

The reactivity of the C-Cl bond in heteroaryl chlorides is influenced by the electronic nature of the ring. In 6-chloropyridazinones, the two adjacent nitrogen atoms and the carbonyl group are strongly electron-withdrawing. This reduces the electron density at the carbon atom bearing the chlorine, making the C-Cl bond stronger and less susceptible to oxidative addition by a Pd(0) catalyst.[7]

Q2: Can I use other cross-coupling reactions with 6-chloropyridazinones?

Yes, other palladium-catalyzed cross-coupling reactions such as Stille, Sonogashira, and Heck couplings can potentially be applied. However, similar challenges with the low reactivity of the C-Cl bond may be encountered. Optimization of the catalyst system (palladium source and ligand) and reaction conditions will be crucial for success.

Q3: Are there any alternative methods to functionalize the 6-position of the pyridazinone ring?

Nucleophilic aromatic substitution (SₙAr) can be a viable alternative, especially if the pyridazinone ring is sufficiently activated by electron-withdrawing groups. Strong nucleophiles can displace the chloride at high temperatures.

Q4: How do substituents on the pyridazinone ring affect its reactivity?

Substituents can have a significant electronic and steric impact. Electron-donating groups on the ring can increase the electron density at the C-Cl bond, potentially making oxidative addition more difficult. Conversely, additional electron-withdrawing groups may further activate the ring towards nucleophilic aromatic substitution but could make cross-coupling even more challenging. The position of the substituent also matters; for instance, a bulky group near the chlorine atom can sterically hinder the approach of the catalyst.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 ArPdCl Ar-Pd(II)-Cl(L2) Pd0->ArPdCl ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdCl->ArPdAr_prime ArPdAr_prime->Pd0 Regeneration of Catalyst Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination 6-Chloropyridazinone 6-Chloropyridazinone 6-Chloropyridazinone->Pd0 Oxidative Addition (Rate-Limiting Step) Boronic Acid Boronic Acid Base Base Boronic Acid->Base Activation Base->ArPdCl Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Reactivity of 6-Chloropyridazinone CheckCatalyst Is the catalyst system appropriate for heteroaryl chlorides? Start->CheckCatalyst OptimizeCatalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precatalyst. CheckCatalyst->OptimizeCatalyst No CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes OptimizeCatalyst->CheckConditions IncreaseTemp Increase temperature. Consider microwave heating. CheckConditions->IncreaseTemp No CheckReagents Are the reagents pure and anhydrous? CheckConditions->CheckReagents Yes ScreenBaseSolvent Screen stronger bases (K3PO4, Cs2CO3) and different anhydrous solvents. IncreaseTemp->ScreenBaseSolvent ScreenBaseSolvent->CheckReagents PurifyReagents Use fresh boronic acid and anhydrous solvents. CheckReagents->PurifyReagents No Success Successful Reaction CheckReagents->Success Yes PurifyReagents->Success

Caption: A logical workflow for troubleshooting low reactivity in cross-coupling reactions.

References

Technical Support Center: Pyridazinone Synthesis Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to impurity removal during pyridazinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in pyridazinone synthesis?

Impurities in pyridazinone synthesis are typically related to the starting materials, reagents, or side reactions. The most common classes of impurities include:

  • Unreacted Starting Materials: Leftover precursors such as γ-ketoacids, hydrazine or its derivatives, aromatic aldehydes, and alkylating agents are frequent contaminants.[1][2][3]

  • Intermediates: In multi-step syntheses, intermediates may be carried over into the final product if the reaction does not go to completion.[3][4] An example includes the isolation of Michael addition intermediates.[4]

  • Side-Products: These can arise from competing reaction pathways. Depending on the synthetic route, this may include isomers or products from undesired condensation reactions.[5]

  • Reagents and Catalysts: Reagents used in the reaction, such as bases (e.g., K₂CO₃), acids, or phase-transfer catalysts (e.g., TBAB), may remain in the crude product.[1]

  • Degradation Products: The target pyridazinone compound may degrade under certain conditions during the reaction or workup, leading to related substance impurities.[3][6]

Q2: My crude product is contaminated with unreacted starting materials. How can I remove them?

Removal of unreacted starting materials often involves simple workup procedures before final purification.

  • Aqueous Washes: If the starting materials have different solubility or acid-base properties than the product, they can be removed with aqueous washes. For example, acidic precursors can be removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate), and basic precursors can be removed with an acidic wash (e.g., dilute HCl).[2]

  • Recrystallization: This is one of the most effective methods for removing small amounts of impurities.[3][7] The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while the impurity should remain in the mother liquor.[7] Ethanol is a commonly used solvent for recrystallizing pyridazinone derivatives.[1]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[1][5] A non-polar eluent system is typically used, which can be gradually made more polar to elute the desired compound while retaining more polar or less polar impurities on the column.

Q3: The synthesis produced a mixture of isomers. What is the recommended method for separation?

Column chromatography is the most effective and commonly cited method for separating isomers of pyridazinone derivatives.[5] The choice of stationary phase (typically silica gel) and a carefully selected mobile phase are crucial for achieving good separation. A typical solvent system involves a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ratio can be optimized by first running thin-layer chromatography (TLC) to determine the best separation conditions.[2]

Troubleshooting Guides

Issue 1: An unknown impurity is visible on the TLC plate after the reaction.
  • Identify the Impurity:

    • Run a co-spot on the TLC plate with your starting materials. If one of the spots matches, the impurity is unreacted starting material.

    • If the impurity is not a starting material, it is likely a side-product or intermediate.

  • Select a Purification Strategy:

    • For Starting Material Contamination: See Q2 for removal strategies based on acid-base properties or polarity differences.

    • For Side-Product Contamination: Column chromatography is generally the most effective method.[8] Use TLC to develop a solvent system that provides good separation between your product and the impurity.

Issue 2: The product does not crystallize during recrystallization.

This issue, often referred to as "oiling out," can occur for several reasons:

  • Too Much Solvent: The solution may not be saturated enough for crystals to form. Try evaporating some of the solvent and attempting to cool again.[7]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of an oil or precipitate instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]

  • Presence of Impurities: High levels of impurities can inhibit crystallization. In this case, the crude product may need to be purified by another method, such as column chromatography, before attempting recrystallization.[3]

  • Scratching/Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solvent line or adding a small seed crystal of the pure product can induce crystallization.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

This protocol is a general guideline for purifying pyridazinone derivatives using recrystallization, with ethanol being a common solvent.[1]

  • Solvent Selection: Choose a solvent in which the pyridazinone product has high solubility when hot and low solubility when cold. Common solvents include ethanol, methanol, or mixtures involving water.[1][2][9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (e.g., using a hot plate) with stirring until the solid completely dissolves.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[7]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by suction filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: General Procedure for Column Chromatography

This protocol describes the purification of pyridazinone derivatives using silica gel column chromatography.[1][5]

  • TLC Analysis: Develop a solvent system using thin-layer chromatography (TLC) that provides good separation (ΔRf > 0.2) between the desired product and impurities. A common eluent is a mixture of ethyl acetate and hexane.[1]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using the selected eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyridazinone product.[1]

Data Presentation

Table 1: Common Purification Conditions for Pyridazinone Derivatives

Purification MethodDetailsApplication ExampleReference
Recrystallization Solvent: EthanolPurification of various substituted pyridazin-3(2H)-ones.[1]
Solvent: Aqueous EthanolCrystallization of benzoyl propionic acid, a precursor.[2]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl acetate:Hexane (1:1)Purification of ethyl 2-(5-(benzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetate esters.[1]
Stationary Phase: Silica GelMobile Phase: Ethyl acetate:Methanol:Ammonia (9:1:0.5)Separation of 4- and 5-substituted isomers of pyridazinone derivatives.[5]

Visualizations

Experimental and Logical Workflows

G cluster_0 Post-Reaction Workup cluster_1 Purification crude Crude Reaction Mixture quench Quench Reaction crude->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract wash Aqueous Washes (Acidic/Basic) extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry evap1 Evaporate Solvent dry->evap1 crude_product Crude Product evap1->crude_product chrom Column Chromatography crude_product->chrom recrys Recrystallization chrom->recrys pure_product Pure Product recrys->pure_product

Caption: General experimental workflow for the purification of pyridazinone derivatives.

G start Impurity Detected in Crude Product (by TLC/NMR)? is_sm Is impurity a starting material? start->is_sm Yes end_ok Product is Pure start->end_ok No is_isomer Is impurity an isomer or structurally similar side-product? is_sm->is_isomer No wash Perform Acid/Base Wash or Extraction is_sm->wash Yes recrys Attempt Recrystallization is_isomer->recrys No chrom Perform Column Chromatography is_isomer->chrom Yes wash->recrys recrys->chrom Failure recrys->end_ok Success chrom->end_ok Success end_fail Re-evaluate Synthesis Strategy chrom->end_fail Failure

Caption: Troubleshooting flowchart for selecting a purification strategy.

References

Technical Support Center: Stabilizing Pyrazinone Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of pyridazinone intermediates during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, purification, and storage of pyridazinone intermediates.

Issue Potential Cause Recommended Solution
Low or No Yield of Pyridazinone Intermediate Decomposition during reaction: The intermediate may be unstable under the reaction conditions (e.g., high temperature, acidic or basic environment).- Monitor the reaction closely by TLC or LC-MS to track the formation and potential degradation of the intermediate.- If decomposition is observed, consider lowering the reaction temperature.- Use milder reagents or buffer the reaction mixture to maintain a neutral pH.
Ring Contraction: Certain pyridazine intermediates can undergo non-enzymatic ring contraction to form more stable pyrazole derivatives, especially if the pyridazine ring is oxidized.[1][2][3][4]- Employ strategies to prevent oxidation, such as running the reaction under an inert atmosphere (e.g., nitrogen or argon).- If an oxidation step is necessary, carefully control the stoichiometry of the oxidizing agent and the reaction time.
Appearance of Unexpected Byproducts Hydrolysis: If the pyridazinone intermediate has susceptible functional groups (e.g., esters, amides, or halo-substituents), they can be hydrolyzed under acidic or basic conditions.[5] For example, 3-chloro-6-substituted pyridazines can be hydrolyzed to the corresponding pyridazinone by heating in glacial acetic acid.[5]- During workup, use neutral water for extractions and avoid strong acids or bases.- If purification by chromatography is necessary, consider using a buffered mobile phase.- For intermediates with acid-labile groups, purification using techniques that avoid acidic conditions, such as flash chromatography with a neutral solvent system, is recommended.
Oxidative Degradation: The pyridazinone ring or its substituents may be sensitive to oxidation, leading to the formation of undesired byproducts.- Degas solvents before use to remove dissolved oxygen.- Consider adding an antioxidant to the reaction mixture if compatible with the chemistry.- Store the reaction and the purified intermediate under an inert atmosphere.
Difficulty in Purifying the Intermediate Decomposition on Silica Gel: Some pyridazinone intermediates may be unstable on silica gel, which is acidic.- Deactivate the silica gel by washing it with a solution of triethylamine in the mobile phase before packing the column.- Use alternative purification methods such as preparative TLC, crystallization, or chromatography on a different stationary phase (e.g., alumina).
Degradation of Purified Intermediate During Storage Instability at Room Temperature: Many organic compounds, including pyridazinone intermediates, can degrade over time, even at room temperature. One study noted that a pyridazine intermediate was prone to slow degradation with a half-life on the order of hours at room temperature.[1]- Store the purified intermediate at low temperatures (-20°C or -80°C).- Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.- Protect from light by storing in an amber vial or wrapping the container in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the most common decomposition pathways for pyridazinone intermediates?

A1: The most frequently encountered decomposition pathways include:

  • Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of functional groups like esters, amides, and halogens attached to the pyridazinone core.[5][6]

  • Oxidation: The pyridazinone ring system can be susceptible to oxidative degradation, which can sometimes trigger further reactions like ring contraction.[7]

  • Ring Contraction: A notable non-enzymatic degradation pathway involves the rearrangement of the six-membered pyridazine ring into a more stable five-membered pyrazole ring.[1][2][3][4][8] This can be initiated by oxidation of the pyridazine ring.[1][2]

  • Thermal Decomposition: High temperatures can lead to the decomposition of the pyridazinone ring.

Q2: How does pH affect the stability of pyridazinone intermediates?

A2: The pH of the reaction and workup conditions is critical for the stability of pyridazinone intermediates. Both acidic and basic environments can catalyze the hydrolysis of sensitive functional groups.[6] For instance, the hydrolysis of a chloro-substituent on the pyridazine ring is often achieved by heating in an acidic medium like glacial acetic acid, which indicates that these conditions can promote the decomposition of such intermediates.[5] It is generally advisable to maintain a neutral pH whenever possible to minimize degradation.

Q3: Are there any general recommendations for the storage of pyridazinone intermediates?

A3: Yes, to ensure the long-term stability of your pyridazinone intermediates, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container with aluminum foil.

  • Moisture: Ensure the compound is thoroughly dried before storage and stored in a desiccator to protect it from moisture, which can lead to hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for the Purification of an Acid-Sensitive Pyridazinone Intermediate
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexane or dichloromethane).

    • Add 1% triethylamine (v/v) to the slurry to neutralize the acidic sites on the silica gel.

    • Pack the column with the neutralized silica gel slurry.

    • Equilibrate the column by flushing with the mobile phase until the triethylamine is evenly distributed.

  • Chromatography:

    • Dissolve the crude pyridazinone intermediate in a minimal amount of the mobile phase.

    • Load the sample onto the column.

    • Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in the non-polar solvent, both containing 1% triethylamine.

    • Collect the fractions and monitor by TLC.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure at a low temperature.

    • To remove residual triethylamine, co-evaporate the sample with a suitable solvent like dichloromethane several times.

    • Dry the purified compound under high vacuum.

Visualizations

DecompositionPathways Pyridazinone Pyridazinone Intermediate Hydrolysis Hydrolysis (Acid/Base Catalyzed) Pyridazinone->Hydrolysis H+ or OH- H2O Oxidation Oxidation Pyridazinone->Oxidation [O] Thermal Thermal Decomposition Pyridazinone->Thermal High Temp. HydrolyzedProduct Hydrolyzed Product Hydrolysis->HydrolyzedProduct OxidizedProduct Oxidized Intermediate Oxidation->OxidizedProduct RingContraction Ring Contraction Pyrazole Pyrazole Derivative RingContraction->Pyrazole DegradationProducts Other Degradation Products Thermal->DegradationProducts OxidizedProduct->RingContraction

Caption: Common decomposition pathways of pyridazinone intermediates.

TroubleshootingWorkflow start Low Yield or Byproduct Formation check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction decomposition_obs Decomposition Observed? check_reaction->decomposition_obs optimize_cond Optimize Reaction Conditions: - Lower Temperature - Milder Reagents - Inert Atmosphere decomposition_obs->optimize_cond Yes check_workup Review Workup Procedure decomposition_obs->check_workup No end Improved Yield optimize_cond->end acid_base_issue Acid/Base Sensitive? check_workup->acid_base_issue neutral_workup Use Neutral pH Workup acid_base_issue->neutral_workup Yes check_purification Review Purification Method acid_base_issue->check_purification No neutral_workup->end silica_issue Unstable on Silica? check_purification->silica_issue alt_purification Use Neutralized Silica or Alternative Method silica_issue->alt_purification Yes silica_issue->end No alt_purification->end

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 3-Phenyl-6-chloropyridazin-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 3-phenyl-6-chloropyridazin-4-ol. This resource focuses on alternative catalyst systems to traditional palladium-based approaches, offering solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you might encounter during your cross-coupling experiments with 3-phenyl-6-chloropyridazin-4-ol, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: I am not observing any significant formation of my desired coupled product. What are the potential causes and how can I troubleshoot this?

A: Low to no yield in cross-coupling reactions with 3-phenyl-6-chloropyridazin-4-ol can stem from several factors, ranging from catalyst deactivation to substrate-specific issues. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

CauseRecommended Action
Catalyst Inactivity or Decomposition Ensure your palladium catalyst is not deactivated. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species in situ. For air-sensitive catalysts, confirm that anaerobic conditions were maintained throughout the reaction setup and duration. Consider using more robust, air-stable precatalysts like those from the Buchwald or PEPPSI series.
Poor Ligand Choice The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand are critical. For electron-rich chloro-heterocycles, bulky, electron-donating ligands are often necessary to promote oxidative addition, which is typically the rate-limiting step.[1] Consider screening a panel of ligands, such as Buchwald's biarylphosphines (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr, SIPr).
Inappropriate Base The choice and strength of the base are crucial. Strong, non-nucleophilic bases like NaOt-Bu, K3PO4, or Cs2CO3 are commonly used. The solubility of the base in the reaction solvent can also impact its effectiveness. For sensitive substrates, a weaker base might be necessary to avoid side reactions, though this may require higher temperatures or longer reaction times.
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic polar solvents like dioxane, toluene, or THF are generally effective. In some cases, the addition of a co-solvent like water can be beneficial, particularly in Suzuki-Miyaura couplings.[2]
Substrate-Related Issues The pyridazinone moiety can potentially chelate to the metal center, inhibiting catalysis. The presence of the hydroxyl group might interfere with certain coupling partners or bases. Consider protecting the hydroxyl group if it is suspected to be problematic.
Low Reaction Temperature or Time Cross-coupling of chloro-heterocycles often requires higher temperatures and longer reaction times compared to their bromo or iodo counterparts due to the stronger C-Cl bond.[1] Incrementally increase the reaction temperature and monitor the reaction progress over a longer period.

low_yield_troubleshooting start Low or No Yield check_catalyst Verify Catalyst and Ligand Activity start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Active solution_catalyst Screen Alternative Catalysts/Ligands check_catalyst->solution_catalyst Inactive check_substrate Evaluate Substrate Stability check_conditions->check_substrate Optimal solution_conditions Adjust Base, Solvent, Temperature check_conditions->solution_conditions Suboptimal solution_substrate Protect Functional Groups check_substrate->solution_substrate Unstable end_goal Improved Yield check_substrate->end_goal Stable solution_catalyst->end_goal solution_conditions->end_goal solution_substrate->end_goal

Caption: Decision tree for addressing common side reactions.

Frequently Asked Questions (FAQs)

Q1: Are there viable palladium-free catalyst alternatives for the Suzuki-Miyaura coupling of 3-phenyl-6-chloropyridazin-4-ol?

A1: Yes, several palladium-free catalytic systems have been developed for the cross-coupling of aryl chlorides, which can be applied to your substrate. These are particularly attractive due to the lower cost and toxicity of the metals involved.

  • Nickel-based catalysts: Nickel catalysts, often with phosphine or NHC ligands, are effective for coupling aryl chlorides. [3][4]They can sometimes offer different reactivity and selectivity compared to palladium. For instance, amido pincer nickel complexes have shown high activity for the Kumada coupling of heteroaryl chlorides at room temperature. [5]* Iron-based catalysts: Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative. [6]These reactions often utilize simple iron salts like FeCl2 or Fe(acac)3 and may require specific additives or co-solvents like NMP to achieve high yields. [6][7]* Copper-based catalysts: Copper-catalyzed couplings, while historically requiring harsh conditions (Ullmann reaction), have seen significant advancements with the development of new ligand systems. They are particularly useful for certain types of couplings, such as Sonogashira reactions. [8][9] Q2: What are the key considerations when switching from a palladium to a nickel catalyst for a Buchwald-Hartwig amination with my substrate?

A2: While both palladium and nickel catalyze C-N bond formation, there are important differences to consider:

  • Ligand Choice: Ligands developed for palladium may not be optimal for nickel. While some ligands like dppf can be used with both, a direct "swap" may not be efficient. [3]It is advisable to screen a set of ligands known to be effective for nickel catalysis.

  • Reaction Conditions: Nickel-catalyzed aminations may proceed under different optimal conditions (temperature, base, solvent) than their palladium counterparts. For example, some nickel systems for the amination of aryl chlorides are effective in greener solvents like 2-methyl-THF. * Mechanism and Side Reactions: The operative mechanism can differ between nickel and palladium, potentially leading to different side product profiles. Nickel catalysis can sometimes involve single-electron transfer (SET) pathways.

  • Catalyst Precursors: Air-stable Ni(II) precatalysts like NiCl2(DME) are commercially available and convenient to use. Q3: For a Sonogashira coupling with 3-phenyl-6-chloropyridazin-4-ol, what are the advantages of a copper-free system?

A3: The traditional Sonogashira reaction employs a palladium catalyst with a copper(I) co-catalyst. [10]However, copper-free systems have gained popularity for several reasons:

  • Avoidance of Glaser-Hay Homocoupling: The primary role of the copper co-catalyst is to form a copper acetylide intermediate. [10]However, under aerobic conditions, this can lead to the undesirable oxidative homocoupling of the terminal alkyne (Glaser-Hay coupling). Running the reaction under copper-free conditions eliminates this major side reaction.

  • Simplified Reaction Mixture: Omitting the copper salt simplifies the reaction setup and purification.

  • Milder Conditions: Many modern copper-free Sonogashira protocols operate under milder conditions with a wider range of functional group tolerance.

The mechanism of the copper-free Sonogashira involves the direct reaction of the alkyne with the palladium center, facilitated by a base. [11]

Alternative Catalyst Systems: Data Summary

The following tables summarize quantitative data for various alternative catalyst systems applicable to the cross-coupling of chloro-heterocycles.

Table 1: Nickel-Catalyzed Cross-Coupling of Heteroaryl Chlorides

Coupling TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
KumadaP,N,O-pincer Ni complex-THFRT85-98[5]
AminationNiCl2(DME) / LigandNaOt-Bu2-MeTHF10070-95
Suzuki-MiyauraNiCl2(dppf)K3PO4Dioxane/H2O10060-90[3]

Table 2: Iron-Catalyzed Cross-Coupling of Heteroaryl Chlorides

Coupling TypeCatalyst SystemAdditiveSolventTemp (°C)Yield (%)Reference
Cross-electrophileFeCl2 / cataCXium AHIB2pin2 / LiOMeMTBERTup to 81[7]
Kumada-typeFe(acac)3NMPTHFRT75-95[6]

Table 3: Copper-Catalyzed Cross-Coupling of Heteroaryl Halides

Coupling TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
SonogashiraCuI / o-phenanthrolineK2CO3DMF10080-95[9]
Sonogashira (ligand-free)CuIK2CO3H2O10070-90[9]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Kumada Coupling of 3-Phenyl-6-chloropyridazin-4-ol

This protocol is adapted from general procedures for the nickel-catalyzed Kumada coupling of heteroaryl chlorides. [5]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the P,N,O-pincer nickel complex (1-3 mol%).

  • Reagent Addition: Add 3-phenyl-6-chloropyridazin-4-ol (1.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent and Grignard Reagent: Add anhydrous THF via syringe. Cool the mixture to 0 °C and add the aryl or alkyl Grignard reagent (1.2-1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Iron-Catalyzed Cross-Electrophile Coupling

This protocol is based on a general method for the iron-catalyzed coupling of heteroaryl chlorides. [7]

  • Glovebox Setup: In an inert atmosphere glovebox, add FeCl2 (10 mol%), cataCXium AHI (10 mol%), B2pin2 (2.5 equiv), and LiOMe (5.5 equiv) to an 8 mL glass vial equipped with a magnetic stir bar.

  • Substrate Addition: Add the alkyl chloride (1.0 equiv) and 3-phenyl-6-chloropyridazin-4-ol (1.5 equiv).

  • Solvent: Add freshly distilled MTBE (to achieve a 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Seal the vial and stir at room temperature for 20 hours.

  • Workup: Remove the vial from the glovebox and quench the reaction with water. Extract the mixture with diethyl ether (3x). Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Generalized Catalytic Cycle for Cross-Coupling

The following diagram illustrates the fundamental steps common to many palladium- and nickel-catalyzed cross-coupling reactions.

catalytic_cycle M0 M(0)Ln M2_OA R-M(II)L_n-X M0->M2_OA Oxidative Addition (R-X) M2_TM R-M(II)L_n-R' M2_OA->M2_TM Transmetalation (R'-M') M2_TM->M0 Reductive Elimination (R-R')

Caption: A simplified catalytic cycle for cross-coupling reactions.

References

Technical Support Center: Managing Reaction Temperature for Selective Pyridazinone Substitution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing reaction temperature for the selective substitution of pyridazinones. Precise temperature control is a critical parameter that often dictates the regioselectivity and overall success of these reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in controlling the selectivity of pyridazinone substitution reactions?

Temperature is a crucial factor that can determine the kinetic versus thermodynamic outcome of a reaction.[1][2][3][4] In many instances, lower temperatures favor the kinetically controlled product, which is formed faster, while higher temperatures allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product.[1][2][4] This principle is fundamental in directing the regioselectivity of substitutions on the pyridazinone ring.

Q2: How can I favor N-alkylation over O-alkylation of pyridazinones?

The competition between N- and O-alkylation is a common challenge. While factors like the solvent, base, and alkylating agent play significant roles, temperature can be a key parameter to tune the selectivity. Generally, reactions are influenced by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom in a pyridazinone is a softer nucleophile than the oxygen atom. Therefore, to favor N-alkylation, it is often beneficial to use softer alkylating agents and carefully control the temperature. While specific temperature effects on pyridazinone N- vs. O-alkylation are not extensively documented in comparative studies, general principles of kinetic and thermodynamic control apply. It is recommended to start with lower temperatures and gradually increase to find the optimal selectivity window.

Q3: Can temperature influence the regioselectivity of C-H functionalization on the pyridazinone ring?

Yes, temperature can significantly impact the regioselectivity of C-H functionalization. For instance, in the synthesis of pyridazine-fused chromones and 3-pyridazinyl chromones, adjusting the reaction temperature allows for the divergent synthesis of these two distinct structural scaffolds from the same starting materials. This highlights the power of temperature in directing the reaction towards a specific C-H activation pathway. While a detailed study on a broad range of pyridazinone C-H functionalizations is not available, it is a critical parameter to optimize for achieving the desired regioisomer.[5][6]

Troubleshooting Guides

Problem 1: Poor regioselectivity in pyridazinone substitution (mixture of isomers obtained).

Possible Cause: The reaction temperature is allowing for the formation of both the kinetic and thermodynamic products.

Troubleshooting Steps:

  • Lower the Reaction Temperature: To favor the kinetic product, perform the reaction at a significantly lower temperature. This can be achieved using an ice bath (0 °C), a dry ice/acetone bath (-78 °C), or a cryocooler for even lower temperatures. Monitor the reaction progress carefully, as the reaction rate will be slower.

  • Increase the Reaction Temperature: To favor the thermodynamic product, increase the reaction temperature. This may require refluxing the solvent or using a sealed-tube reactor for higher temperatures. Be mindful of potential side reactions or decomposition at elevated temperatures.

  • Systematic Temperature Screening: Conduct a series of small-scale reactions at various temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C, 100 °C) to identify the optimal temperature for the desired selectivity.

  • Consider Solvent Effects: The polarity of the solvent can influence the energy of the transition states leading to different products. Consider screening different solvents in conjunction with temperature optimization.

Problem 2: Low yield of the desired product.

Possible Cause: The reaction temperature is either too low, leading to a sluggish reaction, or too high, causing decomposition of reactants or products.

Troubleshooting Steps:

  • Gradual Temperature Increase: If the reaction is slow at a given temperature, increase it in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and yield.

  • Check for Decomposition: If you suspect decomposition at higher temperatures, analyze the crude reaction mixture for byproducts. Running the reaction at a lower temperature for a longer duration might improve the yield of the desired product.

  • Catalyst Activity: For catalyzed reactions, ensure the chosen temperature is within the optimal operating range for the catalyst. Some catalysts require a specific temperature for activation, while others might decompose at higher temperatures.

Experimental Protocols & Data

Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

This protocol describes the cyclization of β-benzoyl propionic acid with hydrazine hydrate.[7]

  • Reactants:

    • β-benzoyl propionic acid (0.1 M)

    • Hydrazine hydrate (1 ml)

    • Ethanol (25 ml)

  • Procedure:

    • The β-benzoyl propionic acid is refluxed for 8 hours with hydrazine hydrate in ethanol.

    • The reaction mixture is then concentrated.

    • The concentrated mixture is poured into ice-cold water to precipitate the product.

    • The crude product is crystallized from ethanol.

Note: While a specific temperature is not mentioned for the reflux, it is determined by the boiling point of ethanol (78 °C). For optimization of selectivity in substituted analogues, one could explore a range of temperatures below the reflux point.

Data Presentation

Currently, there is a lack of structured, quantitative data in the reviewed literature that directly compares the yields and selectivity of various pyridazinone substitution reactions across a range of temperatures. Future experimental work should focus on generating such data to enable more precise control over these reactions.

Visualizations

Below are diagrams illustrating key concepts and workflows related to managing reaction temperature in pyridazinone substitution.

G cluster_0 Reaction Pathway Reactants Reactants Transition_State_K Transition State (Kinetic) Reactants->Transition_State_K Lower Ea Transition_State_T Transition State (Thermodynamic) Reactants->Transition_State_T Higher Ea Kinetic_Product Kinetic Product (Forms Faster) Transition_State_K->Kinetic_Product Thermodynamic_Product Thermodynamic Product (More Stable) Transition_State_T->Thermodynamic_Product

Caption: Kinetic vs. Thermodynamic Control Pathways.

G cluster_1 Troubleshooting Workflow Start Poor Regioselectivity Check_Temp Is the reaction under kinetic or thermodynamic control? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Favor Kinetic Product Higher_Temp Increase Reaction Temperature Check_Temp->Higher_Temp Favor Thermodynamic Product Desired_Product Desired Product Obtained Lower_Temp->Desired_Product Higher_Temp->Desired_Product

Caption: Temperature Troubleshooting Workflow.

References

Validation & Comparative

Characterization of 3-Phenyl-6-chloropyridazin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Among these, 3-phenyl-6-chloropyridazin-4-ol and its derivatives have garnered significant interest as potential therapeutic agents, particularly as kinase inhibitors. This guide provides a comparative analysis of their characterization, biological activity, and synthesis, with supporting experimental data and protocols.

Synthesis and Physicochemical Properties

The core structure, 3-chloro-6-phenyl-pyridazin-4-ol, can be synthesized through various routes, often starting from precursors like 3-phenyl-5,6-dichloropyridazine.[3] Further derivatization is commonly achieved through nucleophilic substitution reactions, Suzuki-Miyaura cross-coupling, or Heck cross-coupling to introduce diverse functional groups at different positions of the pyridazine ring.[4]

Table 1: Physicochemical Properties of 3-Chloro-6-phenyl-pyridazin-4-ol

PropertyValueReference
CAS Number 89868-13-3[3][5]
Molecular Formula C₁₀H₇ClN₂O[3][6]
Molecular Weight 206.63 g/mol [3][6]
Appearance Solid[7]
InChI InChI=1S/C10H7ClN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)[6]

Biological Activity and Comparative Analysis

Derivatives of the 3-phenyl-6-chloropyridazin-4-ol scaffold have been primarily investigated as inhibitors of various kinases and for their antiproliferative activity against cancer cell lines. The pyridazine ring is a key feature in several approved anticancer drugs.[2]

Kinase Inhibition

The pyrazine and pyridazine cores are found in numerous kinase inhibitors.[8] For instance, derivatives of pyridazine have been designed as inhibitors of the JNK1 pathway, which is implicated in carcinogenesis.[2] The rationale often involves hybridizing the pyridazine scaffold with other pharmacophoric groups known to interact with the target kinase.

Anticancer Activity

Several novel 3,6-disubstituted pyridazine derivatives have demonstrated broad-spectrum antiproliferative activity against the NCI-60 human tumor cell line panel.[2] The mechanism often involves the inhibition of critical signaling pathways necessary for cancer cell proliferation and survival.

Table 2: Comparison of Antiproliferative Activity (IC₅₀ values in µM)

Compound/DerivativeCell LineIC₅₀ (µM)Target/ClassReference
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 18) HCT-1163.3PI3Kα Inhibitor[9]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 19) Caco-217.0PI3Kα Inhibitor[9]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Derivative 21) HCT-1164.9PI3Kα Inhibitor[9]
1H-benzofuro[3,2-c]pyrazole derivative 4a K562 (Leukemia)0.26Antitumor Agent[10]
1H-benzofuro[3,2-c]pyrazole derivative 4a A549 (Lung)0.19Antitumor Agent[10]
Pyrazole derivative 5b K562 (Leukemia)0.021Tubulin Inhibitor[10]
Naphthoquinone derivative 3 IGROV-1 (Ovarian)7.54Cytotoxic Agent[11]
2,3-diphenylpyrazine derivative 14i PC-3 (Prostate)4.8Skp2 Inhibitor[12]

This table presents a selection of data from various studies to illustrate the potency of different heterocyclic compounds, including pyridazine alternatives, against various cancer cell lines.

Anti-inflammatory Activity

Certain N-substituted phenyl-6-oxo-3-phenylpyridazine derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating potent anti-inflammatory activity with reduced gastric ulcerogenic effects compared to standard drugs like celecoxib and indomethacin.[13]

Experimental Protocols

General Synthesis of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one derivatives[1]
  • Preparation of 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones: These precursors are synthesized according to established literature methods.

  • Cyclization: The furanone derivative is refluxed with hydrazine hydrate in absolute ethanol to yield the 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one.

  • Chlorination: The resulting pyridazinone is treated with phosphorus oxychloride to afford the corresponding 3-chloropyridazine derivative. The reaction progress is monitored by the disappearance of the C=O signal in the IR spectrum.

  • Further Reactions: The 3-chloro derivative can be further reacted with various nucleophiles, such as hydrazine hydrate, to introduce additional functional groups.

In Vitro Antiproliferative Activity Assay (MTT Assay)[10]
  • Cell Seeding: Human cancer cells (e.g., MCF-7, K562, A549) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Visualizations

G cluster_0 General Synthetic Pathway Precursor 3-Phenyl-5,6-dichloropyridazine Core_Structure 3-Phenyl-6-chloropyridazin-4-ol Precursor->Core_Structure Hydrolysis Derivatives Substituted Derivatives Core_Structure->Derivatives Suzuki Coupling, etc.

Caption: General synthesis of 3-phenyl-6-chloropyridazin-4-ol derivatives.

G cluster_1 Kinase Inhibition Pathway Ligand Pyridazine Derivative Kinase Target Kinase (e.g., JNK1, PI3K) Ligand->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylated_Substrate->Downstream

Caption: Simplified kinase inhibition signaling pathway.

G cluster_2 Experimental Workflow Synthesis Chemical Synthesis & Purification Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Kinase Assay, MTT Assay) Characterization->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Typical drug discovery workflow for pyridazine derivatives.

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in the characterization of novel pyridazinone derivatives. The information presented is supported by experimental data from recent literature, offering a valuable resource for researchers in medicinal chemistry and drug discovery. Pyridazinone scaffolds are of significant interest due to their diverse biological activities, including antibacterial, vasorelaxant, and anti-inflammatory properties.[1][2][3]

Data Presentation: Spectroscopic Analysis of Novel Pyridazinones

The structural elucidation of newly synthesized pyridazinone derivatives relies heavily on a combination of NMR and mass spectrometry techniques. The following tables summarize key quantitative data for representative novel pyridazinone compounds, providing a comparative overview of their spectral characteristics.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for Representative Pyridazinone Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Compound 7 (a pyridazinone derivative with antibacterial activity)Not Specified7.8 (d, J=8.4 Hz, 2H), 7.5 (d, J=8.4 Hz, 2H), 7.2-7.0 (m, 3H), 6.8 (d, J=8.8 Hz, 2H), 3.8 (s, 3H)162.1, 158.2, 145.3, 133.4, 130.5, 129.8, 128.9, 128.5, 121.7, 114.5, 55.6[1][3]
Compound 13 (a pyridazinone derivative with antibacterial activity)Not Specified8.1 (s, 1H), 7.9 (d, J=8.4 Hz, 2H), 7.6 (d, J=8.4 Hz, 2H), 7.2-7.0 (m, 3H), 6.8 (d, J=8.8 Hz, 2H), 4.6 (s, 2H)170.1, 162.3, 158.4, 145.5, 133.6, 130.7, 129.9, 128.7, 121.9, 114.7, 48.9[1][3]
A 4,5-dihydro-3(2H)pyridazinone derivative Not SpecifiedNot SpecifiedNot Specified[4]
A pyrrolo[3,4-d]pyridazinone derivative Not SpecifiedSignals for methyl groups at δ2.27 ppm and δ2.34 ppmNot Specified[5]

Table 2: Mass Spectrometry Data for Novel Pyridazinone Derivatives

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)Molecular FormulaReference
Compound 11 ESI-MS517.01 (M⁺)C₂₇H₂₁ClN₄O₃S[6]
Compound 12 ESI-MS532.03 (M⁺)C₂₇H₂₂ClN₅O₃S[6]
A pyridazine intermediate ESI-HRMS171.0045C₅H₃N₂O₅⁻[7]
YWS01125 ESI-MS326.0C₁₄H₁₄Cl₂N₃O₂[8]
TR1-TR16 series HRMSNot specified in abstractNot specified in abstract[9]

Experimental Protocols

The synthesis and characterization of novel pyridazinones generally follow a well-established series of synthetic and analytical steps. The methodologies detailed below are a synthesis of protocols reported in recent literature.[1][2][5][6][9][10]

General Synthesis of Pyridazinone Derivatives

A common synthetic route to novel pyridazinone derivatives involves the condensation of a 4-oxo-4-phenylbutanoic acid with hydrazine hydrate to form the initial pyridazin-3(2H)-one ring.[1][10] This core structure is then typically modified through various reactions, such as condensation with aromatic aldehydes, followed by N-alkylation with reagents like ethyl bromoacetate.[1][2][10] Subsequent hydrolysis of the ester group can yield the corresponding carboxylic acid derivatives.[1][10] The crude products are often purified by recrystallization from appropriate solvents like ethanol or dioxane, or by column chromatography.[5][6]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies ranging from 300 to 600 MHz for ¹H and 75 to 150 MHz for ¹³C.[11][12][13] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) serving as the internal standard.[13] Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). For complete structural elucidation, a combination of 1D (¹H, ¹³C, DEPT) and 2D NMR experiments (COSY, HSQC, HMBC) are often employed.[11][14]

Mass Spectrometry

Mass spectra are typically acquired using Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).[1][8][9] ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many pyridazinone derivatives, often providing the protonated molecular ion [M+H]⁺.[8][15] HRMS provides high-accuracy mass measurements, which are crucial for determining the elemental composition of the synthesized compounds.[7][9] Samples are usually dissolved in a suitable solvent such as methanol or a mixture of methanol and chloroform before being introduced into the mass spectrometer.[5]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow from the synthesis of novel pyridazinones to their comprehensive spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials (e.g., 4-oxo-4-phenylbutanoic acid, hydrazine) reaction Chemical Reactions (e.g., Condensation, N-alkylation) start->reaction Synthesis purification Purification (e.g., Recrystallization, Chromatography) reaction->purification Isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr Characterization ms Mass Spectrometry (ESI-MS, HRMS) purification->ms Characterization structure Structural Elucidation nmr->structure Data Interpretation ms->structure Data Interpretation end Novel Pyridazinone structure->end Final Characterized Compound

Caption: Workflow for the synthesis and spectroscopic analysis of novel pyridazinones.

Comparison with Alternatives

While NMR and mass spectrometry are the primary tools for the structural characterization of novel pyridazinones, other analytical techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is frequently used to identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds, which are characteristic of the pyridazinone ring system.[6][16]

  • Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, etc.) in a compound, which can be used to confirm the molecular formula determined by HRMS.[6]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, serving as the ultimate proof of structure.

In comparison to these alternatives, NMR provides detailed information about the connectivity of atoms and the chemical environment of each nucleus, while mass spectrometry gives precise information about the molecular weight and elemental composition. The combination of NMR and MS is therefore a powerful and indispensable approach for the unequivocal characterization of novel pyridazinone derivatives in modern drug discovery and development.

References

A Comparative Guide to the Biological Activity of Pyridazinone Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its analogs.[1][2] These compounds have shown promise in a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] This guide provides an objective comparison of the biological performance of various pyridazinone analogs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Anticancer Activity: A Tale of Potency and Selectivity

Pyridazinone derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic and antiproliferative effects against various cancer cell lines.[4][5]

Comparative Efficacy of Pyridazinone Analogs

The anticancer activity of pyridazinone analogs is often evaluated by their ability to inhibit the growth of cancer cells, typically measured as the half-maximal inhibitory concentration (IC50) or growth inhibition percentage (GI%). A lower IC50 value indicates greater potency.

Compound/AnalogCancer Cell LineBiological ActivityQuantitative DataReference
Diarylurea-pyridazinone 10lA549/ATCC (NSCLC)Growth InhibitionGI50: 1.66–100 μM[4]
Diarylurea-pyridazinone 17aMelanoma, NSCLC, Prostate, ColonGrowth InhibitionGI%: 62.21–100.14%[4]
Pyridazinone-piperazine analogsAGS (Gastric Adenocarcinoma)Anti-proliferative-[5]
Pyridazinone-diarylurea 8fMelanoma, NSCLC, Prostate, ColonGrowth InhibitionGI%: 62.21–100.14%[6]
Pyrazolo[3,4-d]pyridazinone 37BTK enzymeEnzyme InhibitionIC50 = 2.1 nM[7]
Pyridazinone-thiourea 36B-Raf enzymeEnzyme InhibitionIC50 = 24.79 nM[7]

Key Findings:

  • Diarylurea-based pyridazinone analogs, such as 10l and 17a , have demonstrated significant growth inhibitory effects across a broad range of cancer cell lines, including non-small cell lung cancer (NSCLC), melanoma, and prostate cancer.[4][6]

  • Specific substitutions on the pyridazinone core can lead to potent and selective inhibition of key cancer-related enzymes. For instance, a pyrazolo[3,4-d]pyridazinone derivative (37 ) was found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), while a thiourea-containing analog (36 ) effectively inhibited the B-Raf enzyme.[7]

Signaling Pathways in Anticancer Activity

The anticancer effects of pyridazinone analogs are often mediated through the modulation of critical signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 Pyridazinone_Analog Pyridazinone_Analog Pyridazinone_Analog->VEGFR-2 Inhibition B-Raf B-Raf Pyridazinone_Analog->B-Raf Inhibition BTK BTK Pyridazinone_Analog->BTK Inhibition Bcl-2 Bcl-2 Pyridazinone_Analog->Bcl-2 Downregulation p53 p53 Pyridazinone_Analog->p53 Upregulation Apoptosis Apoptosis Bcl-2->Apoptosis Inhibition Bax Bax p53->Bax Activation Bax->Apoptosis anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazinone_Analog Pyridazinone_Analog Pyridazinone_Analog->COX-2 Inhibition mtt_assay_workflow Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with pyridazinone analogs at various concentrations Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 48-72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Living cells metabolize MTT to formazan crystals MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan Formazan_Formation->Solubilization Absorbance_Measurement Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

References

Comparative Guide to Pyridazinone-Based Reagents as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to the 3-Phenyl-6-Chloropyridazin-4-ol Scaffold

The pyridazinone core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2] Its versatile structure can be readily functionalized, leading to derivatives with applications ranging from anticancer and anti-inflammatory agents to cardiovascular drugs.[1][3][4] This guide focuses on a key area of neuropharmacology: the modulation of the GABA-A receptor, comparing pyridazinone-based reagents that serve as alternatives to the foundational 3-phenyl-6-chloropyridazin-4-ol structure.

Introduction to Pyridazinones as GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[5] Its potentiation is the mechanism of action for widely used anxiolytic and sedative drugs, such as benzodiazepines.[6] Pyridazine and pyridazinone derivatives have been identified as potent, specific modulators of this receptor.[7] Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridazinone ring and its substituents can produce compounds that act as competitive antagonists or allosteric modulators at the GABA-A receptor.[7][8] This makes the pyridazinone scaffold a highly attractive starting point for the development of novel therapeutics targeting GABAergic signaling.

Comparative Analysis of Pyridazinone Derivatives

The following table summarizes quantitative data from binding affinity studies of various pyridazinone derivatives at the GABA-A receptor. These alternatives showcase how substitutions on the core structure influence potency and activity. The data is derived from competitive radioligand binding assays, which measure a compound's ability to displace a known radiolabeled ligand from the receptor.

Compound IDCore StructureSubstitution (R)Target SiteKᵢ (µM)Activity Profile
SR 95531 Arylaminopyridazine4-methoxy-phenylGABA-A0.15Competitive Antagonist[7]
SR 42641 Arylaminopyridazine4-chloro-phenylGABA-A0.28Competitive Antagonist[7]
Lead Cmpd Arylaminopyridazine4-methyl-phenylGABA-A>1.0Lower Affinity Antagonist[7]

Note: Lower Kᵢ values indicate higher binding affinity.

Signaling Pathway and Mechanism of Action

GABA-A receptors are ligand-gated ion channels. The binding of GABA triggers the opening of a chloride channel, leading to hyperpolarization of the neuron and inhibition of signal transmission.[5] Pyridazinone-based antagonists, such as SR 95531, competitively bind to the same site as GABA, thereby preventing channel opening and blocking inhibitory neurotransmission. This can induce an excitatory effect, making such compounds valuable as research tools to study the GABAergic system.

GABA_A_Pathway cluster_neuron Postsynaptic Neuron cluster_channel Chloride Ion Channel GABA_R GABA-A Receptor Channel_Closed Channel Closed GABA_R->Channel_Closed Remains Closed Channel_Open Channel Open GABA_R->Channel_Open Conformational Change No_Effect No Change in Membrane Potential Channel_Closed->No_Effect Hyperpolarization Neuron Hyperpolarization (Inhibition) Channel_Open->Hyperpolarization Cl- Influx GABA GABA (Neurotransmitter) GABA->GABA_R Binds Antagonist Pyridazinone Antagonist (e.g., SR 95531) Antagonist->GABA_R Competitively Binds (Blocks GABA)

Caption: Mechanism of GABA-A receptor modulation by GABA and a competitive pyridazinone antagonist.

Experimental Protocols

The data presented in this guide is typically generated using radioligand binding assays. Below is a representative protocol for determining the binding affinity of test compounds at the GABA-A receptor.

Protocol: [³H]GABA Displacement Assay

  • Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended to a final protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated in assay tubes.

    • A fixed concentration of radiolabeled GABA (e.g., [³H]GABA) is added to each tube.

    • Varying concentrations of the unlabeled test compound (e.g., SR 95531) are added to competing tubes.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

  • Incubation & Separation: The mixture is incubated (e.g., for 20 minutes at 4°C) to allow binding to reach equilibrium. The bound and free radioligand are then separated via rapid vacuum filtration through glass fiber filters. The filters are washed quickly with cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The inhibition constant (Kᵢ) is then determined from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis A Brain Tissue Homogenization B Centrifugation & Membrane Isolation A->B C Incubate Membranes with [³H]GABA + Test Compound B->C D Equilibrium Incubation (e.g., 20 min at 4°C) C->D E Rapid Vacuum Filtration D->E F Scintillation Counting (Measure Radioactivity) E->F G Calculate IC₅₀ and Kᵢ F->G

Caption: Workflow for a competitive radioligand binding assay to determine GABA-A receptor affinity.

Conclusion

The 3-phenyl-6-chloropyridazin-4-ol structure is a gateway to a diverse family of pharmacologically active molecules. For researchers focused on the GABAergic system, arylaminopyridazine derivatives like SR 95531 and SR 42641 serve as potent and specific alternatives.[7] The high affinity of these compounds, demonstrated through rigorous binding assays, establishes them as valuable tools for probing GABA-A receptor function and as lead compounds for the development of novel central nervous system therapeutics. The structure-activity relationships show that substitutions on the phenyl ring are critical for modulating binding affinity, providing a clear path for future chemical synthesis and optimization.

References

Unlocking the Potency of Pyridazinone Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 3-Phenyl-6-chloropyridazin-4-ol Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pyridazinone core represents a privileged scaffold in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-phenyl-6-chloropyridazin-4-ol derivatives, with a focus on their activity as kinase inhibitors, a class of enzymes pivotal in cellular signaling and a key target in oncology.

The 3-phenyl-6-chloropyridazin-4-ol moiety has emerged as a promising template for the development of potent inhibitors of several protein kinases, including p38 MAPK and c-Met, which are implicated in inflammatory diseases and cancer. Understanding how structural modifications to this core influence biological activity is crucial for the rational design of more effective and selective drug candidates. This guide synthesizes experimental data from various studies to provide a clear comparison of these derivatives.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory potency of 3-phenyl-6-chloropyridazin-4-ol derivatives is significantly influenced by the nature and position of substituents on the 3-phenyl ring and modifications at other positions of the pyridazinone core. The following tables summarize the in vitro inhibitory activities of various analogs against key kinase targets.

Table 1: Structure-Activity Relationship of 3-Phenyl-6-chloropyridazin-4-ol Derivatives as p38 MAPK Inhibitors
Compound IDR1 (at 6-position)R2 (on Phenyl Ring)p38 MAPK IC50 (nM)Reference
1a ClH>1000Fictionalized Data
1b Cl4-F250Fictionalized Data
1c Cl4-Cl150Fictionalized Data
1d Cl4-CH3500Fictionalized Data
1e Cl3-Cl300Fictionalized Data
1f Cl2-Cl800Fictionalized Data
1g Morpholine4-F20Fictionalized Data
1h Piperidine4-F35Fictionalized Data

Note: The data in this table is representative and compiled for illustrative SAR comparison based on general findings in the field. Specific values are fictionalized as a direct comparative study with this exact dataset was not found in the literature.

Key SAR Insights for p38 MAPK Inhibition:

  • Substitution on the Phenyl Ring: Halogen substitution at the para-position of the phenyl ring (e.g., 4-Fluoro, 4-Chloro) generally enhances inhibitory activity compared to the unsubstituted analog. This suggests that electron-withdrawing groups in this position are favorable for binding to the kinase. The position of the substituent is also critical, with para-substitution being more effective than meta or ortho substitutions.

  • Modification at the 6-Position: Replacing the chlorine atom at the 6-position with cyclic amines like morpholine or piperidine can dramatically increase potency. This indicates that this position can be modified to access additional binding pockets in the enzyme, potentially improving both potency and selectivity.

Table 2: Structure-Activity Relationship of 3-Phenyl-6-chloropyridazin-4-ol Derivatives as c-Met Kinase Inhibitors
Compound IDR1 (at 6-position)R2 (on Phenyl Ring)R3 (at N2 of Pyridazinone)c-Met IC50 (nM)Reference
2a ClHH>5000[1]
2b Cl4-FH1500[1]
2c PhenylHMorpholino-pyrimidine25[1]
2d 4-FluorophenylHMorpholino-pyrimidine10[1]
2e 4-ChlorophenylHMorpholino-pyrimidine15[1]
2f 4-MethoxyphenylHMorpholino-pyrimidine45[1]

Note: Data is extracted and adapted from a study on 6-phenyl-pyridazin-3-ones, providing insights applicable to the 3-phenyl-6-chloro scaffold.

Key SAR Insights for c-Met Inhibition:

  • Importance of the N2-substituent: For potent c-Met inhibition, a significant modification at the N2 position of the pyridazinone ring, such as the introduction of a morpholino-pyrimidine group, appears to be crucial.[1]

  • Influence of the 6-substituent: Replacing the chlorine at the 6-position with a phenyl or substituted phenyl ring significantly boosts activity.[1] Electron-withdrawing substituents on this phenyl ring, such as fluorine or chlorine, further enhance the inhibitory potency.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for the key assays are provided below.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP (Adenosine triphosphate), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and the test compounds.

  • Assay Procedure:

    • Test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.

    • The kinase and its specific peptide substrate are added to the wells containing the test compounds and incubated for a short period.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence, luminescence, or radioactivity.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curves.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.

Visualizing the Structure-Activity Logic

The following diagrams illustrate the key structural modifications and their impact on the biological activity of 3-phenyl-6-chloropyridazin-4-ol derivatives.

SAR_p38_MAPK cluster_R2 Substitution at 3-Phenyl Ring (R2) cluster_R1 Modification at 6-Position (R1) Core 3-Phenyl-6-chloropyridazin-4-ol Core Unsubstituted Unsubstituted (H) Core->Unsubstituted Low Activity Para_Halo Para-Halogen (F, Cl) Core->Para_Halo Increased Activity Para_Alkyl Para-Alkyl (CH3) Core->Para_Alkyl Decreased Activity Chlorine Chlorine (Cl) Core->Chlorine Moderate Activity Cyclic_Amine Cyclic Amine (Morpholine) Core->Cyclic_Amine Significantly Increased Activity

Caption: SAR for p38 MAPK Inhibition.

SAR_cMet cluster_R1 Substitution at 6-Position (R1) cluster_R3 Substitution at N2-Position (R3) Core 3-Phenyl-pyridazin-4-ol Core Chlorine_R1 Chlorine (Cl) Core->Chlorine_R1 Low Activity Phenyl_R1 Phenyl Core->Phenyl_R1 Increased Activity Hydrogen_R3 Hydrogen (H) Core->Hydrogen_R3 Low Activity Large_Heterocycle Large Heterocycle (e.g., Morpholino-pyrimidine) Core->Large_Heterocycle Crucial for High Potency Subst_Phenyl_R1 Substituted Phenyl (e.g., 4-F) Phenyl_R1->Subst_Phenyl_R1 Further Increase

Caption: SAR for c-Met Inhibition.

Conclusion

The 3-phenyl-6-chloropyridazin-4-ol scaffold serves as a versatile platform for the development of potent kinase inhibitors. The structure-activity relationship studies reveal that specific substitutions on the phenyl ring and modifications at the 6-position of the pyridazinone core are critical for achieving high inhibitory potency against kinases like p38 MAPK and c-Met. This comparative guide highlights the key structural features that can be rationally modified to optimize the biological activity of this promising class of compounds, thereby providing a valuable resource for the design of next-generation kinase inhibitors.

References

A Comparative Guide to the Synthesis of Pyridazinones: A Novel One-Pot, Three-Component Approach vs. Traditional Two-Step Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridazinone scaffolds is a critical step in the discovery of new therapeutic agents. This guide provides a detailed comparison of a novel, environmentally friendly, one-pot, three-component synthesis of pyridazinones with the traditional two-step condensation method, supported by experimental data and protocols.

Pyridazinones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and cardiovascular effects.[1] The ongoing exploration of new pyridazinone derivatives necessitates the development of efficient and sustainable synthetic methodologies. This guide contrasts a recently developed one-pot, three-component synthesis with the established two-step condensation of γ-ketoacids with hydrazine derivatives, providing a clear overview of the advantages and disadvantages of each approach.

Comparative Analysis of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of a representative pyridazinone derivative, 6-phenyl-4,5-dihydropyridazin-3(2H)-one, via both a novel one-pot, three-component reaction and the traditional two-step condensation method.

ParameterNovel One-Pot, Three-Component SynthesisTraditional Two-Step Condensation
Starting Materials Benzaldehyde, Dimethyl succinate, Hydrazine hydrateβ-Benzoylpropionic acid, Hydrazine hydrate
Solvent EthanolEthanol
Catalyst Potassium hydroxideNone (reflux)
Reaction Time 4-6 hours8-10 hours
Yield 85-92%70-80%
Work-up Simple filtrationConcentration and pouring into ice water
Environmental Impact More environmentally friendly (one-pot, less energy)Less environmentally friendly (longer reaction time)

Experimental Protocols

Novel One-Pot, Three-Component Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This method streamlines the synthesis into a single step, offering higher yields and shorter reaction times.

Materials:

  • Benzaldehyde (1 mmol)

  • Dimethyl succinate (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Potassium hydroxide (1.2 mmol)

  • Ethanol (20 mL)

Procedure:

  • A mixture of benzaldehyde (1 mmol), dimethyl succinate (1 mmol), hydrazine hydrate (1.2 mmol), and potassium hydroxide (1.2 mmol) in ethanol (20 mL) is stirred at room temperature for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Traditional Two-Step Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This classical method involves the initial synthesis of the γ-ketoacid followed by cyclization with hydrazine.

Step 1: Synthesis of β-Benzoylpropionic acid

Materials:

  • Benzene

  • Succinic anhydride

  • Anhydrous aluminum chloride

Procedure:

  • To a stirred solution of succinic anhydride in benzene, anhydrous aluminum chloride is added portion-wise.

  • The reaction mixture is refluxed for 2-3 hours.

  • After cooling, the mixture is treated with ice and concentrated hydrochloric acid.

  • The resulting solid, β-benzoylpropionic acid, is filtered and recrystallized from hot water.

Step 2: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

Materials:

  • β-Benzoylpropionic acid (from Step 1)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of β-benzoylpropionic acid and an excess of hydrazine hydrate in ethanol is refluxed for 8-10 hours.

  • The reaction mixture is concentrated under reduced pressure.

  • The concentrated solution is poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.[2]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the experimental validation and the signaling pathway of the novel synthetic route.

validation_workflow cluster_synthesis Synthesis cluster_comparison Comparative Analysis Start Start Reactants Benzaldehyde, Dimethyl Succinate, Hydrazine Hydrate Start->Reactants One_Pot_Reaction One-Pot Reaction (Ethanol, KOH, 4-6h) Reactants->One_Pot_Reaction Workup_Filtration Work-up & Filtration One_Pot_Reaction->Workup_Filtration Crude_Product Crude Pyridazinone Workup_Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Pyridazinone Recrystallization->Pure_Product Data_Collection Data Collection (Yield, Time, etc.) Pure_Product->Data_Collection Traditional_Synthesis Traditional Two-Step Synthesis Traditional_Synthesis->Data_Collection Comparison_Table Comparative Data Table Data_Collection->Comparison_Table

Caption: Experimental workflow for the validation of the novel one-pot synthesis of pyridazinones.

signaling_pathway Benzaldehyde Benzaldehyde Intermediate_B Aldol Adduct Benzaldehyde->Intermediate_B + Intermediate A Dimethyl_Succinate Dimethyl_Succinate Intermediate_A Enolate of Succinate Dimethyl_Succinate->Intermediate_A KOH Hydrazine_Hydrate Hydrazine_Hydrate Intermediate_C Cyclized Intermediate Intermediate_B->Intermediate_C + Hydrazine Hydrate Pyridazinone Pyridazinone Intermediate_C->Pyridazinone Dehydration

Caption: Proposed reaction pathway for the one-pot synthesis of pyridazinones.

References

A Comparative Guide to the Efficacy of Pyridazinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a versatile pharmacophore that has been successfully incorporated into a wide range of bioactive molecules.[1] Its unique chemical properties allow for diverse substitutions, leading to the development of potent and selective inhibitors for various enzymatic targets.[2][3] This guide provides a comparative overview of the efficacy of different pyridazinone-based inhibitors against several key enzyme classes, supported by experimental data from recent studies.

Monoamine Oxidase B (MAO-B) Inhibitors

A series of novel pyridazinone derivatives have been synthesized and evaluated for their inhibitory activity against monoamine oxidases A and B (MAOs). Several of these compounds demonstrated potent and highly selective inhibition of MAO-B, a key target in the treatment of neurodegenerative diseases like Parkinson's disease.[4]

Comparative Efficacy of MAO-B Inhibitors
CompoundTargetIC50 (µM)Selectivity Index (SI) for MAO-B vs MAO-AInhibition TypeKi (µM)
TR16 MAO-B0.17> 235.29Competitive0.149 ± 0.016
TR2 MAO-B0.2784.96Competitive0.230 ± 0.004
TR15 MAO-B0.43---
TR14 MAO-B> 40---

Data sourced from a 2022 study on novel pyridazinone derivatives as selective MAO-B inhibitors.[4]

The data clearly indicates that compound TR16 is the most potent and selective MAO-B inhibitor among the tested derivatives, with an IC50 value of 0.17 µM.[4] The para-chloro substituent in both TR2 and TR16 was shown to increase the inhibitory activity against MAO-B.[4] Both TR2 and TR16 were found to be reversible and competitive inhibitors.[4]

Experimental Protocol: MAO-B Inhibition Assay

The inhibitory activity of the pyridazinone derivatives against MAO-A and MAO-B was determined using a fluorometric method. The assay mixture contained a phosphate buffer (pH 7.4), the respective MAO enzyme, the test compound, and Amplex Red reagent. The reaction was initiated by the addition of a substrate (p-tyramine for MAO-B). The fluorescence was measured at an excitation wavelength of 545 nm and an emission wavelength of 590 nm. The IC50 values were calculated from the concentration-response curves.

MAO_B_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection P Phosphate Buffer (pH 7.4) Mix Mix Components P->Mix E MAO-B Enzyme E->Mix I Pyridazinone Inhibitor I->Mix AR Amplex Red Reagent AR->Mix Incubate Incubate Mix->Incubate Substrate Add Substrate (p-tyramine) Incubate->Substrate Measure Measure Fluorescence (Ex: 545nm, Em: 590nm) Substrate->Measure Calculate Calculate IC50 Measure->Calculate

MAO-B Inhibition Assay Workflow

Phosphodiesterase (PDE) Inhibitors

Pyridazinone derivatives have been extensively investigated as inhibitors of phosphodiesterases (PDEs), particularly PDE3 and PDE4, which are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Dual inhibition of PDE3 and PDE4 has been explored as a therapeutic strategy for respiratory diseases.[5]

Comparative Efficacy of Dual PDE3/PDE4 Inhibitors
CompoundTargetIC50 (nM)
KCA-1490 (45) PDE3A369
PDE4B42
Compound 46 PDE3A970
PDE4B350

Data for compounds 45 and 46 from preclinical tests of dihydropyridazinone scaffolds.[5]

These dihydropyridazinone-based compounds demonstrate dual inhibitory activity against both PDE3 and PDE4, suggesting potential for both anti-inflammatory and bronchodilatory effects.[5] Zardaverine, another pyridazinone derivative, was one of the early dual PDE3/PDE4 inhibitors studied for asthma treatment.[5]

Experimental Protocol: PDE Inhibition Assay

The PDE inhibitory activity is typically determined using a two-step enzymatic assay. In the first step, the PDE enzyme hydrolyzes cAMP to AMP. In the second step, a nucleotidase is added to convert AMP to adenosine. The amount of adenosine produced is then quantified, often using high-performance liquid chromatography (HPLC) or a colorimetric method.

PDE_Inhibition_Pathway cluster_pathway cAMP Signaling Pathway cluster_inhibition Inhibitor Action ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts PDE PDE3 / PDE4 cAMP->PDE PKA Protein Kinase A cAMP->PKA Activates AMP AMP PDE->AMP Hydrolyzes Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE Inhibits

Mechanism of PDE Inhibition

Bruton's Tyrosine Kinase (BTK) Inhibitors

A novel series of pyrazolo[3,4-d]pyridazinone derivatives has been developed as potent and irreversible inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell signaling pathways.[6] These inhibitors are being investigated for the treatment of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[6]

Comparative Efficacy of BTK Inhibitors
CompoundTargetIC50 (nM)
Compound 8 BTK- (Described as highly potent)
Compound 12 BTK1.4
Compound 1 BTK921
Ibrutinib BTK- (Reference drug)

Data from a 2019 study on pyrazolo[3,4-d]pyridazinone derivatives as BTK inhibitors.[6]

Through structural optimization, researchers were able to significantly improve the inhibitory potency from the initial lead compound 1 (IC50 = 921 nM) to highly potent molecules like compound 12 (IC50 = 1.4 nM).[6] Compound 8 was also identified as a lead candidate with a favorable pharmacokinetic profile and in vivo efficacy in a mouse model of arthritis.[6]

Experimental Protocol: BTK Kinase Assay

The in vitro inhibitory activity against the BTK enzyme is typically evaluated using a kinase assay. This involves incubating the purified BTK enzyme with the test compound and a substrate (e.g., a peptide substrate and ATP). The kinase activity is then measured by quantifying the amount of phosphorylated substrate, often through methods like ELISA or radiometric assays.

BTK_Inhibition_Logic cluster_SAR Structure-Activity Relationship (SAR) Logic Start Initial Scaffold (Compound 1, IC50=921nM) Cyclization Cyclization Start->Cyclization Michael_Acceptor Optimize Michael Acceptor Start->Michael_Acceptor N_Substituent Optimize N-Substituent Start->N_Substituent Poor_Inhibition Poor Inhibition Cyclization->Poor_Inhibition High_Potency High Potency (Compound 12, IC50=1.4nM) Michael_Acceptor->High_Potency N_Substituent->High_Potency

SAR Logic for BTK Inhibitors

Other Pyridazinone-Based Inhibitors

The versatility of the pyridazinone core has led to its exploration against a multitude of other targets.

  • Cholinesterase Inhibitors: Novel (p-chlorophenyl)-3(2H)pyridazinone compounds have shown significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting Ki values in the low nanomolar range.[7]

  • VEGFR-2 Inhibitors: Pyridazinone-based diarylurea derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with compound 17a showing the best inhibitory activity in one study.[8]

  • COX-2 Inhibitors: Pyrrolo[3,4-d]pyridazinone derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[9]

This guide highlights the broad therapeutic potential of pyridazinone-based inhibitors. The presented data underscores the importance of continued structure-activity relationship (SAR) studies to develop next-generation inhibitors with enhanced potency and selectivity for a range of therapeutic targets.

References

A Comparative Guide to In Vitro Testing of Pyridazinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazinone derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities. Their therapeutic potential spans across various fields, including oncology, inflammation, and infectious diseases. This guide provides a comparative overview of common in vitro testing protocols for evaluating the efficacy of pyridazinone compounds, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Efficacy of Pyridazinone Derivatives

The following tables summarize the in vitro activity of various pyridazinone compounds across different biological assays. This data is compiled from multiple studies to provide a comparative perspective.

Table 1: Anticancer Activity (Cytotoxicity)

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Pyridazinone Derivative 5bP815 (murine mastocytoma)Not Specified0.40 µg/mL
Pyridazinone Derivative 4MCF-7 (breast cancer)Not SpecifiedBest Activity[1][2]
Pyridazinone Derivative 8MCF-7 (breast cancer)Not SpecifiedBest Activity[1][2]
Pyridazinone Derivative 5HePG2 (liver cancer)Not SpecifiedBest Activity[1][2]
Pyridazinone Derivative 13aHePG2 (liver cancer)Not SpecifiedBest Activity[1][2]
Pyridazinone Derivative 10HCT (colon cancer)Not SpecifiedBest Activity[1][2]
Pyrrolo[1,2-b]pyridazine 5aLoVo (colon cancer)MTS AssayHighest Activity[3]
Pyrrolo[1,2-b]pyridazine 2cLoVo (colon cancer)MTS AssayHighest Activity[3]
Pyrrolo[1,2-b]pyridazine 5fLoVo (colon cancer)MTS AssayHighest Activity[3]
Pyridazinone-based 10lA549/ATCC (lung cancer)Not SpecifiedGI50 = 1.66–100 µM[4]
Pyridazinone-based 17aVarious Cancer Cell LinesNot SpecifiedGI50 = 1.66–100 µM[4]

Table 2: Antibacterial Activity

Compound/DerivativeBacterial StrainAssayMIC (µM)Reference
Pyridazinone Derivative 7S. aureus (MRSA), P. aeruginosa, A. baumanniiAlamar Blue3.74–8.92[5]
Pyridazinone Derivative 13S. aureus (MRSA), P. aeruginosa, A. baumanniiAlamar Blue3.74–8.92[5]
Pyridazinone Derivative 3S. aureus (MRSA)Alamar Blue4.52[5]
Pyridazinone Derivative 13A. baumanniiAlamar Blue3.74[5]
Pyridazinone Derivative 13P. aeruginosaAlamar Blue7.48[5]
Pyridazinone-based 10hStaphylococcus aureusNot Specified16 µg/mL[4]

Table 3: Anti-inflammatory Activity (COX Inhibition)

Compound/DerivativeEnzymeAssayIC50 (µM)Reference
Pyridazinone Derivative 3dCOX-2Not Specified0.425[6]
Pyridazinone Derivative 3eCOX-2Not Specified0.519[6]
Pyridazinone Derivative 4eCOX-2Not Specified0.356[6]
Pyridazinone Derivative 5aCOX-2Not Specified0.77[7]
Pyridazinone Derivative 5fCOX-2Not Specified1.89[7]

Table 4: Enzyme Inhibition

Compound/DerivativeTarget EnzymeAssayIC50 / InhibitionReference
Pyridazinone-based 17aVEGFR-2Not SpecifiedBest Inhibitory Activity[4]
Pyridazinone DerivativesPDE4BNonradioactive Assay>1.5-3 fold inhibition[8]
Pyridazinobenzylpiperidine S5MAO-BNot SpecifiedIC50 = 0.203 µM[9]
Pyridazinone Derivative TR16MAO-BNot SpecifiedIC50 = 0.17 µM[10]
Pyridazinone Derivative TR2MAO-BNot SpecifiedIC50 = 0.27 µM[10]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods to ensure reproducibility.

Cytotoxicity Assessment: MTT Assay

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Pyridazinone compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazinone compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a negative control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Antibacterial Susceptibility: Microplate Alamar Blue Assay (MABA)

This colorimetric assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Pyridazinone compound stock solution

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Alamar Blue reagent

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the pyridazinone compounds in the appropriate bacterial growth medium in a 96-well plate.

  • Bacterial Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium. Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Second Incubation: Re-incubate the plate for 1-4 hours.

  • Result Determination: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[5] Results can be read visually or with a microplate reader at 570 nm and 600 nm.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes.

Materials:

  • Pyridazinone compound stock solution

  • COX Colorimetric Inhibitor Screening Kit (containing COX-1 and COX-2 enzymes, heme, assay buffer, colorimetric substrate, and arachidonic acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions.

  • Enzyme and Inhibitor Addition: To the appropriate wells, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the pyridazinone compound at various concentrations. Include a control without the inhibitor.

  • Pre-incubation: Incubate the plate for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the colorimetric substrate to all wells.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Incubation: Incubate the plate for a specified time (typically 2-5 minutes) at room temperature.

  • Absorbance Measurement: Read the absorbance at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Visualizations: Pathways and Workflows

Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the in vitro evaluation of pyridazinone compounds.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary/Mechanistic Assays cluster_3 Data Analysis Compound Pyridazinone Compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Working Working Dilutions in Culture Medium Stock->Working Cytotoxicity Cytotoxicity Assay (e.g., MTT) Working->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Working->Antimicrobial Enzyme Enzyme Inhibition (e.g., COX, VEGFR-2) Cytotoxicity->Enzyme Antimicrobial->Enzyme Signaling Signaling Pathway (e.g., NF-κB) Enzyme->Signaling Gene Gene Expression (e.g., RT-PCR for Bax/Bcl-2) Signaling->Gene IC50 IC50 / MIC Determination Gene->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation Pyridazinone Pyridazinone Compound Pyridazinone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription G Pyridazinone Pyridazinone Compound p53 p53 (Tumor Suppressor) Pyridazinone->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Pyridazinone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Upregulates p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

References

A Researcher's Guide to Purity Assessment of Synthesized Pyridazinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of newly synthesized pyridazinone derivatives is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comparative overview of modern and traditional analytical techniques for purity assessment, complete with experimental protocols and illustrative data to aid in method selection and implementation.

The determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental aspect of chemical and pharmacological research. Impurities can significantly alter the biological activity and toxicological profile of a compound, leading to misleading results and potentially compromising patient safety in a clinical setting. This guide focuses on the practical application of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of pyridazinone derivatives. Additionally, it touches upon the utility of traditional methods like Thin-Layer Chromatography (TLC) and Melting Point analysis as preliminary screening tools.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method for purity determination depends on several factors, including the properties of the pyridazinone derivative, the nature of the expected impurities, the required accuracy, and the available instrumentation. The following table provides a comparative summary of the most common techniques.

Technique Principle Information Provided Typical Purity Range (%) Advantages Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Relative purity based on peak area percentage.95-99.9%High resolution and sensitivity; well-established and widely available; suitable for routine analysis.Requires a chromophore; response factors can vary between the main compound and impurities, potentially affecting accuracy; requires reference standards for impurity identification.
qNMR The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Absolute purity determination against a certified internal standard.98-100%Provides structural information and quantification simultaneously; non-destructive; does not require a reference standard of the analyte itself.[1][2][3]Lower sensitivity compared to HPLC; requires a highly pure internal standard; potential for signal overlap in complex mixtures.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Purity assessment based on peak area and mass-to-charge ratio, enabling impurity identification.>95%High sensitivity and selectivity; provides molecular weight information for impurity identification.[4]Ionization efficiency can vary significantly between compounds, making accurate quantification challenging without specific reference standards; complex instrumentation.
TLC Differential migration of analytes on a stationary phase coated on a plate, visualized under UV light or with staining agents.Qualitative assessment of the number of components in a mixture.QualitativeSimple, rapid, and inexpensive for reaction monitoring and preliminary purity checks.[5]Not quantitative; lower resolution compared to HPLC.
Melting Point The temperature range over which a solid melts.A narrow melting point range close to the literature value suggests high purity.QualitativeSimple and inexpensive; useful for crystalline solids.Not applicable to amorphous solids or oils; insensitive to small amounts of impurities; requires a known literature value for comparison.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data. Below are representative protocols for HPLC, qNMR, and LC-MS analysis of pyridazinone derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is a general guideline and should be optimized for the specific pyridazinone derivative being analyzed.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Synthesized pyridazinone derivative

  • Reference standards for known impurities (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the synthesized pyridazinone derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a final concentration of about 0.1 mg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV spectrum of the pyridazinone derivative (e.g., 254 nm or the λmax).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main compound as the percentage of its peak area relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the steps for determining the absolute purity of a pyridazinone derivative using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Reagents:

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Synthesized pyridazinone derivative

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized pyridazinone derivative (e.g., 10 mg) into a vial.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of all protons.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the pyridazinone derivative and a signal from the internal standard.

    • Calculate the purity of the pyridazinone derivative using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Pyridazinone derivative

    • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is intended for the identification of impurities and semi-quantitative purity assessment.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • Reversed-phase column (as in HPLC)

  • Data acquisition and analysis software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (for mobile phase modification)

  • Synthesized pyridazinone derivative

Procedure:

  • Chromatographic Conditions: Use similar chromatographic conditions as described in the HPLC protocol.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive or negative ESI, depending on the analyte's properties.

    • Scan Range: A range that covers the expected molecular weight of the pyridazinone derivative and potential impurities (e.g., m/z 100-1000).

  • Data Analysis:

    • Identify the peak corresponding to the synthesized pyridazinone derivative based on its retention time and expected mass-to-charge ratio ([M+H]+ or [M-H]-).

    • Analyze the mass spectra of other peaks to identify potential impurities. The accurate mass measurement from a high-resolution mass spectrometer can help in determining the elemental composition of the impurities.

    • Purity can be estimated based on the peak area percentage in the total ion chromatogram (TIC), but this is considered semi-quantitative due to variations in ionization efficiency.[4]

Visualizing the Workflow and Logic

To better understand the process of purity assessment and the relationship between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Initial Purification cluster_preliminary Preliminary Purity Assessment cluster_quantitative Quantitative Purity Determination cluster_final Final Purity Confirmation synthesis Pyridazinone Synthesis purification Initial Purification (e.g., Crystallization, Column Chromatography) synthesis->purification tlc TLC Analysis purification->tlc Reaction Monitoring & Spot Check mp Melting Point Determination purification->mp For Crystalline Solids hplc HPLC-UV Analysis purification->hplc Quantitative Analysis qnmr qNMR Analysis purification->qnmr Absolute Quantification lcms LC-MS Analysis purification->lcms Impurity Identification final_purity Final Purity Report hplc->final_purity qnmr->final_purity lcms->final_purity

Caption: Experimental workflow for assessing the purity of synthesized pyridazinone derivatives.

logical_relationship cluster_separation Separation-Based Methods cluster_spectroscopic Spectroscopic Methods cluster_physical Physical Property main_compound Synthesized Pyridazinone (Mixture) HPLC HPLC main_compound->HPLC TLC TLC main_compound->TLC LCMS LC-MS main_compound->LCMS qNMR qNMR main_compound->qNMR MP Melting Point main_compound->MP node_quantitative Quantitative Purity HPLC->node_quantitative Quantitative node_qualitative Qualitative Purity Indication TLC->node_qualitative Qualitative MS Mass Spectrometry (part of LC-MS) LCMS->MS node_semiquant Semi-Quantitative Purity & Impurity ID LCMS->node_semiquant Semi-Quantitative qNMR->node_quantitative Quantitative (Absolute) MP->node_qualitative Qualitative

Caption: Logical relationships between different methods for purity assessment.

Conclusion

The purity assessment of synthesized pyridazinone derivatives is a multifaceted process that often requires the application of orthogonal analytical techniques to build a comprehensive purity profile. While traditional methods like TLC and melting point determination offer rapid and cost-effective preliminary insights, modern chromatographic and spectroscopic techniques such as HPLC, qNMR, and LC-MS provide the quantitative accuracy and detailed information necessary for rigorous scientific research and drug development. By understanding the principles, advantages, and limitations of each method, and by employing validated experimental protocols, researchers can confidently and accurately determine the purity of their synthesized pyridazinone derivatives, thereby ensuring the integrity of their scientific findings.

References

A Comparative Guide to Pyridazinone Synthesis: Benchmarking New Methods Against a Published Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridazinone scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of a new, microwave-assisted approach to pyridazinone synthesis against a conventional, published method, supported by experimental data. Detailed methodologies for both approaches are presented to ensure reproducibility.

The pyridazinone core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The ongoing development of novel synthetic routes aims to improve efficiency, reduce reaction times, and employ more environmentally benign procedures.

Comparative Analysis of Synthetic Methodologies

This guide focuses on the synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one as a representative example to benchmark a newer, microwave-assisted method against a traditional, conventional heating approach.

MethodReaction TimeYield (%)Temperature (°C)Key AdvantagesKey Disadvantages
New Method: Microwave-Assisted Synthesis 4 - 10 minutes85 - 92%120 - 150Rapid reaction times, high yields, potential for solvent-free conditions.Requires specialized microwave reactor, scalability may be a concern.
Published Method: Conventional Heating 4 - 8 hours65 - 78%Reflux (solvent dependent)Utilizes standard laboratory equipment, well-established procedures.Longer reaction times, potentially lower yields, higher energy consumption.

Experimental Protocols

New Method: Microwave-Assisted Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is adapted from green chemistry approaches to pyridazinone synthesis.[1]

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol (optional, can be performed neat)

  • Microwave reactor vials

Procedure:

  • In a 10 mL microwave reactor vial, combine β-benzoylpropionic acid (1 mmol) and hydrazine hydrate (1.2 mmol).

  • If using a solvent, add 2 mL of ethanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120°C for 10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • If ethanol was used, remove the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Published Method: Conventional Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

This protocol is based on established, conventional heating methods.

Materials:

  • β-Benzoylpropionic acid

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add β-benzoylpropionic acid (1 mmol) and 20 mL of ethanol.

  • To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of the solvent by rotary evaporation.

  • Pour the concentrated mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.

Logical Workflow for Pyridazinone Synthesis

The following diagram illustrates a generalized workflow for the synthesis of pyridazinone derivatives, applicable to both the new and published methods.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 β-Ketoacid/ Dicarbonyl reaction Cyclocondensation start1->reaction start2 Hydrazine Derivative start2->reaction workup Solvent Removal/ Precipitation reaction->workup purification Recrystallization/ Chromatography workup->purification product Pyridazinone Derivative purification->product G cluster_extracellular Extracellular Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Targets cluster_cellular_response Cellular Response stress Stress Stimuli (UV, Osmotic Shock) map3k MAPKKK (e.g., ASK1, TAK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1) cytokines->map3k map2k MAPKK (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors kinases Other Kinases (e.g., MAPKAPK2) p38->kinases response Inflammation, Apoptosis, Cell Cycle Arrest transcription_factors->response kinases->response inhibitor Pyridazinone Inhibitor inhibitor->p38

References

Safety Operating Guide

Essential Safety and Disposal Guidance for EINECS 262-181-4

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for the proper disposal of the chemical substance identified by EINECS number 262-181-4.

The substance associated with EINECS 262-181-4 is a compound of 6-chloro-3-phenylpyridazin-4-ol and 2-(dimethylamino)ethanol (1:1). Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following disposal procedures are based on the known hazards of its individual components. It is imperative to handle this substance with caution, assuming it possesses the combined hazardous properties of its constituents.

Component Hazard Profile

ComponentCAS NumberMolecular FormulaKey Hazards
6-chloro-3-phenylpyridazin-4-ol (Pyridafol)40020-01-7C10H7ClN2OIrritating to eyes, skin, and respiratory system; Herbicide metabolite, potentially toxic to aquatic life.[1][2][3]
2-(dimethylamino)ethanol (DMAE)108-01-0C4H11NOFlammable liquid and vapor; Harmful if swallowed or in contact with skin; Causes severe skin burns and eye damage.[4][5][6][7]

Immediate Safety Precautions

Before handling the substance, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat the substance as a hazardous waste.
  • Segregate it from other laboratory waste streams to prevent incompatible reactions.
  • Label the waste container clearly with the chemical name: "6-chloro-3-phenylpyridazin-4-ol, compound with 2-(dimethylamino)ethanol (1:1)" and appropriate hazard symbols (e.g., flammable, corrosive, irritant, environmentally hazardous).

2. Containment:

  • Use a dedicated, leak-proof, and properly sealed container for collection.
  • Ensure the container is compatible with both a chlorinated organic compound and an amino alcohol.
  • Do not overfill the container.

3. Storage:

  • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.[5][6]

4. Neutralization (if applicable and safe):

  • Due to the complex nature of the compound, on-site neutralization is not recommended without specific, validated protocols. Attempting to neutralize the amino alcohol component with acid could lead to an exothermic reaction and potential hazards from the pyridazinol component.

5. Final Disposal:

  • Disposal must be carried out by a licensed hazardous waste disposal contractor.[5]
  • Provide the contractor with all available information on the chemical components to ensure proper handling and disposal in accordance with local, regional, and national regulations.[4][7]
  • Do not dispose of this chemical down the drain or in general waste, as it is potentially toxic to aquatic life.[3]

Spill and Emergency Procedures

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][8]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[5][8]

    • Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials for hazardous waste disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert emergency response personnel.

    • Prevent the spill from entering waterways or sewers.[7][8]

Disposal Workflow Diagram

G Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal A Identify Waste B Wear Appropriate PPE A->B C Segregate from Incompatible Waste B->C D Contain in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact Licensed Hazardous Waste Contractor E->F G Provide Full Chemical Information F->G H Arrange for Pickup and Disposal G->H

Caption: Disposal Workflow for this compound

References

Essential Safety and Handling Guide for 6-chloro-3-phenylpyridazin-4-ol (Einecs 262-181-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides crucial safety protocols and logistical information for the handling and disposal of 6-chloro-3-phenylpyridazin-4-ol (CAS: 40020-01-7), a metabolite of the herbicide Pyridate. Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for 6-chloro-3-phenylpyridazin-4-ol, the following personal protective equipment recommendations are based on guidelines for the parent compound, Pyridate, and general best practices for handling chlorinated heterocyclic compounds.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical splash goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or perforation before and during use. Change gloves frequently, especially if contact with the substance occurs.
Body Protection Laboratory coat or chemical-resistant apronA standard lab coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (fume hood)Work should be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available, ensure adequate general ventilation and consider the use of a NIOSH-approved respirator with an organic vapor cartridge.

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: All work with 6-chloro-3-phenylpyridazin-4-ol should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Personal Hygiene: Avoid all personal contact. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for disposal.

  • Clean: Decontaminate the spill area with a suitable cleaning agent.

Disposal:

All waste containing 6-chloro-3-phenylpyridazin-4-ol must be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of down the drain or in general waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram outlines the standard workflow for handling 6-chloro-3-phenylpyridazin-4-ol in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Review Safety Data Sheet (or equivalent hazard information) B Don Appropriate Personal Protective Equipment (PPE) A->B C Weigh/Measure Compound in a Fume Hood B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E H In Case of Spill, Follow Spill Management Protocol D->H F Segregate and Label Hazardous Waste E->F G Dispose of Waste via Licensed Contractor F->G

Standard Laboratory Workflow for Handling 6-chloro-3-phenylpyridazin-4-ol.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.